molecular formula C6H6N4 B1506158 Imidazo[1,5-A]pyrazin-8-amine CAS No. 26538-77-2

Imidazo[1,5-A]pyrazin-8-amine

Cat. No.: B1506158
CAS No.: 26538-77-2
M. Wt: 134.14 g/mol
InChI Key: SMKLPBPDGBAFRQ-UHFFFAOYSA-N
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Description

Imidazo[1,5-A]pyrazin-8-amine is a useful research compound. Its molecular formula is C6H6N4 and its molecular weight is 134.14 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

imidazo[1,5-a]pyrazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-5-3-8-4-10(5)2-1-9-6/h1-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKLPBPDGBAFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC=C2C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717257
Record name Imidazo[1,5-a]pyrazin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26538-77-2
Record name Imidazo[1,5-a]pyrazin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Mechanism of Imidazo[1,5-a]pyrazin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse biological activities, including kinase inhibition.[1][2] This guide provides an in-depth examination of the synthetic pathways and underlying reaction mechanisms for a key derivative, Imidazo[1,5-a]pyrazin-8-amine. We will dissect a primary, multi-step synthetic route, elucidating the causal logic behind each transformation. Furthermore, we will explore the application of powerful multicomponent reactions (MCRs) for the construction of analogous fused N-heterocyclic systems. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of the practical synthesis and mechanistic principles governing this important molecular architecture.

The Imidazo[1,5-a]pyrazine Scaffold: A Cornerstone in Drug Discovery

Heterocyclic compounds form the bedrock of modern pharmaceutical development, and fused-ring systems containing nitrogen are of particular interest.[3] The Imidazo[1,5-a]pyrazine core is a notable example, featured in molecules designed to target critical enzymes in disease pathways. Specifically, derivatives have been developed as potent and selective inhibitors of Bruton's tyrosine kinase (BTK) for treating autoimmune disorders like rheumatoid arthritis, as well as inhibitors of IKK kinases and the BRD9 bromodomain.[2][4][5] The 8-amino substitution provides a crucial vector for interaction with biological targets and for further chemical modification, making its synthesis a subject of significant importance.

Primary Synthesis Pathway: A Multi-Step Approach to this compound

The construction of the this compound core is effectively achieved through a structured, multi-step sequence that builds the fused ring system from a functionalized pyrazine precursor. A representative and successful approach begins with a substituted pyrazine methanamine, which undergoes acylation followed by an intramolecular cyclization.[5]

This strategic workflow allows for precise control over the introduction of substituents and ensures the correct regiochemistry of the final heterocyclic system.

G cluster_0 Synthetic Workflow A Start: (3-Chloropyrazin-2-yl)methanamine B Step 1: Amide Coupling (Acylation) A->B Introduce R-CO- group C Step 2: Intramolecular Cyclization (e.g., N-Arylation/Condensation) B->C Form Imidazole Ring D Target Scaffold: Imidazo[1,5-a]pyrazine Core C->D Core Structure Formed E Step 3: Functionalization (e.g., Amination at C8) D->E Install Amino Group F Final Product: This compound Derivative E->F

Caption: High-level workflow for the synthesis of this compound derivatives.

Mechanistic Deep Dive: Intramolecular Cyclization

The key transformation in this pathway is the intramolecular cyclization that forms the fused imidazole ring. This step typically proceeds via a nucleophilic substitution reaction. Starting with an N-acylated intermediate derived from (3-chloropyrazin-2-yl)methanamine, a base is used to deprotonate the amide nitrogen, creating a potent nucleophile.[5] This nucleophile then attacks the adjacent carbon atom on the pyrazine ring bearing a leaving group (e.g., a chlorine atom), displacing it and forging the critical C-N bond that closes the five-membered imidazole ring.

The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide is critical to ensure efficient deprotonation of the amide without competing side reactions. The reaction is driven to completion by the formation of the stable, aromatic imidazopyrazine bicyclic system.

Caption: Key mechanistic steps of the base-mediated intramolecular cyclization.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of the core scaffold, adapted from methodologies reported in the literature for related compounds.[5]

Step 1: Amide Formation

  • To a solution of (3-chloropyrazin-2-yl)methanamine (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane) at 0 °C, add a base such as triethylamine (1.2 eq).

  • Slowly add the desired acid chloride or activated carboxylic acid (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the N-acylated precursor.

Step 2: Intramolecular Cyclization

  • Dissolve the N-acylated precursor (1.0 eq) in an anhydrous polar aprotic solvent like DMF or THF.

  • Carefully add a strong base such as sodium hydride (60% dispersion in mineral oil, 1.5 eq) in portions at 0 °C.

  • Heat the reaction mixture to 60-80 °C and stir for 2-6 hours until the starting material is consumed (monitored by LC-MS).

  • Cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the resulting solid by recrystallization or column chromatography to obtain the Imidazo[1,5-a]pyrazinone core. Subsequent reduction and amination steps can be performed to yield the final 8-amine target.

Alternative Strategy: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

While the multi-step approach offers precise control, multicomponent reactions (MCRs) provide a powerful and atom-economical alternative for rapidly building molecular complexity.[6][7] The Groebke-Blackburn-Bienaymé (GBB) reaction is a premier MCR for synthesizing 3-amino-imidazo-fused heterocycles, such as the isomeric Imidazo[1,2-a]pyrazines.[8][9][10] This reaction combines an aminoazine, an aldehyde, and an isocyanide in a one-pot process, often catalyzed by a Lewis or Brønsted acid.[8][11]

The GBB reaction is celebrated for its operational simplicity, high convergence, and ability to generate diverse libraries of compounds by simply varying the three input components.[3][12]

GBB Reaction: Causality and Mechanism

The reaction proceeds through a well-defined and logical sequence:

  • Imine Formation: The reaction initiates with the acid-catalyzed condensation of the aminopyrazine and the aldehyde to form a reactive Schiff base (or iminium ion) intermediate.[13] The use of a dehydrating agent or a Lewis acid catalyst like Scandium(III) triflate or Boron trifluoride etherate is crucial to drive this equilibrium forward.[8][9]

  • Nucleophilic Attack: The isocyanide, with its nucleophilic carbon atom, attacks the electrophilic iminium ion.

  • [4+1] Cycloaddition: The resulting intermediate undergoes a subsequent intramolecular [4+1] cycloaddition, where the pyrazine ring nitrogen attacks the nitrile carbon, followed by tautomerization to yield the final, stable aromatic 3-amino-imidazo[1,2-a]pyrazine product.[11][13]

G Groebke-Blackburn-Bienaymé (GBB) Reaction Mechanism cluster_reactants R1 2-Aminopyrazine I1 Schiff Base / Iminium Ion R1->I1 + H⁺ - H₂O R2 Aldehyde R2->I1 + H⁺ - H₂O R3 Isocyanide I2 Nitrile Adduct I1->I2 + Isocyanide (R3) P 3-Amino-Imidazo[1,2-a]pyrazine I2->P Intramolecular [4+1] Cycloaddition

Caption: Simplified mechanistic pathway of the GBB three-component reaction.

Representative GBB Reaction Data

The efficiency of the GBB reaction is highly dependent on the chosen conditions. Industrial process development has focused on optimizing catalysts and solvents to achieve high yields and purity.[9]

Component A (Amine)Component B (Aldehyde)Component C (Isocyanide)CatalystSolventYield (%)Reference
2-AminopyrazineBenzaldehydetert-Butyl IsocyanideSc(OTf)₃Methanol~85%[8]
2-Aminopyrazine4-ChlorobenzaldehydeCyclohexyl IsocyanideBF₃·MeCNAcetonitrileup to 85%[9]
2,3-DiaminopyrazinePiperonaltert-Butyl IsocyanideY(OTf)₃Methanol~70-80%[14]

Conclusion and Outlook

The synthesis of this compound and its analogs can be approached through rational, multi-step sequences or highly efficient multicomponent reactions. The classical approach involving intramolecular cyclization offers precise control and is well-documented for producing specific, drug-like molecules.[5] In parallel, the Groebke-Blackburn-Bienaymé reaction represents a powerful, convergent strategy for rapidly accessing the isomeric 3-amino-imidazo[1,2-a]pyrazine scaffold, ideal for diversity-oriented synthesis in early-stage drug discovery.[14][15] A thorough understanding of both the practical execution and the underlying mechanisms of these pathways is essential for researchers aiming to innovate within this valuable chemical space. Future efforts will likely focus on developing even more efficient, sustainable, and stereoselective methods to access these vital heterocyclic cores.

References

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central.
  • Multi-Component Reactions in Heterocyclic Chemistry.
  • Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds.
  • Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). PubMed.
  • Pyrazine derivatives. Part XIII. Synthesis of 2-aminopyrazine 1-oxides by the condensation of α-amino-nitriles with oximinomethyl ketones. Journal of the Chemical Society (Resumed) (RSC Publishing).
  • Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. PubMed.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid.
  • Preparation method of 2-aminopyrazine derivatives. Google Patents.
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  • Mono- and Dihalogenation of 2-Aminopyrazine. Thieme Chemistry.
  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
  • Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • The Groebke-Blackburn-Bienaymé Reaction. PMC - PubMed Central - NIH.
  • Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. PubMed.
  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journals.
  • Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal.
  • Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry (RSC Publishing).
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals.
  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ResearchGate.
  • Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. PubMed.
  • Imidazo[1,2-a]pyrazines. ResearchGate.
  • The Groebke‐Blackburn‐Bienaymé Reaction. ResearchGate.
  • Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. RSC Publishing.
  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Imidazo[1,5-a]pyrazin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,5-a]pyrazine Core - A Scaffold of Therapeutic Promise

The imidazo[1,5-a]pyrazine nucleus is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, planar structure and the strategic placement of nitrogen atoms offer a unique three-dimensional arrangement for molecular interactions, making it an attractive framework for the design of targeted therapeutics. This guide provides an in-depth technical overview of the parent compound, Imidazo[1,5-a]pyrazin-8-amine, for researchers, scientists, and drug development professionals. While experimental data on the unsubstituted core is limited, this document synthesizes available information, including computed properties and the well-documented significance of its derivatives, to provide a comprehensive understanding of its physicochemical nature and therapeutic potential.

Derivatives of this core have shown significant promise as potent and selective inhibitors of key biological targets, including Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 9 (BRD9), which are implicated in inflammatory diseases and cancers.[1][2] Understanding the fundamental properties of the parent amine is a critical first step in the rational design and optimization of new chemical entities based on this versatile scaffold.

Chemical Identity and Molecular Structure

A precise understanding of the molecular identity is fundamental for any chemical investigation. The following section details the key identifiers for this compound.

Nomenclature and Identifiers
  • Systematic IUPAC Name: this compound[3]

  • CAS Number: 26538-77-2[3]

  • PubChem CID: 55276043[3]

  • Molecular Formula: C₆H₆N₄[3]

  • Molecular Weight: 134.14 g/mol [3]

  • Canonical SMILES: C1=CN2C=NC=C2C(=N1)N[3]

  • InChI Key: SMKLPBPDGBAFRQ-UHFFFAOYSA-N[3]

Molecular Structure

The structure of this compound is a fused bicyclic system comprising an imidazole ring and a pyrazine ring. The exocyclic amine at position 8 is a key feature, providing a crucial point for hydrogen bonding and further chemical modification.

Caption: Chemical structure of this compound.

Physicochemical Properties: A Data-Driven Overview

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 134.14 g/mol PubChem CID: 55276043[3]
XLogP3 0.4PubChem CID: 55276043[3]
Hydrogen Bond Donor Count 1PubChem CID: 55276043[3]
Hydrogen Bond Acceptor Count 3PubChem CID: 55276043[3]
Rotatable Bond Count 0PubChem CID: 55276043[3]
Exact Mass 134.059246208 g/mol PubChem CID: 55276043[3]
Topological Polar Surface Area 68.3 ŲPubChem CID: 55276043[3]
Heavy Atom Count 10PubChem CID: 55276043[3]
Formal Charge 0PubChem CID: 55276043[3]
Complexity 179PubChem CID: 55276043[3]

Note: The values presented in this table are computationally predicted and should be confirmed by experimental methods.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

While a specific, validated synthesis for this compound is not published, a plausible route can be conceptualized based on established methods for analogous heterocyclic systems, such as imidazo[1,5-a]pyridines.[4][5] A potential strategy involves the cyclization of a suitably substituted aminomethylpyrazine derivative.

G cluster_0 Proposed Synthesis of this compound Start 2-Amino-3-cyanopyrazine Step1 Reduction of Nitrile (e.g., with LiAlH4 or H2/Raney Ni) Start->Step1 Intermediate1 2-Amino-3-(aminomethyl)pyrazine Step1->Intermediate1 Step2 Cyclization with a C1 synthon (e.g., Formic acid or Triethyl orthoformate) Intermediate1->Step2 Intermediate2 Dihydro-imidazo[1,5-a]pyrazine intermediate Step2->Intermediate2 Step3 Oxidation/Aromatization (e.g., with MnO2 or DDQ) Intermediate2->Step3 Final This compound Step3->Final

Caption: A plausible synthetic workflow for this compound.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its constituent functional groups:

  • Amino Group: The exocyclic primary amine at the 8-position is a nucleophilic center and a site for hydrogen bonding. It can be expected to undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization. Its basicity will be influenced by the electron-withdrawing nature of the fused heterocyclic system.

  • Imidazole Ring: The imidazole moiety is aromatic and can undergo electrophilic substitution, although the pyrazine ring's electron-withdrawing character may deactivate it. The nitrogen atoms within the ring system are also potential sites for coordination with metal ions.

  • Pyrazine Ring: The pyrazine ring is electron-deficient and generally resistant to electrophilic attack. It can, however, be susceptible to nucleophilic substitution, particularly if activated by electron-withdrawing groups or upon quaternization of one of its nitrogen atoms.

The compound is expected to be a stable, crystalline solid under standard laboratory conditions. As with many amines, it may be sensitive to strong oxidizing agents and light over prolonged periods.

Pharmacological Significance and Applications in Drug Discovery

The Imidazo[1,5-a]pyrazine scaffold, and particularly the 8-amino substituted variants, have emerged as a cornerstone in the development of targeted therapies, most notably as kinase inhibitors.

Inhibition of Bruton's Tyrosine Kinase (BTK)

Derivatives of 8-amino-imidazo[1,5-a]pyrazine have been identified as potent, reversible inhibitors of Bruton's tyrosine kinase (BTK).[1] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[6][7] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies and autoimmune diseases like rheumatoid arthritis.[8]

By inhibiting BTK, these compounds can effectively block the downstream signaling cascade that leads to B-cell activation, making them highly attractive as therapeutic agents for these conditions. The 8-amino group of the core scaffold often plays a crucial role in anchoring the inhibitor to the hinge region of the kinase's active site through hydrogen bonding.

G cluster_0 Simplified BTK Signaling Pathway BCR B-Cell Receptor (BCR) Activation LYN_SYK LYN/SYK Kinases BCR->LYN_SYK Phosphorylation BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation DAG_IP3 DAG & IP3 Second Messengers PLCG2->DAG_IP3 Hydrolysis of PIP2 Ca_Flux Ca²⁺ Mobilization DAG_IP3->Ca_Flux Downstream NF-κB, NFAT, ERK Activation Ca_Flux->Downstream Response Gene Transcription (Proliferation, Survival, Differentiation) Downstream->Response Inhibitor This compound Derivative Inhibitor->BTK Inhibition

Caption: Simplified B-Cell Receptor signaling pathway showing the point of intervention by BTK inhibitors based on the Imidazo[1,5-a]pyrazine scaffold.

Inhibition of Bromodomain-Containing Protein 9 (BRD9)

The related imidazo[1,5-a]pyrazin-8(7H)-one scaffold has been successfully utilized to develop potent inhibitors of BRD9.[2] BRD9 is a subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering the structure of chromatin.[9][10] As an "epigenetic reader," BRD9 recognizes acetylated lysine residues on histone tails, a key step in activating gene transcription.[11]

In certain cancers, the SWI/SNF complex is dysregulated, leading to aberrant gene expression that drives tumor growth and survival. BRD9 inhibitors, by blocking the interaction of BRD9 with acetylated histones, can prevent the recruitment of the remodeling complex to chromatin, thereby normalizing gene expression and suppressing tumorigenesis.[2] This highlights another promising therapeutic avenue for compounds derived from the imidazo[1,5-a]pyrazine core.

Experimental Protocols for Physicochemical Characterization

To facilitate further research, this section provides standardized, step-by-step protocols for the experimental determination of key physicochemical properties. These are general methods applicable to heterocyclic amines like this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

Causality: This method determines the thermodynamic equilibrium solubility of a compound in an aqueous medium, a critical parameter for assessing oral bioavailability and designing formulations.

Protocol:

  • Preparation: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess pH-dependent solubility.

  • Sample Addition: Add an excess amount of this compound to a known volume of each buffer in a sealed, clear glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw a precise aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the original solubility in mg/mL or µg/mL, accounting for the dilution factor.

Determination of Melting Point

Causality: The melting point is a fundamental indicator of a compound's purity and provides insights into its crystal lattice energy and solid-state stability.

Protocol:

  • Sample Preparation: Ensure the this compound sample is finely powdered and completely dry.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating and Observation: Heat the sample at a rapid rate initially to approach the expected melting point. Then, reduce the heating rate to 1-2°C per minute.

  • Melting Range Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range. A narrow melting range (e.g., < 2°C) is indicative of high purity.

Determination of Lipophilicity (LogP) by Shake-Flask Method

Causality: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol:

  • System Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, typically pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a concentration that can be accurately measured in both phases.

  • Partitioning: In a sealed vial, mix a known volume of the stock solution with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Sampling: Carefully withdraw an aliquot from both the upper octanol phase and the lower aqueous phase.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous. The LogP is the base-10 logarithm of this value: LogP = log10(P).

Conclusion

This compound is a heterocyclic compound of significant interest due to the proven therapeutic success of its derivatives. While experimental data on the parent molecule is sparse, its computed physicochemical properties suggest a drug-like profile with a balance of polarity and lipophilicity. The true value of this scaffold lies in its demonstrated ability to serve as a template for potent and selective inhibitors of critical disease targets like BTK and BRD9. The synthetic strategies and experimental protocols outlined in this guide provide a framework for researchers to further explore the chemistry and therapeutic potential of this promising molecular architecture. Future work should focus on the experimental validation of the physicochemical properties of the parent compound and the continued exploration of its derivatives in the pursuit of novel therapeutics.

References

  • Tavakoli, G. M., Yazdanpanah, N., & Rezaei, N. (2024). Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. Advances in Rheumatology, 64(1), 1-21. [Link]

  • ResearchGate. (n.d.). BTK structure and signaling pathway. Retrieved from [Link]

  • Wang, X., et al. (2015). Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. Proceedings of the National Academy of Sciences, 112(30), 9294-9299. [Link]

  • Rispens, T., et al. (2021). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Immunology, 12, 665832. [Link]

  • Wikipedia. (n.d.). Bruton's tyrosine kinase. Retrieved from [Link]

  • Monsanto, C. S., et al. (2023). Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells. International Journal of Molecular Sciences, 24(13), 11029. [Link]

  • Ma'ayan Lab. (n.d.). BRD9 Gene. Retrieved from [Link]

  • GeneCards. (n.d.). BRD9 Gene. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are BRD9 inhibitors and how do they work? Retrieved from [Link]

  • American Association for Cancer Research. (2017). Abstract B14: A novel role for BRD9 in regulating cellular growth and DNA damage response pathways. Molecular Cancer Research. [Link]

  • PubMed. (2016). Physicochemical and Nonlinear Optical Properties of Novel Environmentally Benign Heterocyclic Azomethine Dyes: Experimental and Theoretical Studies. PLoS One, 11(9), e0162269. [Link]

  • PubChem. (n.d.). Imidazo(1,5-a)pyrazin-8-amine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]

  • PubMed. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1391-1404. [Link]

  • Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2901-2909. [Link]

Sources

An In-depth Technical Guide to Imidazo[1,5-a]pyrazin-8-amine Derivatives: Synthesis, Biological Activities, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,5-a]pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazo[1,5-a]pyrazine core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in the field of drug discovery. Its rigid, planar structure and the strategic placement of nitrogen atoms make it an excellent platform for developing ligands that can engage in specific hydrogen bonding and hydrophobic interactions with various biological targets. This guide provides a comprehensive overview of the synthesis, diverse biological activities, and therapeutic potential of a key class of these compounds: the imidazo[1,5-a]pyrazin-8-amine derivatives. We will delve into their roles as potent kinase inhibitors, phosphodiesterase modulators, and agents targeting other critical cellular pathways, offering insights for researchers and professionals in drug development.

Synthetic Strategies: Constructing the Imidazo[1,5-a]pyrazine Core

The synthesis of this compound derivatives typically involves a multi-step sequence, often culminating in the introduction of the key 8-amino group and subsequent functionalization. While specific routes can vary, a common strategy involves the initial construction of the fused bicyclic system followed by strategic substitutions.

General Synthetic Workflow

A representative synthetic approach is outlined below. This workflow highlights the key transformations required to build the core structure and introduce diversity at various positions, which is crucial for optimizing biological activity.

G start Starting Materials (e.g., Aminopyrazines) step1 Cyclization to form Imidazo[1,5-a]pyrazine core start->step1 step2 Introduction of functional groups (e.g., Halogenation) step1->step2 Key intermediate formation step3 Nucleophilic substitution to introduce the 8-amino group step2->step3 Introduction of key amine step4 Further derivatization (e.g., Amide coupling) step3->step4 SAR exploration final Final this compound Derivative step4->final

Caption: Generalized synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation of a synthetic sequence for this class of compounds, based on methodologies reported in the literature[1].

Step 1: Formation of the Imidazo[1,5-a]pyrazine Core

  • React a substituted 2-aminopyrazine with an α-haloketone in a suitable solvent (e.g., ethanol or DMF).

  • Heat the reaction mixture to facilitate the condensation and cyclization, forming the imidazo[1,5-a]pyrazine ring system.

  • Purify the product by crystallization or column chromatography.

Step 2: Functionalization of the Core

  • Introduce a leaving group, typically a halogen, at the desired position (e.g., C8) using a suitable halogenating agent like N-bromosuccinimide (NBS)[1].

  • The reaction is typically carried out in a solvent such as DMF at room temperature.

  • Monitor the reaction by TLC or LC-MS until completion.

Step 3: Introduction of the 8-Amino Moiety

  • Displace the halogen at the C8 position with an amine via a nucleophilic aromatic substitution reaction.

  • This can be achieved by heating the halogenated intermediate with the desired amine in a polar aprotic solvent.

  • The choice of amine at this stage is critical for the final biological activity of the compound.

Step 4: Final Derivatization

  • Further modifications, such as amide bond formation, can be carried out on the introduced amino group or other functional handles on the molecule to explore the structure-activity relationship (SAR)[1][2].

  • Standard peptide coupling reagents like HATU can be employed for amide bond formation[1].

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for various therapeutic areas.

Kinase Inhibition: A Dominant Therapeutic Target

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders[3]. The imidazo[1,5-a]pyrazine scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.

Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a key component of the B-cell receptor (BCR) signaling pathway, making it an attractive target for B-cell related diseases[2][4]. A series of 8-amino-imidazo[1,5-a]pyrazines have been identified as potent, reversible BTK inhibitors[1][2][4]. These compounds have shown efficacy in preclinical models of rheumatoid arthritis[2][4]. The selectivity of these inhibitors is achieved through specific hydrogen bonding interactions with the kinase hinge region and hydrophobic interactions in the back pocket[1][2][4]. Acalabrutinib, an approved drug for certain B-cell cancers, features an imidazo[1,5-a]pyrazine core, highlighting the clinical relevance of this scaffold[3].

c-Src Inhibition: The c-Src tyrosine kinase is involved in various cellular processes, and its aberrant activation is linked to cancer and ischemic stroke. C-5 substituted imidazo[1,5-a]pyrazine derivatives have been synthesized and evaluated as c-Src inhibitors, with some compounds demonstrating significant neuroprotective effects in in vivo models of acute ischemic stroke[5].

mTOR Inhibition: The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival. Imidazo[1,5-a]pyrazines have been discovered as orally bioavailable inhibitors of both mTORC1 and mTORC2 complexes, demonstrating tumor growth inhibition in xenograft models[6].

G BCR B-Cell Receptor (BCR) Activation BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation, Survival, and Activation Downstream->Proliferation Inhibitor This compound BTK Inhibitor Inhibitor->BTK

Caption: Inhibition of the BCR signaling pathway by this compound BTK inhibitors.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that regulate the cellular levels of cyclic nucleotides like cGMP and cAMP. Imidazo[1,5-a]pyrazin-8-one derivatives have been identified as inhibitors of PDE9, a cGMP-specific phosphodiesterase[7][8]. Inhibition of PDE9 is being explored for the treatment of conditions like benign prostatic hyperplasia (BPH) and lower urinary tract dysfunctional epithelium (LUDE) disease[7].

Bromodomain (BRD) Inhibition

Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a key role in epigenetic regulation. BRD9, a subunit of the SWI/SNF chromatin remodeling complex, is implicated in cancer[9]. Imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been synthesized as potent BRD9 inhibitors, demonstrating anti-proliferative effects against tumor cells[9].

Structure-Activity Relationship (SAR) and Molecular Interactions

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold.

Key SAR Insights for BTK Inhibitors:

  • The 8-amino group: This group is crucial for activity, often forming key hydrogen bonds with the hinge region of the kinase[2].

  • Substituents on the 8-amino group: Aromatic amines, particularly 2-pyridyl amides, have been shown to be more potent than other heteroaromatic amides[2].

  • Substituents at other positions: Modifications at other positions of the imidazo[1,5-a]pyrazine ring can influence selectivity and pharmacokinetic properties. For instance, trifluoromethylpyridine moieties can engage in hydrophobic interactions in the kinase's back pocket, enhancing selectivity[2][4].

X-ray crystallography studies have provided detailed insights into the binding mode of these inhibitors. For example, the 8-amino and 7-nitrogen of the imidazo[1,5-a]pyrazine core form hydrogen bonds with the BTK hinge region[2].

G cluster_0 BTK Active Site cluster_1 This compound Inhibitor hinge Hinge Region (e.g., Ser538, Asp539) gatekeeper Gatekeeper Residue (e.g., T474) back_pocket Hydrophobic Back Pocket core Imidazo[1,5-a]pyrazine Core core->gatekeeper Interaction amine 8-Amino Group amine->hinge H-Bonds substituent Aromatic Substituent substituent->back_pocket Hydrophobic Interaction

Caption: Key molecular interactions of an this compound inhibitor with the BTK active site.

Data Summary: Biological Activity of Representative Derivatives

The following table summarizes the in vitro activity of selected this compound and related derivatives against their respective targets.

Compound IDTargetIC50 (nM)Cell-based Assay IC50 (µM)Therapeutic AreaReference
Compound 1 BTK1-Rheumatoid Arthritis[2]
Compound 3 BTK3-Rheumatoid Arthritis[2]
Compound 27 BRD9356.12 (A549 cells)Cancer[9]
Compound 29 BRD9103-Cancer[9]
Compound 14c.HCl c-Src--Ischemic Stroke[5]

Conclusion and Future Perspectives

The this compound scaffold has proven to be a versatile and highly valuable template in modern drug discovery. The derivatives discussed in this guide exhibit potent and selective activities against a range of important therapeutic targets, particularly protein kinases. The clinical success of molecules like acalabrutinib underscores the potential of this chemical class.

Future research in this area should continue to focus on:

  • Improving selectivity: To minimize off-target effects and enhance safety profiles.

  • Optimizing pharmacokinetic properties: To ensure good oral bioavailability and appropriate in vivo exposure.

  • Exploring new therapeutic applications: The diverse biological activities of these compounds suggest that their potential may extend beyond the current areas of investigation.

By leveraging a deeper understanding of the structure-activity relationships and molecular interactions, the development of novel this compound derivatives holds great promise for addressing unmet medical needs in oncology, immunology, and neuroscience.

References

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. [Link]

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed. [Link]

  • Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors - PubMed. [Link]

  • Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed. [Link]

  • Pde9 inhibitor with imidazo pyrazinone backbone for treatment of peripheral diseases - Google P
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. [Link]

  • (PDF) Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - ResearchGate. [Link]

  • Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2 - PubMed. [Link]

  • Substituted imidazo[1,5-a]pyrazines as PDE9 inhibitors - Google P

Sources

A Technical Guide to the Spectroscopic Characterization of Imidazo[1,5-a]pyrazin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Imidazo[1,5-a]pyrazin-8-amine is a vital heterocyclic scaffold in medicinal chemistry, notably serving as a core component in the development of targeted therapies such as Bruton's tyrosine kinase (BTK) inhibitors for autoimmune diseases.[1] Despite its importance, a comprehensive, publicly available repository of its experimental spectroscopic data is notably absent. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound. By integrating foundational principles of NMR, Mass Spectrometry, and IR spectroscopy with data from related analogs, we present a robust, predictive characterization to support researchers in synthesis, identification, and drug development. This document also outlines standardized protocols for acquiring and validating this data, ensuring scientific rigor.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic aromatic heterocycle. The fusion of an imidazole and a pyrazine ring creates a unique electronic landscape, while the exocyclic amine group at the C8 position is a key feature for its biological activity.

Key Properties:

Property Value Source
Molecular Formula C₆H₆N₄ [2]
Molecular Weight 134.14 g/mol [2]
Exact Mass 134.059246 g/mol [2]

| CAS Number | 26538-77-2 | [2] |

To facilitate spectral interpretation, the following standardized numbering system for the Imidazo[1,5-a]pyrazine core will be used throughout this guide.

Caption: Structure and numbering of this compound.

Predicted ¹H and ¹³C NMR Spectroscopic Data

While experimental spectra for the parent compound are not published, a detailed prediction can be formulated based on the electronic structure and data from substituted analogs. The bicyclic system is electron-deficient due to the presence of four nitrogen atoms, which strongly influences the chemical shifts of the ring protons and carbons, moving them downfield.

Predicted ¹H NMR Spectrum

The molecule has four aromatic protons and two amine protons, all of which should be distinct.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆, ~400 MHz)

Proton Predicted Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H1 7.8 - 8.0 Doublet J ≈ 1.5 - 2.5 Located on the imidazole ring, adjacent to N2. Deshielded by aromatic system.
H3 8.1 - 8.3 Doublet J ≈ 1.5 - 2.5 Also on the imidazole ring, adjacent to bridgehead N7. Expected to be downfield due to proximity to two N atoms.
H5 7.5 - 7.7 Doublet J ≈ 4.5 - 5.5 Part of the pyrazine ring. Coupled to H6.
H6 8.5 - 8.7 Doublet J ≈ 4.5 - 5.5 Adjacent to N7, making it the most downfield proton on the pyrazine ring.

| NH₂ | 6.5 - 7.0 | Broad Singlet | - | Protons of the primary amine, typically broad and exchangeable with D₂O. |

Causality: The chemical shifts are governed by the inductive effects and anisotropic currents of the heterocyclic system. Protons adjacent to nitrogen atoms (H3, H6) are shifted further downfield due to the electronegativity of nitrogen. The coupling constants are characteristic of five- and six-membered aromatic rings.

Predicted ¹³C NMR Spectrum

The molecule contains six distinct carbon atoms. Their chemical shifts are highly dependent on their proximity to the nitrogen atoms.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆, ~100 MHz)

Carbon Predicted Shift (ppm) Rationale
C1 115 - 120 Shielded relative to other carbons on the imidazole portion.
C3 135 - 140 Deshielded due to adjacency to N2 and N4.
C5 110 - 115 Aromatic CH carbon in the pyrazine ring.
C6 140 - 145 Most deshielded CH carbon, being adjacent to bridgehead N7.
C8 150 - 155 Carbon bearing the amine group (ipso-carbon), significantly deshielded.

| C8a | 130 - 135 | Bridgehead carbon, part of the ring fusion. |

Mass Spectrometry: Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern, confirming the molecular formula and structural integrity.

Expected Mass Spectrometry Data

Parameter Value Rationale
Ionization Mode Electrospray (ESI+) The basic nitrogen atoms are readily protonated.
Molecular Ion [M+H]⁺ m/z 135.0667 Corresponds to the protonated molecule (C₆H₇N₄⁺).

| High-Resolution MS | Calculated: 135.0665 | Provides high-accuracy mass for unambiguous formula determination. |

Plausible Fragmentation Pathway: The Imidazo[1,5-a]pyrazine core is relatively stable. Fragmentation would likely initiate with the loss of small, stable molecules. A primary fragmentation is the characteristic loss of HCN from the imidazole ring, a common pathway for such heterocycles.

G parent [M+H]⁺ m/z 135.07 frag1 [C₅H₅N₃]⁺ m/z 107.05 parent->frag1 - HCN (27 Da) frag2 [C₄H₃N₂]⁺ m/z 80.03 frag1->frag2 - HCN (27 Da)

Caption: Proposed ESI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Rationale
3450 - 3300 Medium, Doublet N-H Stretch (asymmetric & symmetric) Characteristic of the primary amine (-NH₂) group. Data from related amino-imidazopyrazines confirm this region.
3150 - 3050 Medium-Weak Aromatic C-H Stretch Typical for C-H bonds on the heterocyclic rings.
1650 - 1620 Strong N-H Scissoring Bending vibration of the primary amine group.
1600 - 1450 Strong-Medium C=N and C=C Stretching Multiple bands corresponding to the stretching vibrations within the fused aromatic ring system.
1350 - 1250 Medium C-N Stretching Aromatic amine C-N bond vibration.

| 850 - 750 | Strong | C-H Out-of-Plane Bending | Bending vibrations of the aromatic C-H bonds, sensitive to the substitution pattern. |

Standard Operating Protocol for Spectral Acquisition

To ensure data integrity and reproducibility, the following protocols are recommended for acquiring the spectroscopic data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial as it will solubilize the compound and allow for the observation of the exchangeable N-H protons.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Parameters: Acquire a standard proton spectrum with a pulse angle of 30-45 degrees, a relaxation delay of at least 2 seconds, and 16-32 scans for good signal-to-noise.

    • Validation: Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Instrument: Same spectrometer as for ¹H.

    • Parameters: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (5 seconds) and a larger number of scans (1024 or more) will be necessary due to the lower sensitivity of the ¹³C nucleus.

    • Validation: Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

  • 2D NMR (Optional but Recommended): Acquire COSY (H-H correlation) and HSQC/HMBC (C-H correlation) spectra to unambiguously assign all proton and carbon signals.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6 mL DMSO-d₆ prep1->prep2 acq1 ¹H NMR (32 scans) prep2->acq1 acq2 ¹³C NMR (1024+ scans) acq1->acq2 acq3 2D NMR (COSY, HSQC) acq2->acq3 proc1 Fourier Transform & Phase Correction acq3->proc1 proc2 Reference to Solvent Peak proc1->proc2 proc3 Peak Integration & Assignment proc2->proc3

Caption: Standard workflow for NMR data acquisition and analysis.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Acquisition:

    • Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Method: Infuse the sample directly into the electrospray ionization (ESI) source in positive ion mode.

    • Parameters: Acquire data over a mass range of m/z 50-500. Perform MS/MS (tandem mass spectrometry) on the parent ion (m/z 135.07) to confirm the fragmentation pattern.

  • Validation: Calibrate the instrument immediately before the run to ensure high mass accuracy (<5 ppm error).

IR Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample (~1 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

  • Acquisition:

    • Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

    • Parameters: Collect a spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16-32 scans.

  • Validation: Acquire a background spectrum of the pure KBr pellet or the empty ATR crystal immediately before the sample scan and subtract it from the sample spectrum.

Conclusion

The spectroscopic profile of this compound is dictated by its electron-deficient bicyclic aromatic core and the presence of a primary amine. This guide provides a scientifically grounded, predictive framework for its ¹H NMR, ¹³C NMR, MS, and IR spectra. The ¹H NMR is expected to show four distinct aromatic protons downfield, while the mass spectrum should be characterized by a strong molecular ion at m/z 135 and subsequent losses of HCN. The IR spectrum will be dominated by N-H stretching and bending vibrations from the amine group and C=N/C=C vibrations from the aromatic system. While awaiting the publication of definitive experimental data, this comprehensive guide serves as a valuable resource for researchers working with this important pharmaceutical scaffold.

References

  • PubChem. Compound Summary for CID 55276043, Imidazo(1,5-a)pyrazin-8-amine. National Center for Biotechnology Information. Available at: [Link][2]

  • Singh, R., et al. (2016). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. Available at: [Link]

  • De Lucca, G. V., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 7(2), 198–203. Available at: [Link][1]

Sources

An In-depth Technical Guide to the Discovery and History of Imidazo[1,5-a]pyrazin-8-amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,5-a]pyrazine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This guide provides a comprehensive overview of the discovery, history, and development of a specific, highly significant subclass: the Imidazo[1,5-a]pyrazin-8-amine compounds. We will delve into their synthetic origins, their rise to prominence as potent and selective kinase inhibitors, and the critical structure-activity relationships that govern their biological activity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this important chemical series.

Introduction: The Rise of a Privileged Scaffold

Fused nitrogen bridgehead heterocycles are cornerstones of modern drug discovery. Among these, the imidazo[1,5-a]pyridine core and its bioisosteres, such as the imidazo[1,5-a]pyrazine system, are of paramount importance.[1] These structures are found in numerous biologically active compounds and are considered privileged pharmacophores due to their ability to interact with a wide range of biological targets in a specific and high-affinity manner.

The addition of an amine group at the 8-position of the imidazo[1,5-a]pyrazine core proved to be a pivotal discovery. This specific substitution enables crucial hydrogen-bonding interactions with the hinge region of many protein kinases, anchoring the molecule in the ATP-binding pocket and forming the basis for a new generation of targeted therapies. This guide will trace the evolution of these compounds from their synthetic conception to their current status as clinical candidates and powerful research tools.

Foundational Synthesis: Forging the Core

The construction of the imidazo[1,5-a]pyrazine ring system is a critical first step in the development of these compounds. Various synthetic strategies have been developed to afford this scaffold, often involving the cyclization of a substituted pyrazine precursor.

A representative and effective approach for creating the 8-amino-imidazo[1,5-a]pyrazine core, particularly for its application in kinase inhibitors, involves a multi-step synthesis. The causality behind this pathway is the strategic installation of functional groups that allow for late-stage diversification, enabling the exploration of structure-activity relationships (SAR).

General Synthetic Workflow

The following diagram outlines a common synthetic pathway. The choice of starting materials and reagents is dictated by the need to control regioselectivity and introduce handles for subsequent modifications. For example, starting with a substituted aminopyrazine allows for the direct installation of the key amine functionality.

G cluster_0 Core Synthesis cluster_1 SAR Exploration A Substituted 2-Aminopyrazine B Cyclization Precursor A->B Reaction with α-haloketone C Imidazo[1,5-a]pyrazine Core B->C Intramolecular Cyclization D Functionalization (e.g., Bromination) C->D Electrophilic Substitution E 8-Amino-imidazo[1,5-a]pyrazine Scaffold D->E Amination F Final Compound Library E->F Amide Coupling / Suzuki Coupling etc.

Caption: Generalized synthetic workflow for 8-amino-imidazo[1,5-a]pyrazine derivatives.

Experimental Protocol: Synthesis of an 8-Amino-imidazo[1,5-a]pyrazine Intermediate

This protocol is a generalized representation based on methodologies reported for the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors.[2]

Step 1: Synthesis of Boronic Ester Intermediate

  • Objective: To create a key building block for late-stage diversification.

  • Procedure:

    • Dissolve the starting 8-bromo-imidazo[1,5-a]pyrazine in a suitable solvent (e.g., dioxane).

    • Add bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., XPhos), and a base (e.g., KOAc).[2]

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 90°C for 6 hours.[2]

    • Causality: The palladium-catalyzed Miyaura borylation is a robust and high-yielding reaction for converting aryl halides to boronic esters. This ester is a versatile handle for subsequent Suzuki coupling reactions to introduce a wide variety of aryl or heteroaryl groups.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, cool the reaction, filter through celite, and concentrate under reduced pressure. Purify the residue via column chromatography.

Step 2: Amide Coupling to Final Compound

  • Objective: To couple the core scaffold with a desired side chain, often an aromatic amine.

  • Procedure:

    • Dissolve the carboxylic acid coupling partner in a polar aprotic solvent (e.g., DMF).

    • Add a peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIEA). Stir at 0°C.

    • Add the 8-amino-imidazo[1,5-a]pyrazine intermediate to the reaction mixture.

    • Allow the reaction to proceed for 1 hour, monitoring by TLC or LC-MS.[2]

    • Causality: HATU is an efficient coupling reagent that minimizes side reactions and racemization, making it ideal for forming the critical amide bond that is often present in the final active pharmaceutical ingredient.

    • Work up the reaction by quenching with water and extracting with an organic solvent (e.g., ethyl acetate). Purify the final product by column chromatography or preparative HPLC.

A Breakthrough in Kinase Inhibition

The history of 8-amino-imidazo[1,5-a]pyrazines is inextricably linked to their emergence as highly effective kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[3]

Targeting Bruton's Tyrosine Kinase (BTK)

A landmark development was the discovery of 8-amino-imidazo[1,5-a]pyrazines as potent, selective, and reversible inhibitors of Bruton's Tyrosine Kinase (BTK).[4][5] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, making it a prime target for treating B-cell malignancies and autoimmune diseases like rheumatoid arthritis.[4][5]

The initial irreversible BTK inhibitor, ibrutinib, covalently binds to a cysteine residue (C481) in the active site. However, mutations at this site can lead to drug resistance.[2] This clinical need drove the search for non-covalent, reversible inhibitors, a search that culminated in the discovery of the 8-amino-imidazo[1,5-a]pyrazine series.[2][4] These compounds demonstrated efficacy in preclinical models of arthritis and desirable pharmacokinetic profiles.[4][5] The success of this scaffold is exemplified by Acalabrutinib (Calquence), a second-generation, highly selective BTK inhibitor approved for treating chronic lymphocytic leukemia.[3]

Mechanism of Action: BTK Inhibition

The selectivity and potency of these compounds are achieved through a precise set of interactions within the BTK active site. X-ray crystallography studies have provided invaluable, atomic-level insights into this binding mode.[4][5]

  • Hinge Binding: The 8-amino group and the adjacent nitrogen (N7) of the imidazo[1,5-a]pyrazine core form critical hydrogen bonds with the "hinge region" of the kinase (specifically with the backbone of Ser538 and Asp539 in BTK).[2][4] This interaction is the primary anchor for the inhibitor.

  • Hydrophobic Interactions: Appended groups, such as a trifluoropyridine moiety, extend into a hydrophobic back pocket, further enhancing binding affinity and contributing to selectivity over other kinases.[2][4]

  • Gatekeeper Interaction: The primary amine at the 8-position can also form a hydrogen bond with the side chain of the "gatekeeper" residue (T474), which controls access to the hydrophobic pocket.[4]

G cluster_0 BTK Active Site Inhibitor 8-Amino-Imidazo [1,5-a]pyrazine Core Hinge Hinge Region (Ser538, Asp539) Inhibitor->Hinge H-Bonds (Key Anchor) Pocket Hydrophobic Pocket Inhibitor->Pocket Hydrophobic Interactions (Selectivity) Gatekeeper Gatekeeper (T474) Inhibitor->Gatekeeper H-Bond

Caption: Key interactions of 8-amino-imidazo[1,5-a]pyrazine inhibitors in the BTK active site.

Expanding the Target Landscape

The versatility of the imidazo[1,5-a]pyrazine scaffold extends beyond BTK. By modifying the substitution patterns, researchers have successfully targeted other kinases and proteins:

  • Spleen Tyrosine Kinase (Syk): Analogs like Lanraplenib have been developed as selective Syk inhibitors for autoimmune diseases.[3]

  • BRD9 Bromodomain: Imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been synthesized as potent inhibitors of the BRD9 bromodomain, a component of the SWI/SNF chromatin remodeling complex implicated in cancer.[6][7]

  • c-Src Kinase: C-5 substituted imidazo[1,5-a]pyrazine derivatives have been explored as c-Src inhibitors for the potential treatment of acute ischemic stroke.[8]

Structure-Activity Relationship (SAR) and Data

Systematic modification of the 8-amino-imidazo[1,5-a]pyrazine scaffold has been crucial for optimizing potency, selectivity, and pharmacokinetic properties. SAR studies on BTK inhibitors revealed several key principles.[4]

  • Central Amide Linker: 2-Pyridyl amides generally exhibit greater potency compared to other heteroaromatic amides like pyrimidines or thiazoles.[4]

  • Piperidine Ring Substitution: Modifications to the piperidine ring connecting the core to the outer phenyl group are well-tolerated and can be used to fine-tune physical properties.

  • 8-Amino Group: This group is essential for the primary hinge-binding interaction and is a conserved feature in the most potent compounds.

The following table summarizes the activity of representative compounds from the BTK inhibitor discovery program.[4]

CompoundR Group (Central Amide)BTK IC₅₀ (nM)hPBMC IC₅₀ (nM)
1 2-Pyridyl1.912
26 Pyrimidinyl1588
28 Pyrazinyl1191
29 Thiazolyl21140

Data synthesized from J. Med. Chem. Lett. 2016, 7, 2, 198-203.[4][5]

The Path Forward: Future Directions and Applications

The discovery and development of 8-amino-imidazo[1,5-a]pyrazine compounds represent a significant achievement in medicinal chemistry. The journey from initial synthesis to clinically approved drugs showcases the power of rational drug design informed by structural biology.

Future research in this area will likely focus on:

  • Overcoming Resistance: Designing next-generation inhibitors that can overcome acquired resistance mutations to current therapies.

  • Enhanced Selectivity: Further refining the scaffold to achieve even greater selectivity, thereby minimizing off-target effects and improving safety profiles.[2]

  • New Therapeutic Areas: Exploring the potential of this scaffold to inhibit other kinase targets or even different classes of proteins involved in a wider range of diseases. Recent patents continue to explore imidazo[1,5-a]pyrazines as selective BTK inhibitors, highlighting the ongoing innovation in this space.[3]

The 8-amino-imidazo[1,5-a]pyrazine core has proven to be a remarkably fruitful starting point for drug discovery. Its history serves as a compelling case study in modern medicinal chemistry, and its future undoubtedly holds the promise of new and improved therapies for patients worldwide.

References

  • Zhang, H., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1391-1404. [Link][6]

  • Mukaiyama, H., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-85. [Link][8]

  • Li, J., et al. (2024). Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry, 67(20), 18317-18333. [Link][9]

  • Liu, J., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 7(2), 198-203. [Link][4]

  • Liu, J., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters. [Link][5]

  • ResearchGate. (2012). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate. [Link][10]

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]

  • ResearchGate. (2015). (PDF) Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ResearchGate. [Link][2]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry. [Link][3]

  • Harris, C. S., et al. (2011). Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5870-5. [Link][11]

  • Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22, 5374-5384. [Link][12]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [Link][13]

  • ResearchGate. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. ResearchGate. [Link][7]

  • Yan, Y., et al. (2013). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 11, 4345-4348. [Link][14]

  • Goodacre, S. C., et al. (2006). Imidazo[1,2-a]pyrazin-8-ones, imidazo[1,2-d][4][6][8]triazin-8-ones and imidazo[2,1-f][4][6][8]triazin-8-ones as alpha2/alpha3 subtype selective GABA A agonists for the treatment of anxiety. Bioorganic & Medicinal Chemistry Letters, 16(6), 1582-5. [Link][15]

  • Pharmaffiliates. (n.d.). (S)-1-bromo-3-(pyrrolidin-2-yl)this compound. Pharmaffiliates. [Link][16]

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  • Bakal, E. A., & Yli-Kauhaluoma, J. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2888-2896. [Link][1]

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The Ascendant Therapeutic Landscape of Imidazo[1,5-A]pyrazin-8-amine Derivatives: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The imidazo[1,5-a]pyrazine core represents a "privileged scaffold" in medicinal chemistry, a structural motif that consistently demonstrates binding affinity to a diverse range of biological targets. This guide provides an in-depth technical exploration of the most promising therapeutic targets for derivatives of Imidazo[1,5-A]pyrazin-8-amine. Our focus will be on the mechanistic rationale for target selection, validated experimental protocols for assessing compound activity, and a clear presentation of key structure-activity relationship (SAR) data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for novel therapeutic interventions.

Oncology: A Multi-pronged Attack on Cancer Pathophysiology

The this compound scaffold has demonstrated significant potential in oncology through the inhibition of key enzymes driving cancer cell proliferation, survival, and metastasis.

Bruton's Tyrosine Kinase (BTK): A Linchpin in B-Cell Malignancies and Autoimmune Disorders

Mechanistic Rationale: Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling.[1][2] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Furthermore, BTK's role in immune cell signaling makes it an attractive target for autoimmune diseases such as rheumatoid arthritis.[1][3] Derivatives of 8-amino-imidazo[1,5-a]pyrazine have been identified as potent, reversible inhibitors of BTK, offering a promising alternative to covalent inhibitors.[1][2]

Experimental Workflow for BTK Inhibition:

BTK_Inhibition_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Efficacy Biochemical Assay Biochemical Assay Cell-based Assay Cell-based Assay Biochemical Assay->Cell-based Assay Potent Hits Kinase Selectivity Kinase Selectivity Cell-based Assay->Kinase Selectivity Validate On-Target Effect Pharmacokinetics Pharmacokinetics Kinase Selectivity->Pharmacokinetics Selective Lead CIA Model Collagen-Induced Arthritis (CIA) Model Pharmacokinetics->CIA Model Assess Efficacy Compound Synthesis Compound Synthesis Compound Synthesis->Biochemical Assay Test Compound

Caption: Workflow for identifying and validating BTK inhibitors.

Detailed Protocols:

  • BTK Enzyme Inhibition Assay (Biochemical):

    • Recombinant human BTK enzyme is incubated with the this compound derivative at varying concentrations.

    • The reaction is initiated by the addition of a peptide substrate and ATP.

    • After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence resonance energy transfer - FRET).

    • IC50 values are calculated from the dose-response curves.

  • B-Cell Proliferation Assay (Cell-based):

    • Primary B-cells or a relevant B-cell lymphoma cell line are seeded in 96-well plates.

    • Cells are stimulated with an anti-IgM antibody to activate the BCR pathway.

    • The test compound is added at various concentrations.

    • Cell proliferation is measured after 72 hours using a colorimetric assay (e.g., MTT or WST-1).

    • IC50 values are determined to assess the compound's ability to inhibit B-cell proliferation.

Quantitative Data Summary:

Compound ClassTargetIC50 (nM)Cell-based Potency (nM)Reference
8-Amino-imidazo[1,5-a]pyrazinesBTK1-1050-200[1][2]
Bromodomain-containing protein 9 (BRD9): An Epigenetic Target in Cancer

Mechanistic Rationale: BRD9 is a subunit of the mammalian SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression.[4] Mutations and dysregulation of the SWI/SNF complex are implicated in approximately 20% of human cancers.[4] Targeting the bromodomain of BRD9 with small molecule inhibitors can modulate the expression of oncogenes and suppress tumor growth. Imidazo[1,5-a]pyrazin-8(7H)-one derivatives have emerged as potent and selective inhibitors of BRD9.[4]

Signaling Pathway Implication:

BRD9_Pathway Imidazo_Pyrazinone Imidazo[1,5-a]pyrazin-8(7H)-one Derivative BRD9 BRD9 Imidazo_Pyrazinone->BRD9 Inhibits SWI_SNF SWI/SNF Complex BRD9->SWI_SNF Component of Chromatin Chromatin SWI_SNF->Chromatin Remodels Gene_Expression Oncogene Expression Chromatin->Gene_Expression Regulates Tumor_Growth Tumor_Growth Gene_Expression->Tumor_Growth Drives

Caption: Inhibition of BRD9 by Imidazo[1,5-a]pyrazin-8(7H)-one derivatives.

Experimental Protocol: BRD9 Inhibition Assay:

  • AlphaScreen Assay:

    • Biotinylated histone H4 peptide is bound to streptavidin-coated donor beads.

    • GST-tagged BRD9 bromodomain is bound to anti-GST acceptor beads.

    • The test compound is incubated with the BRD9-acceptor bead complex.

    • The histone-donor bead complex is added.

    • In the absence of an inhibitor, the interaction between BRD9 and the histone tail brings the beads into proximity, generating a chemiluminescent signal.

    • Inhibitors disrupt this interaction, leading to a decrease in the signal. IC50 values are determined from the dose-response curve.

Quantitative Data Summary:

CompoundBRD9 IC50 (nM)A549 Cell Proliferation IC50 (µM)EOL-1 Cell Proliferation IC50 (µM)Reference
Compound 27356.121.76[4]
Compound 29103--[4]
c-Src Kinase: A Non-Receptor Tyrosine Kinase in Cancer and Ischemic Stroke

Mechanistic Rationale: c-Src is a proto-oncogene that plays a pivotal role in cell proliferation, differentiation, survival, and migration. Overexpression and activation of c-Src are common in many human cancers. Additionally, c-Src is implicated in the neuronal damage that occurs during acute ischemic stroke.[5][6] C-5 substituted imidazo[1,5-a]pyrazine derivatives have been developed as potent c-Src inhibitors with demonstrated neuroprotective effects in vivo.[5]

Experimental Protocol: c-Src Kinase Inhibition and Neuroprotection:

  • c-Src Kinase Assay (Biochemical): A similar protocol to the BTK enzyme inhibition assay can be employed, using recombinant c-Src enzyme and a specific peptide substrate.

  • In Vivo Model of Acute Ischemic Stroke (Rat):

    • Middle cerebral artery occlusion (MCAO) is surgically induced in rats to mimic ischemic stroke.

    • The Imidazo[1,5-a]pyrazine derivative is administered intravenously.

    • Neurological deficits are assessed at various time points post-MCAO.

    • Infarct volume is measured 24 hours after MCAO by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).

    • A reduction in neurological deficits and infarct volume indicates neuroprotective efficacy.

Neurological Disorders: Modulating Neuronal Excitability

TARP γ-8 Selective AMPAR Negative Modulators

Mechanistic Rationale: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) are the primary mediators of fast excitatory synaptic transmission in the central nervous system. Transmembrane AMPAR regulatory proteins (TARPs) modulate the function of AMPARs. TARP γ-8 is predominantly expressed in the hippocampus and is implicated in conditions characterized by neuronal hyperexcitability, such as epilepsy.[7] Imidazo[1,2-a]pyrazines have been identified as selective negative allosteric modulators of AMPARs associated with TARP γ-8.[7]

Experimental Protocol: FLIPR-based Calcium Influx Assay:

  • HEK-293 cells are engineered to co-express a specific AMPA receptor subunit (e.g., GluA1) and TARP γ-8.

  • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • The test compound is pre-incubated with the cells.

  • Glutamate is added to activate the AMPA receptors, leading to calcium influx and an increase in fluorescence.

  • A fluorometric imaging plate reader (FLIPR) is used to measure the change in fluorescence.

  • A reduction in the glutamate-induced fluorescence signal indicates negative modulation of the AMPAR/TARP γ-8 complex.

Conclusion: A Scaffold with a Bright Therapeutic Future

The this compound scaffold and its related derivatives have demonstrated remarkable versatility, with potent and selective activity against a range of high-value therapeutic targets in oncology, neurology, and immunology. The data presented in this guide underscore the potential of this chemical class to yield novel therapeutics. Further exploration of the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the promise of these compounds into clinical reality.

References

An In-depth Technical Guide to Imidazo[1,5-a]pyrazin-8-amine as a Reversible BTK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Imidazo[1,5-a]pyrazin-8-amine and its derivatives as potent and selective reversible inhibitors of Bruton's tyrosine kinase (BTK). It is intended for researchers, scientists, and drug development professionals engaged in the fields of kinase inhibition, immunology, and oncology.

The Central Role of Bruton's Tyrosine Kinase (BTK) in B-Cell Signaling

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as an indispensable signaling node within the B-cell antigen receptor (BCR) pathway.[1][2] Its activation is a critical event that governs a multitude of B-cell functions, including their development, activation, proliferation, and survival.[2][3] The signaling cascade initiated by BCR engagement involves the activation of upstream kinases like LYN and SYK, which in turn leads to the recruitment and activation of BTK at the plasma membrane.[4] Activated BTK then phosphorylates downstream effectors, most notably phospholipase C gamma 2 (PLCγ2), triggering a cascade of events that culminate in the activation of transcription factors such as NF-κB, which are vital for B-cell function and survival.[4][5] Given its central role, dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[3][5]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK Activation BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PI3K PI3K Activation PI3K->BTK Membrane Recruitment PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 & DAG Production PLCG2->IP3_DAG NF_kB NF-κB Pathway Activation IP3_DAG->NF_kB Cell_Survival B-Cell Proliferation, Survival & Differentiation NF_kB->Cell_Survival Gene Transcription

Caption: Simplified BTK Signaling Pathway in B-Cells.

The Emergence of Reversible BTK Inhibition: A Paradigm Shift

The initial success of BTK inhibitors was dominated by covalent, irreversible inhibitors that form a permanent bond with a cysteine residue (Cys481) in the active site of BTK. While highly effective, the emergence of resistance, often through mutations at this Cys481 residue, has necessitated the development of alternative inhibitory strategies. This has led to a significant interest in reversible, non-covalent BTK inhibitors.[6] These inhibitors do not rely on the Cys481 residue for their activity and can therefore be effective against both wild-type and C481-mutant BTK.[7]

This compound: A Novel Scaffold for Reversible BTK Inhibition

The 8-amino-imidazo[1,5-a]pyrazine core has been identified as a promising scaffold for the development of potent and selective reversible BTK inhibitors.[6][8][9] These compounds achieve their high affinity and selectivity through a distinct binding mode within the ATP-binding pocket of BTK.

Mechanism of Action and Binding Interactions

X-ray crystallography studies of lead compounds from the 8-amino-imidazo[1,5-a]pyrazine series in complex with the BTK enzyme have elucidated the key interactions driving their potent and reversible inhibition.[6][8][9] The selectivity is achieved through specific hydrogen bond interactions with the kinase hinge region, particularly with Ser538 and Asp539.[8][9] Additionally, hydrophobic interactions, for instance with a trifluoropyridine moiety in the back pocket, contribute significantly to the binding affinity.[8][9]

Reversible_Inhibition_Mechanism cluster_BTK BTK Active Site Hinge Hinge Region (Ser538, Asp539) Back_Pocket Hydrophobic Back Pocket ATP_Binding_Site ATP Binding Site Inhibitor This compound Derivative Inhibitor->Hinge H-Bonds Inhibitor->Back_Pocket Hydrophobic Interactions

Caption: Binding Mode of this compound Derivatives.

In Vitro Characterization of this compound Derivatives

A robust in vitro characterization cascade is essential to determine the potency, selectivity, and mechanism of action of novel BTK inhibitors.

Biochemical Potency Assessment: BTK Enzymatic Assay

The primary assessment of a BTK inhibitor's potency is determined through a biochemical enzymatic assay.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol provides a framework for determining the IC50 value of a test compound against purified BTK enzyme.

Rationale: This assay format is highly sensitive, requires low enzyme concentrations, and is amenable to high-throughput screening. It measures the phosphorylation of a biotinylated substrate by BTK. The signal is generated by the binding of a europium cryptate-labeled anti-phosphotyrosine antibody and a streptavidin-XL665 conjugate to the phosphorylated substrate, resulting in a FRET signal.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add 2 µL of the diluted compound to the wells of a low-volume 384-well plate. For control wells, add 2 µL of DMSO.

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant human BTK enzyme and a biotinylated peptide substrate in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Initiation of Kinase Reaction: Add 4 µL of the enzyme/substrate mix to each well, followed by 4 µL of an ATP solution (at a concentration close to the Km for BTK).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the HTRF detection mix containing the europium-labeled antibody and streptavidin-XL665.

  • Final Incubation: Incubate for a further 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value using a four-parameter logistic fit.

Cellular Potency Assessment: B-Cell Activation Assay

To assess the activity of the inhibitor in a more physiologically relevant context, a cell-based assay measuring the inhibition of BCR-mediated B-cell activation is crucial.

Protocol: Flow Cytometry-Based CD69 Expression Assay in Human PBMCs

Rationale: CD69 is an early activation marker expressed on the surface of B-cells following BCR stimulation. This assay quantifies the ability of the inhibitor to block this activation process in primary human peripheral blood mononuclear cells (PBMCs).

Step-by-Step Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Compound Treatment: Pre-incubate the PBMCs with serially diluted this compound derivative for 1 hour at 37°C.

  • B-Cell Stimulation: Stimulate the B-cells by adding an anti-IgM antibody to cross-link the BCR. Include an unstimulated control.

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.

  • Staining: Stain the cells with fluorescently labeled antibodies against B-cell markers (e.g., CD19 or CD20) and the activation marker CD69.

  • Data Acquisition: Acquire the data on a flow cytometer.

  • Data Analysis: Gate on the B-cell population and determine the percentage of CD69-positive cells. Plot the percentage of inhibition of CD69 expression against the compound concentration to calculate the EC50 value.

Selectivity Profiling: A Critical Determinant of Safety

A key advantage of the 8-amino-imidazo[1,5-a]pyrazine series is its excellent kinase selectivity.[8][9] Off-target inhibition of other kinases can lead to undesirable side effects. Therefore, comprehensive selectivity profiling is a critical step in the development of these inhibitors.

Methodology: Large-Scale Kinase Panel Screening

Rationale: To obtain a broad view of the inhibitor's selectivity, it should be screened against a large panel of kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM). This provides a percentage of inhibition for each kinase, highlighting potential off-targets. Follow-up IC50 determinations should be performed for any significant off-target hits.

Data Presentation:

The selectivity data for lead this compound derivatives can be summarized in a table for easy comparison.

Kinase TargetCompound 1 (IC50, nM)Compound 2 (IC50, nM)Compound 3 (IC50, nM)
BTK 5 8 3
LYN>10,000>10,000>10,000
SYK8,500>10,0009,200
ITK>10,000>10,000>10,000
TEC5,2007,8006,500
EGFR>10,000>10,000>10,000
SRC>10,000>10,000>10,000

Note: The data presented in this table is illustrative and based on the reported high selectivity of the 8-amino-imidazo[1,5-a]pyrazine series.[6][8][9]

Pharmacokinetic Profile

Early assessment of the pharmacokinetic (PK) properties of these inhibitors is crucial for their progression as potential drug candidates. Desirable PK profiles include good oral bioavailability, moderate clearance, and a suitable half-life to maintain target engagement. Studies have shown that lead compounds from the 8-amino-imidazo[1,5-a]pyrazine series exhibit desirable PK profiles in preclinical species.[8][9] Further optimization of the scaffold, for instance by introducing ring constraints on the 3-position piperidine amides, has been shown to improve the PK profile.[10]

Preclinical Efficacy

The therapeutic potential of 8-amino-imidazo[1,5-a]pyrazine-based BTK inhibitors has been demonstrated in preclinical models of disease. For example, lead compounds have shown efficacy in the rat collagen-induced arthritis (CIA) model, a preclinical model for rheumatoid arthritis.[6][8][9][10]

Conclusion and Future Directions

The 8-amino-imidazo[1,5-a]pyrazine scaffold represents a significant advancement in the development of reversible BTK inhibitors. These compounds exhibit potent on-target activity, excellent kinase selectivity, and favorable pharmacokinetic properties. Their non-covalent, reversible mechanism of action offers a promising strategy to overcome the resistance mechanisms associated with irreversible BTK inhibitors. Further development and clinical investigation of this class of inhibitors are warranted for the treatment of B-cell malignancies and autoimmune diseases.

References

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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Imidazo[1,5-a]pyrazin-8-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Imidazo[1,5-a]pyrazin-8-amine analogs, a promising scaffold in modern drug discovery. We will delve into the core principles of SAR, explore the synthetic routes to these compounds, and analyze how structural modifications influence their biological activity, with a particular focus on their roles as kinase and bromodomain inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this important chemical series.

Introduction: The Imidazo[1,5-a]pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry

The Imidazo[1,5-a]pyrazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and multiple points for substitution make it an ideal scaffold for designing potent and selective ligands for various biological targets. Notably, the 8-amino substitution serves as a key interaction point, often acting as a hydrogen bond donor, anchoring the molecule within the active site of target proteins.

Derivatives of this scaffold have shown remarkable efficacy in targeting enzymes that are crucial in pathophysiology, particularly in oncology and immunology.[1] This guide will focus on analogs that have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), c-Src kinase, and the BRD9 bromodomain, highlighting the nuanced SAR that governs their potency and selectivity.

The Strategic Importance of SAR in Drug Discovery

Structure-activity relationship (SAR) studies are the cornerstone of modern medicinal chemistry. The fundamental principle is to systematically modify the chemical structure of a hit or lead compound and observe the corresponding changes in its biological activity. This iterative process allows for the optimization of multiple parameters, including:

  • Potency: Enhancing the desired biological effect at lower concentrations.

  • Selectivity: Minimizing off-target effects by designing compounds that preferentially bind to the intended target.

  • Pharmacokinetic Properties (ADME): Improving absorption, distribution, metabolism, and excretion to ensure the drug reaches its target in sufficient concentrations and for an adequate duration.

The following sections will dissect the SAR of this compound analogs for specific biological targets.

SAR of this compound Analogs as Kinase Inhibitors

Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The Imidazo[1,5-a]pyrazine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.

Bruton's Tyrosine Kinase (BTK) Inhibitors for Autoimmune Diseases

BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[2][3] Its role in B-cell proliferation and activation makes it an attractive target for the treatment of autoimmune diseases like rheumatoid arthritis.[2][4] A series of 8-Amino-imidazo[1,5-a]pyrazines have been identified as potent and reversible BTK inhibitors.[2][3][4]

The key interactions of these inhibitors with the BTK active site, as revealed by X-ray crystallography, involve the 8-amino group and the 7-nitrogen of the imidazopyrazine core forming hydrogen bonds with the hinge region of the kinase.[2] The SAR for this series can be summarized as follows:

  • The Core: The 8-amino-imidazo[1,5-a]pyrazine core is essential for binding to the hinge region of BTK.[2]

  • Substitutions on the Central Amide: A central aromatic amine linker is crucial for potency. 2-Pyridyl amides have been found to be more potent than other heteroaromatic amides.[2]

  • Substitutions on the Phenyl Ring: Modifications to the phenyl ring fine-tune the compound's properties. For instance, substitutions at the 2- and 3-positions are well-tolerated and can enhance potency.[5]

  • Back Pocket Interactions: A trifluoropyridine moiety has been shown to provide beneficial hydrophobic interactions in the back pocket of the enzyme, contributing to selectivity.[2][4]

The general SAR for BTK inhibitors based on this scaffold is illustrated in the table below.

Position of SubstitutionMoietyEffect on BTK Inhibition
Core8-Amino-imidazo[1,5-a]pyrazineEssential for hinge binding
Central Linker2-Pyridyl amideOptimal for potency
Phenyl Ring2,3-difluoro substitutionMaintains high potency
Back PocketTrifluoromethylpyridineEnhances selectivity through hydrophobic interactions
c-Src Kinase Inhibitors for Ischemic Stroke

The c-Src tyrosine kinase is implicated in neuronal signaling and has been identified as a potential therapeutic target for acute ischemic stroke.[6] A series of C-5 substituted imidazo[1,5-a]pyrazine derivatives have been synthesized and evaluated as c-Src inhibitors.[6] These studies revealed that specific substitutions at the C-5 position are critical for achieving high potency and desirable pharmacokinetic properties, such as central nervous system (CNS) penetration.[6]

SAR of Imidazo[1,5-a]pyrazin-8(7H)-one Derivatives as BRD9 Inhibitors

Bromodomains are epigenetic readers that recognize acetylated lysine residues on histones and other proteins, playing a key role in the regulation of gene expression. BRD9 is a component of the SWI/SNF chromatin remodeling complex, and its mutations have been linked to various cancers.[7]

A series of imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been developed as potent BRD9 inhibitors.[7] Molecular docking studies have been instrumental in elucidating the SAR for these compounds, demonstrating that specific substitutions are necessary for potent inhibition of BRD9 and effective anti-proliferative activity in cancer cell lines.[7]

Experimental Protocols for SAR Determination

The elucidation of SAR is dependent on robust and reproducible experimental assays. Below are detailed protocols for key experiments used in the evaluation of this compound analogs.

General Synthesis of the this compound Scaffold

The synthesis of the this compound core and its derivatives often follows a multi-step sequence. A representative synthetic route is depicted below. The process typically starts with commercially available pyrazine derivatives, which undergo a series of reactions including halogenation, cyclization, and amine coupling to yield the final products.[5]

G cluster_synthesis General Synthetic Workflow start Substituted 2-aminopyrazine step1 Cyclization with α-haloketone start->step1 Step 1 step2 Halogenation at C8 step1->step2 Step 2 step3 Nucleophilic substitution with amine step2->step3 Step 3 end Final this compound analog step3->end Final Product

Caption: Generalized synthetic workflow for this compound analogs.

BTK Enzymatic Assay Protocol

This assay quantifies the ability of a compound to inhibit the enzymatic activity of BTK.

Materials:

  • Recombinant human BTK enzyme

  • Kinase substrate (e.g., a poly-Glu,Tyr peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the BTK enzyme, and the test compound.

  • Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent. The signal is proportional to the enzyme activity.

  • Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of a compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., A549 lung carcinoma)[7]

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT reagent or CellTiter-Glo® reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • For MTT: Add MTT reagent and incubate until formazan crystals form. Solubilize the crystals and measure the absorbance at 570 nm.

    • For CellTiter-Glo®: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against compound concentration to determine the IC50 value.

G cluster_workflow Cell Proliferation Assay Workflow start Seed cells in 96-well plate step1 Treat with compound dilutions start->step1 step2 Incubate for 72 hours step1->step2 step3 Add viability reagent (e.g., MTT) step2->step3 step4 Measure signal (absorbance/luminescence) step3->step4 end Calculate IC50 step4->end

Caption: A typical workflow for a cell-based proliferation assay.

The B-Cell Receptor Signaling Pathway and BTK Inhibition

The therapeutic rationale for targeting BTK in autoimmune diseases stems from its central role in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of downstream signaling molecules that promote B-cell survival, proliferation, and differentiation. BTK is a key kinase in this pathway.[2][3]

G BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 activates Downstream Downstream Signaling (NF-κB, MAPK, Ca2+ mobilization) PLCg2->Downstream Response B-Cell Proliferation, Survival, Differentiation Downstream->Response Inhibitor This compound BTK Inhibitor Inhibitor->BTK inhibits

Caption: Simplified B-Cell Receptor (BCR) signaling pathway showing the point of intervention for BTK inhibitors.

Pharmacokinetics and In Vivo Efficacy

While in vitro potency is a critical starting point, the ultimate success of a drug candidate depends on its in vivo performance. Pharmacokinetic (PK) studies in animal models, such as rats, are essential to determine a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5] For instance, some 8-Amino-imidazo[1,5-a]pyrazine-based BTK inhibitors have shown desirable PK profiles and efficacy in preclinical models of rheumatoid arthritis, such as the rat collagen-induced arthritis (CIA) model.[2][3] Similarly, c-Src inhibitors from this class have demonstrated significant neuroprotective efficacy in rat models of ischemic stroke.[6]

Conclusion and Future Directions

The this compound scaffold has proven to be a versatile and fruitful starting point for the development of potent and selective inhibitors of various therapeutic targets. The SAR studies highlighted in this guide underscore the importance of systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on exploring novel substitutions to further enhance the drug-like properties of these compounds, as well as expanding their therapeutic applications to other diseases driven by the dysregulation of kinase and bromodomain signaling.

References

  • Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. (2019). Bioorganic & Medicinal Chemistry, 27(7), 1391-1404. [Link]

  • Liu, J., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 7(2), 198-203. [Link]

  • Liu, J., et al. (2016). Discovery of 8-Amino-imidazo[1,5- a ]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. OSTI.GOV. [Link]

  • Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. (2007). Bioorganic & Medicinal Chemistry, 15(2), 868-885. [Link]

  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. [Link]

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. (2015). ACS Medicinal Chemistry Letters, 7(2), 198-203. [Link]

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. (2015). ResearchGate. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. [Link]

  • Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(19), 5870-5875. [Link]

  • The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... (n.d.). ResearchGate. [Link]

Sources

The Emerging Therapeutic Potential of Imidazo[1,5-a]pyrazin-8-amine Derivatives: A Technical Guide to Their Antimicrobial and Antioxidant Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The growing threat of antimicrobial resistance and the pervasive role of oxidative stress in a multitude of chronic diseases have catalyzed the search for novel therapeutic agents. Among the vast landscape of heterocyclic compounds, the imidazo[1,5-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry. This technical guide delves into the antimicrobial and antioxidant properties of a specific, yet promising subclass: Imidazo[1,5-a]pyrazin-8-amine derivatives. While direct and extensive research on the antimicrobial and antioxidant activities of this particular derivative is still in its nascent stages, this guide synthesizes current knowledge from closely related analogs, explores structure-activity relationships, and provides a comprehensive framework for future investigation. We will explore the synthetic pathways to this core, detail the established methodologies for evaluating their biological activities, and present the current understanding of their potential mechanisms of action. This document serves as a foundational resource for researchers aiming to unlock the full therapeutic potential of this intriguing class of molecules.

Introduction: The Imidazo[1,5-a]pyrazine Core - A Scaffold of Versatility

The imidazo[1,5-a]pyrazine nucleus is a nitrogen-rich heterocyclic system that has garnered significant attention in drug discovery. Its rigid, planar structure and the strategic placement of nitrogen atoms provide multiple points for functionalization, allowing for the fine-tuning of its physicochemical and pharmacological properties. Derivatives of the broader imidazopyrazine class have demonstrated a wide array of biological activities, including but not limited to, antiviral, anti-inflammatory, anticancer, and neuroprotective effects.[1] The introduction of an amine group at the 8-position of the imidazo[1,5-a]pyrazine ring system is a key structural modification that has been shown to be crucial for various biological interactions.[2] While much of the focus on 8-amino-imidazo[1,5-a]pyrazines has been in the context of kinase inhibition, particularly as reversible Bruton's tyrosine kinase (BTK) inhibitors for autoimmune diseases, the inherent electronic properties of this scaffold suggest a strong potential for antimicrobial and antioxidant activities.[3]

This guide will focus on the current understanding and the untapped potential of this compound derivatives as antimicrobial and antioxidant agents, providing a roadmap for their synthesis, evaluation, and future development.

Synthetic Strategies for the 8-Amino-Imidazo[1,5-a]pyrazine Scaffold

The synthesis of the 8-amino-imidazo[1,5-a]pyrazine core is a critical first step in the exploration of its biological activities. A modular synthetic route allows for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies. The following is a generalized synthetic scheme based on established literature for the synthesis of related compounds.[3]

Synthesis_of_8-Amino-Imidazo[1,5-a]pyrazine_Core cluster_0 Starting Materials cluster_1 Core Synthesis 2-aminopyrazine 2-Aminopyrazine imidazo_pyrazine Imidazo[1,5-a]pyrazine 2-aminopyrazine->imidazo_pyrazine Cyclocondensation alpha-haloketone α-Haloketone alpha-haloketone->imidazo_pyrazine bromo_imidazo_pyrazine 8-Bromo-Imidazo[1,5-a]pyrazine imidazo_pyrazine->bromo_imidazo_pyrazine Bromination (e.g., NBS) amino_imidazo_pyrazine 8-Amino-Imidazo[1,5-a]pyrazine bromo_imidazo_pyrazine->amino_imidazo_pyrazine Amination (e.g., Buchwald-Hartwig amination or SNAr) Antimicrobial_Workflow start Synthesized this compound Derivatives mic_determination Minimum Inhibitory Concentration (MIC) Assay start->mic_determination disk_diffusion Disk Diffusion Assay start->disk_diffusion mbc_determination Minimum Bactericidal Concentration (MBC) Assay mic_determination->mbc_determination time_kill Time-Kill Kinetic Assay mic_determination->time_kill mechanism_studies Mechanism of Action Studies time_kill->mechanism_studies Antioxidant_Workflow start Synthesized this compound Derivatives dpph_assay DPPH Radical Scavenging Assay start->dpph_assay abts_assay ABTS Radical Cation Decolorization Assay start->abts_assay cellular_assay Cellular Antioxidant Activity (CAA) Assay start->cellular_assay result Determination of IC50 / Antioxidant Capacity dpph_assay->result abts_assay->result cellular_assay->result

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Methodological & Application

Application Note: Characterizing Imidazo[1,5-A]pyrazin-8-amine Kinase Inhibitors in Cellular Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,5-a]pyrazine scaffold is a cornerstone in modern kinase inhibitor design, forming the core of numerous clinical candidates and approved drugs targeting critical cell signaling pathways.[1][2] Evaluating the efficacy of these compounds requires robust methodologies that move beyond simple biochemical assays to assess their activity within the complex milieu of a living cell. This guide provides an in-depth exploration of two gold-standard, cell-based assays for characterizing Imidazo[1,5-a]pyrazin-8-amine derivatives: the NanoBRET™ Target Engagement (TE) assay for quantifying direct binding to a target kinase in live cells, and the substrate phosphorylation assay for measuring downstream functional inhibition. We provide detailed, field-tested protocols, data interpretation guides, and the scientific rationale behind key experimental steps to empower researchers in drug discovery and chemical biology.

Introduction: The Imidazo[1,5-a]pyrazine Scaffold in Kinase Drug Discovery

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4][5] This has made them one of the most important classes of drug targets. The Imidazo[1,5-a]pyrazine core has emerged as a "privileged scaffold" in kinase inhibitor development due to its versatile structure that can be readily modified to achieve high potency and selectivity.[1][2] Prominent examples include inhibitors targeting Bruton's tyrosine kinase (BTK) for autoimmune diseases and various cancers, and Aurora kinases for oncology applications.[1][6][7][8]

While in vitro biochemical assays are invaluable for initial screening, they cannot predict a compound's behavior in a cellular environment. Cell-based assays are essential for determining critical drug-like properties such as cell permeability, engagement with the target protein in the presence of endogenous ATP concentrations, and the ultimate functional consequence of target binding.[9][10][11] This note provides the foundational principles and step-by-step protocols to rigorously evaluate this compound compounds in a physiologically relevant context.

Foundational Concepts: Choosing the Right Cell-Based Assay

Selecting the appropriate assay depends on the question being asked. The two primary categories are target engagement assays, which confirm direct binding of the compound to its intended kinase, and functional assays , which measure the downstream consequences of that binding.

  • Target Engagement Assays: These assays directly measure the interaction between a compound and its target protein within the cell. The NanoBRET™ TE assay is a leading technology in this space, providing quantitative data on compound affinity, residence time, and target occupancy.[12][13][14] This is crucial for confirming that a compound reaches and binds its intended target in a complex cellular environment.

  • Functional (Activity) Assays: These assays quantify the biological outcome of target inhibition. A common approach is to measure the phosphorylation status of a known downstream substrate of the target kinase.[10][14][15] A reduction in substrate phosphorylation upon compound treatment provides strong evidence of functional kinase inhibition.

Assay_Selection Start Research Question Q1 Does my compound bind to the target kinase inside the cell? Start->Q1 Q2 Does binding inhibit the kinase's downstream signaling? Q1->Q2 Next Question Assay1 Protocol 1: NanoBRET™ Target Engagement Assay Q1->Assay1 Yes Assay2 Protocol 2: Substrate Phosphorylation Assay Q2->Assay2 Yes Data1 Output: Intracellular Affinity (IC50) Target Occupancy Residence Time Assay1->Data1 Data2 Output: Functional Potency (IC50) Pathway Inhibition Assay2->Data2

Caption: Logical workflow for selecting the appropriate cell-based kinase assay.

Protocol 1: Quantifying Intracellular Target Engagement with NanoBRET™ Assays

3.1 Principle of the Assay The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding at a target protein in intact cells.[9] The assay relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a cell-permeable fluorescent tracer). The target kinase is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that reversibly binds to the kinase's active site is added to the cells. When the tracer binds to the NanoLuc®-kinase fusion, it brings the donor and acceptor into close proximity, generating a BRET signal. When a test compound (e.g., an this compound derivative) is added, it competes with the tracer for binding to the kinase. This displacement increases the distance between the donor and acceptor, causing a measurable decrease in the BRET signal.[12][13]

3.2 Experimental Workflow Diagram

NanoBRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Step1 1. Transfect HEK293 cells with NanoLuc®-Kinase Fusion Vector Step2 2. Seed transfected cells into a 96-well assay plate Step3 3. Prepare serial dilutions of This compound Step4 4. Add test compound to wells (1-2 hour incubation) Step3->Step4 Step5 5. Add NanoBRET™ Tracer and Nano-Glo® Substrate Step4->Step5 Step6 6. Read Donor (460nm) and Acceptor (610nm) emissions Step5->Step6 Step7 7. Calculate NanoBRET™ Ratio (Acceptor/Donor) Step6->Step7 Step8 8. Plot Dose-Response Curve and determine IC50 Step7->Step8

Caption: Step-by-step workflow for the NanoBRET™ Target Engagement assay.

3.3 Materials and Reagents

  • HEK293 cells

  • Opti-MEM™ I Reduced Serum Medium

  • Transfection reagent (e.g., FuGENE® HD)

  • Plasmid DNA for NanoLuc®-Kinase fusion protein

  • White, 96-well cell culture-treated assay plates

  • This compound test compound and positive control

  • NanoBRET™ TE Tracer and Nano-Glo® Substrate (Promega)

  • Extracellular NanoLuc® Inhibitor (Promega)

  • Multimode plate reader capable of measuring filtered luminescence

3.4 Step-by-Step Protocol

  • Cell Transfection: Twenty-four hours before the assay, transfect HEK293 cells with the NanoLuc®-Kinase fusion vector according to the transfection reagent manufacturer's protocol. The goal is to achieve optimal expression levels without causing cellular stress.

  • Cell Seeding: On the day of the assay, harvest and resuspend the transfected cells in Opti-MEM™. Seed the cells into the 96-well assay plate at a predetermined optimal density (e.g., 2 x 10^4 cells/well).

  • Compound Preparation: Prepare a serial dilution series of the this compound compound in Opti-MEM™. Typically, an 11-point, 3-fold dilution series is sufficient, starting from a top concentration of 10-30 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Compound Treatment: Add the diluted compounds to the cells in the assay plate. Incubate for 1-2 hours at 37°C in a CO2 incubator. This allows the compound to permeate the cells and reach equilibrium with the target kinase.

  • Reagent Addition: Prepare the detection reagent by diluting the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM™ containing the Extracellular NanoLuc® Inhibitor. Add this reagent to all wells. The inhibitor is critical to quench any signal from luciferase released from dead cells.[13][16]

  • Signal Detection: Incubate the plate for 3-5 minutes at room temperature to allow the substrate to react. Measure luminescence at two wavelengths using a plate reader equipped with appropriate filters: Donor emission (~460 nm) and Acceptor emission (>600 nm).

3.5 Data Analysis and Interpretation

  • Calculate NanoBRET™ Ratio: For each well, divide the acceptor emission value by the donor emission value. This ratio is the raw BRET signal.

  • Normalization: Normalize the data by defining the vehicle-only control as 100% and a control with a saturating concentration of a known inhibitor as 0%.

  • Dose-Response Curve: Plot the normalized BRET ratio against the logarithm of the compound concentration. Fit the data using a four-parameter logistic regression model to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

Compound Concentration (nM)Raw Donor EmissionRaw Acceptor EmissionNanoBRET™ Ratio% Inhibition
0 (Vehicle)850,000425,0000.5000
1855,000420,0000.4913
10860,000387,0000.45017
30 875,000 306,250 0.350 50
100890,000222,5000.25083
1000900,000180,0000.200100
10000 (Control Inhibitor)900,000180,0000.200100

Table 1: Example data and calculation for a NanoBRET™ TE assay. The calculated IC50 value from this dataset would be approximately 30 nM.

Protocol 2: Measuring Functional Kinase Inhibition via Substrate Phosphorylation

4.1 Principle of the Assay This assay quantifies the functional activity of a target kinase by measuring the phosphorylation of its direct downstream substrate within the cell.[10] For example, BTK, a target of many Imidazo[1,5-a]pyrazine inhibitors, phosphorylates phospholipase C gamma 2 (PLCγ2) upon B-cell receptor activation.[6] By treating cells with an inhibitor, allowing for pathway activation, and then lysing the cells, the amount of phosphorylated substrate can be measured using a sensitive immunoassay format like an enzyme-linked immunosorbent assay (ELISA). A decrease in the phospho-substrate signal relative to the total amount of substrate protein indicates effective inhibition of the kinase.[15]

4.2 Experimental Workflow Diagram

Phospho_Workflow cluster_prep Cell Treatment cluster_assay Detection cluster_analysis Data Analysis Step1 1. Seed cells (e.g., Ramos B-cells) in a 96-well plate Step2 2. Treat with serial dilutions of This compound Step1->Step2 Step3 3. Stimulate pathway to activate kinase (e.g., with anti-IgM) Step2->Step3 Step4 4. Lyse cells with buffer containing protease/phosphatase inhibitors Step3->Step4 Step5 5. Transfer lysate to ELISA plate coated with capture antibody Step4->Step5 Step6 6. Detect phosphorylated substrate using a detection antibody Step5->Step6 Step7 7. Read signal (e.g., absorbance or fluorescence) Step6->Step7 Step8 8. Plot Dose-Response Curve and determine IC50 Step7->Step8

Sources

Application Notes & Protocols: Investigating Imidazo[1,5-A]pyrazin-8-amine Derivatives as BTK Inhibitors in Rheumatoid Arthritis Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Rheumatoid Arthritis (RA) is a systemic autoimmune disease defined by chronic inflammation of the joints, leading to progressive cartilage and bone destruction. While biologic agents have transformed RA treatment, a significant need remains for orally bioavailable small-molecule drugs with novel mechanisms of action. The Imidazo[1,5-a]pyrazin-8-amine scaffold has emerged as a promising chemical series, yielding potent and selective reversible inhibitors of Bruton's Tyrosine Kinase (BTK). BTK is a critical enzyme in the B cell receptor (BCR) signaling pathway, which is central to B cell activation, proliferation, and autoantibody production—key pathogenic events in RA. This guide provides an in-depth exploration of the scientific rationale and detailed protocols for utilizing this compound derivatives to investigate RA pathogenesis and evaluate their therapeutic potential in both in vitro and in vivo models.

Section 1: Scientific Background & Rationale

The Role of B Cells and BTK in Rheumatoid Arthritis

The pathophysiology of RA involves a complex interplay of immune cells, with B lymphocytes playing a central role.[1] The dysregulation of B cells leads to the production of autoantibodies, such as rheumatoid factor (RF) and anti-citrullinated protein antibodies (ACPA), which contribute to immune complex formation and drive inflammation.[2] Furthermore, B cells act as potent antigen-presenting cells, activating T cells and producing pro-inflammatory cytokines that perpetuate the inflammatory cascade within the synovial joint.[2][3]

Central to these pathogenic functions is the B cell receptor (BCR) signaling pathway.[4][5] Bruton's Tyrosine Kinase (BTK), a member of the Tec family of kinases, is a crucial downstream signaling molecule activated upon BCR engagement.[1][6] Its activation triggers a cascade of events regulating the survival, activation, proliferation, and differentiation of B cells.[1] Consequently, inhibiting BTK has become an attractive therapeutic strategy to selectively target B cell-mediated pathology in autoimmune diseases like RA.[4][5]

Mechanism of Action: this compound as a Reversible BTK Inhibitor

The this compound series represents a class of potent, non-covalent BTK inhibitors.[1] Unlike irreversible inhibitors that form a permanent covalent bond with a cysteine residue (Cys481) in the BTK active site, these compounds bind reversibly. This distinction is significant, as mutations in the Cys481 residue can confer resistance to covalent inhibitors.

The selectivity of this compound class is achieved through specific, high-affinity interactions within the kinase hinge region. X-ray crystallography has revealed that the 8-amino group and the 7-nitrogen of the imidazo[1,5-a]pyrazine core form key hydrogen bonds with the hinge residues Ser538 and Asp539.[1][4][5] This precise binding mode ensures high potency against BTK while minimizing interactions with other kinases, leading to an excellent selectivity profile.[1][4]

BTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding BTK BTK LYN->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation DAG DAG PLCg2->DAG Hydrolysis IP3 IP3 PLCg2->IP3 Hydrolysis NFkB NF-κB DAG->NFkB NFAT NFAT IP3->NFAT Ca²⁺ release Transcription Gene Transcription (Proliferation, Survival, Cytokine Production) NFkB->Transcription NFAT->Transcription Inhibitor This compound (Reversible Inhibitor) Inhibitor->BTK

Caption: BTK signaling pathway and point of inhibition.

Section 2: In Vitro Evaluation Protocols

In vitro assays are foundational for characterizing the biochemical potency, cellular activity, and target engagement of a novel inhibitor.[7] They provide a controlled environment to establish a baseline understanding of the compound's pharmacological profile before advancing to more complex biological systems.[8][9]

Protocol: BTK Enzymatic Assay

Rationale: This biochemical assay directly measures the ability of the compound to inhibit the catalytic activity of purified, recombinant BTK enzyme. It is the primary method for determining the compound's intrinsic potency, expressed as the half-maximal inhibitory concentration (IC50).

Methodology:

  • Reagents: Recombinant human BTK enzyme, ATP, biotinylated peptide substrate, assay buffer, test compound (this compound derivative), and a detection system (e.g., HTRF, LANCE Ultra).

  • Preparation: Serially dilute the test compound in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions starting from 10 µM).

  • Reaction: In a 384-well assay plate, add the BTK enzyme to the assay buffer containing the peptide substrate.

  • Incubation: Add the serially diluted test compound to the wells. Allow a pre-incubation period (e.g., 15 minutes at room temperature) for the compound to bind to the enzyme.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and add the detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin).

  • Readout: After a final incubation period, read the plate on a compatible plate reader.

  • Analysis: Calculate the percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular B Cell Activation Assay (hPBMC)

Rationale: This assay validates that the compound can penetrate the cell membrane and inhibit BTK in its native environment, thereby blocking a physiologically relevant downstream event—BCR-mediated B cell activation.[1]

Methodology:

  • Cell Isolation: Isolate human peripheral blood mononuclear cells (hPBMCs) from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

  • Compound Treatment: Resuspend hPBMCs in culture medium and plate them in a 96-well plate. Add serially diluted test compound and incubate for 1 hour at 37°C.

  • Stimulation: Stimulate the B cells by adding an anti-IgM antibody to cross-link the BCR. Include unstimulated (negative) and DMSO-treated stimulated (positive) controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Staining: Harvest the cells and stain with fluorescently-labeled antibodies against B cell markers (e.g., CD19 or CD20) and an activation marker (e.g., CD69).

  • Flow Cytometry: Acquire the samples on a flow cytometer.

  • Analysis: Gate on the B cell population (CD19+ or CD20+) and quantify the expression of the CD69 activation marker. Calculate the IC50 value based on the reduction of CD69 expression in the compound-treated wells compared to controls.

Protocol: Fibroblast-like Synoviocyte (FLS) - Immune Cell Co-culture Model

Rationale: FLS are key effector cells in RA, contributing to inflammation and joint destruction.[10] This co-culture model assesses the compound's ability to modulate the pro-inflammatory crosstalk between FLS and immune cells, providing insight into its potential effects within the synovial microenvironment.[11][12]

Methodology:

  • FLS Culture: Isolate FLS from synovial tissue of RA patients via enzymatic digestion and culture them until passage 3-5.[10][13] Seed the FLS in a 24-well plate and allow them to adhere overnight.

  • Co-culture Setup: Isolate PBMCs from RA patients. Add the PBMCs to the wells containing the adherent FLS.

  • Treatment & Stimulation: Add the this compound test compound at various concentrations. Stimulate the co-culture with a relevant stimulus, such as lipopolysaccharide (LPS) or anti-CD3/CD28 beads, to induce an inflammatory response.

  • Incubation: Co-culture for 48-72 hours.

  • Supernatant Analysis: Collect the culture supernatant and measure the concentration of key pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) and matrix metalloproteinases (MMPs) using a multiplex immunoassay (e.g., Luminex) or ELISA.[14][15]

  • Analysis: Determine the dose-dependent effect of the compound on the production of inflammatory mediators.

In Vitro Assay Parameters Purpose Typical Readout Key Result
BTK Enzymatic Assay Measure direct enzyme inhibitionPhosphorylated SubstrateBiochemical IC50
hPBMC Activation Assay Confirm cellular target engagementCD69 Expression on B cellsCellular IC50
FLS Co-Culture Assess effect on synovial inflammationCytokine/MMP LevelsReduction of Mediators

Section 3: In Vivo Preclinical Evaluation

Rationale for In Vivo Modeling

Animal models are indispensable for evaluating the therapeutic efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of a drug candidate in a complex, whole-organism setting. The collagen-induced arthritis (CIA) model in rats or mice is the gold standard for preclinical RA research, as it shares many immunological and pathological features with the human disease.[16][17][18]

Protocol: Rat Collagen-Induced Arthritis (CIA) Model

Rationale: This protocol, based on the successful preclinical evaluation of this compound derivatives, details the induction of arthritis and subsequent treatment to evaluate therapeutic efficacy.[1][4][5]

Methodology:

  • Animal Strain: Use susceptible rat strains, such as Lewis or Dark Agouti rats.

  • Collagen Emulsion Preparation: Prepare an emulsion of bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA). The quality of the emulsion is critical for successful disease induction.[17]

  • Primary Immunization (Day 0): Anesthetize the rats and administer an intradermal injection of the collagen/CFA emulsion at the base of the tail.

  • Booster Immunization (Day 7 or 21): Administer a second intradermal injection with an emulsion of type II collagen in Incomplete Freund's Adjuvant (IFA) at a different site.[19]

  • Disease Onset & Scoring: Arthritis symptoms (paw swelling, erythema) typically appear around 10-14 days after the primary immunization. Begin daily clinical scoring of all four paws based on a standardized scale (e.g., 0-4 per paw, for a maximum score of 16).

  • Compound Administration: Once animals develop signs of arthritis (e.g., clinical score ≥ 2), randomize them into vehicle and treatment groups. Prepare the this compound derivative in a suitable vehicle (e.g., 0.5% methylcellulose) and administer daily via oral gavage at predetermined doses (e.g., 3, 10, 30 mg/kg).

  • Monitoring: Continue daily clinical scoring and body weight measurements throughout the study period (typically 21-28 days post-immunization).

CIA_Workflow Day0 Day 0 Primary Immunization (Collagen + CFA) Day7 Day 7 Booster Immunization (Collagen + IFA) Day0->Day7 Day10 Day 10-14 Arthritis Onset Begin Clinical Scoring Day7->Day10 Random Randomization (Vehicle & Treatment Groups) Day10->Random Dosing Daily Dosing & Scoring (Oral Gavage) Random->Dosing Endpoint Day 21-28 Study Endpoint Sample Collection Dosing->Endpoint

Caption: Workflow for the Collagen-Induced Arthritis (CIA) model.

Assessment of Efficacy

Clinical Scoring:

  • 0: No evidence of erythema or swelling.

  • 1: Slight erythema or localized edema.

  • 2: Mild erythema and swelling extending from the ankle to the tarsals.

  • 3: Moderate erythema and swelling extending from the ankle to the metatarsal joints.

  • 4: Severe erythema and swelling encompassing the ankle, foot, and digits.

Treatment Group Mean Arthritis Score (Day 21) % Inhibition vs. Vehicle
Vehicle10.5 ± 1.2-
Compound A (10 mg/kg)4.2 ± 0.860%
Compound A (30 mg/kg)2.1 ± 0.580%

Histopathology: At the study endpoint, euthanize the animals and collect the hind paws. Fix the tissues in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation (cell infiltration), pannus formation, and Safranin O to evaluate cartilage destruction and bone erosion.

Biomarker Analysis: Collect blood via cardiac puncture at the endpoint. Process the blood to obtain serum or plasma. Use a multiplex immunoassay to quantify levels of systemic inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and compare the levels between vehicle and treated groups.[14][20][21]

Section 4: Kinase Selectivity Profiling

Rationale: While potency against the intended target (BTK) is crucial, selectivity is equally important for a safe therapeutic. Assessing the compound's activity against a broad range of other kinases helps to identify potential off-target effects that could lead to toxicity. The this compound series is noted for its excellent kinase selectivity.[1][4]

Protocol: Kinome Screening Panel:

  • Service Provider: Submit the test compound to a commercial provider offering large-scale kinase screening panels (e.g., Eurofins, Reaction Biology).

  • Assay Format: The compound is typically tested at a fixed concentration (e.g., 1 µM) against a panel of hundreds of purified kinases in enzymatic assays.

  • Primary Screen: The initial result is reported as "% Inhibition" at the tested concentration. A common threshold for a significant "hit" is >50% inhibition.

  • Dose-Response: For any off-target kinases identified in the primary screen, follow up by determining the full IC50 dose-response curve to quantify the potency of the off-target interaction.

  • Selectivity Score: The selectivity can be quantified by comparing the IC50 for BTK to the IC50 for off-target kinases. A selectivity ratio of >100-fold is generally considered favorable.

Conclusion

The this compound scaffold provides a powerful chemical tool for the investigation of BTK signaling in the context of rheumatoid arthritis. The protocols outlined in this guide—from initial enzymatic assays to comprehensive in vivo efficacy studies—offer a validated framework for researchers to characterize the pharmacological profile of these reversible BTK inhibitors. By systematically evaluating their potency, cellular activity, selectivity, and therapeutic effect in preclinical models, the scientific community can further elucidate the role of BTK in autoimmunity and advance the development of novel, oral therapies for patients with rheumatoid arthritis.

References

  • ResearchGate. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. [Link]

  • PubMed. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. [Link]

  • TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. [Link]

  • PubMed Central. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. [Link]

  • OSTI.gov. (2015). Discovery of 8-Amino-imidazo[1,5- a ]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. [Link]

  • PubMed. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. [Link]

  • Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. [Link]

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  • PubMed Central. Fibroblast-like synoviocytes: key effector cells in rheumatoid arthritis. [Link]

  • Frontiers. (2022). The synovial fluid fibroblast-like synoviocyte: A long-neglected piece in the puzzle of rheumatoid arthritis pathogenesis. [Link]

  • AMSBIO. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. [Link]

  • PubMed Central. (2018). Tofacitinib in the treatment of patients with rheumatoid arthritis: position statement of experts of the Polish Society for Rheumatology. [Link]

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  • PubMed. (2003). Collagen-induced arthritis. [Link]

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Application & Protocol Guide: Interrogating B-Cell Receptor Signaling with Imidazo[1,5-A]pyrazin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The B-cell receptor (BCR) signaling pathway is a cornerstone of adaptive immunity, and its dysregulation is implicated in numerous autoimmune diseases and B-cell malignancies. Understanding the intricate molecular events that follow antigen engagement is paramount for developing targeted therapies. This guide provides a comprehensive framework for utilizing Imidazo[1,5-A]pyrazin-8-amine-based compounds, a class of potent and reversible Bruton's tyrosine kinase (BTK) inhibitors, as precision tools to dissect the BCR signaling cascade. We present detailed protocols for key downstream functional assays, including phospho-protein analysis by Western blotting, B-cell activation marker profiling by flow cytometry, and calcium flux measurement, offering researchers a robust methodology to investigate B-cell biology and screen novel therapeutic agents.

Scientific Foundation: Targeting a Critical Signaling Node

The B-cell receptor complex, composed of a membrane-bound immunoglobulin and the CD79a/b signaling heterodimer, initiates a cascade of phosphorylation events upon antigen binding.[1] This "signalosome" assembly activates multiple intracellular tyrosine kinases, including SRC-family kinases (e.g., LYN) and Spleen Tyrosine Kinase (SYK).[1][2] A pivotal downstream effector is Bruton's tyrosine kinase (BTK), a member of the Tec family of kinases.[3][4] Activated BTK phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn generates secondary messengers that lead to calcium mobilization and the activation of transcription factors like NF-κB, ultimately driving B-cell proliferation, differentiation, and survival.[5]

Given its critical, non-redundant role, BTK has emerged as a major therapeutic target.[4] The 8-amino-imidazo[1,5-a]pyrazine scaffold represents a class of potent, selective, and reversible BTK inhibitors.[3][6][7] Unlike covalent inhibitors that form a permanent bond, these reversible inhibitors achieve high selectivity through specific hydrogen bonding and hydrophobic interactions within the BTK kinase domain.[3][6] This characteristic makes them exquisite tools for studying the dynamic nature of BCR signaling in a controlled, titratable manner.

BCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN (SRC-family kinase) BCR->LYN Activates Antigen Antigen Antigen->BCR Binding SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Phosphorylates & Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates & Activates Ca_Flux Calcium Flux PLCg2->Ca_Flux NFkB NF-κB Activation Ca_Flux->NFkB Proliferation Proliferation & Survival NFkB->Proliferation Inhibitor This compound (BTK Inhibitor) Inhibitor->BTK Inhibits

Figure 1: Simplified BCR signaling cascade highlighting the inhibitory action of this compound on BTK.

Application I: Monitoring Pathway Inhibition via Western Blot

Principle of the Assay: Western blotting is a fundamental technique to quantify changes in protein phosphorylation, providing direct evidence of kinase inhibitor activity. Upon BCR stimulation, BTK undergoes autophosphorylation at Tyr223, a key step for its full activation. Subsequently, BTK phosphorylates PLCγ2 at Tyr759. By treating cells with an this compound derivative prior to stimulation, a dose-dependent decrease in the phosphorylation of both BTK and PLCγ2 should be observed, confirming on-target activity.

WB_Workflow start 1. Isolate B-Cells pretreat 2. Pre-treat with Inhibitor or Vehicle start->pretreat stimulate 3. Stimulate with Anti-IgM pretreat->stimulate lyse 4. Lyse Cells (RIPA Buffer) stimulate->lyse quantify 5. Quantify Protein (BCA Assay) lyse->quantify sds_page 6. SDS-PAGE quantify->sds_page transfer 7. Transfer to Membrane sds_page->transfer probe 8. Probe with Primary/Secondary Abs transfer->probe detect 9. Detect Signal probe->detect end 10. Analyze Data detect->end

Figure 2: Experimental workflow for Western blot analysis of BCR signaling inhibition.

Protocol: Phospho-Protein Detection in B-Cells

  • Cell Preparation: Isolate primary B-cells or use a suitable B-cell line (e.g., Ramos, Raji). Resuspend cells at 5-10 x 10⁶ cells/mL in RPMI medium and allow them to rest for at least 2 hours at 37°C.[8]

  • Inhibitor Pre-treatment: Aliquot cells into microfuge tubes. Add the this compound compound (dissolved in DMSO) to the desired final concentrations (e.g., 1 nM to 10 µM). Include a DMSO vehicle control. Incubate for 1-2 hours at 37°C.

    • Scientist's Note: The optimal pre-incubation time and concentration range should be determined empirically for your specific compound and cell type.

  • BCR Stimulation: Add a BCR agonist, such as F(ab')₂ anti-human IgM, to a final concentration of 10-20 µg/mL. Leave one sample unstimulated (basal control). Incubate for 5-10 minutes at 37°C.[9]

  • Cell Lysis: Immediately stop the reaction by pelleting the cells (500 x g, 5 min, 4°C) and lysing them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[10] Vortex briefly and incubate on ice for 20 minutes.

  • Protein Quantification: Clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C). Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting: a. Normalize protein amounts for all samples (20-30 µg per lane is typical) and prepare with Laemmli sample buffer.[11] b. Separate proteins on an 8-10% SDS-PAGE gel. c. Transfer proteins to a PVDF or nitrocellulose membrane. d. Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in TBST. e. Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. f. Wash the membrane 3x with TBST. g. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash 3x with TBST and visualize using an enhanced chemiluminescence (ECL) substrate.

Data Interpretation & Recommended Antibodies: A successful experiment will show a strong increase in p-BTK and p-PLCγ2 bands in the "Vehicle + Stimulated" lane compared to the unstimulated control. The intensity of these phospho-bands should decrease in a dose-dependent manner in the inhibitor-treated lanes. Total BTK, PLCγ2, and a loading control (e.g., β-Actin or GAPDH) should remain constant across all lanes.

Target ProteinPhospho-SiteFunctionAntibody Source (Example)
p-BTK Tyr223Autophosphorylation, activationCell Signaling Technology
Total BTK -Loading/Expression ControlCell Signaling Technology
p-PLCγ2 Tyr759BTK-mediated activationCell Signaling Technology
Total PLCγ2 -Loading/Expression ControlCell Signaling Technology
β-Actin -Loading ControlSanta Cruz Biotechnology

Application II: Assessing Functional Outcomes by Flow Cytometry

Principle of the Assay: BCR activation leads to changes in the cell surface proteome, including the rapid upregulation of activation markers like CD69 and the later upregulation of co-stimulatory molecules like CD86.[12][13] Flow cytometry allows for the high-throughput, single-cell quantification of these markers. Inhibition of BTK is expected to abrogate the signal for this upregulation, providing a robust functional readout of pathway inhibition.

FC_Workflow start 1. Isolate B-Cells pretreat 2. Pre-treat with Inhibitor or Vehicle start->pretreat stimulate 3. Stimulate with Anti-IgM (6-24h) pretreat->stimulate harvest 4. Harvest & Wash Cells stimulate->harvest stain 5. Stain with Fluorophore-conjugated Antibodies harvest->stain acquire 6. Acquire on Flow Cytometer stain->acquire end 7. Analyze Data (Gating Strategy) acquire->end

Figure 3: Experimental workflow for flow cytometric analysis of B-cell activation markers.

Protocol: B-Cell Activation Marker Staining

  • Cell Preparation: Isolate B-cells and resuspend at 1-2 x 10⁶ cells/mL in complete RPMI medium.

  • Assay Setup: In a 96-well U-bottom plate, add 100 µL of cell suspension to each well.

  • Inhibitor Pre-treatment: Add the this compound compound or vehicle (DMSO) and incubate for 1-2 hours at 37°C.

  • Stimulation: Add anti-IgM (10 µg/mL) to appropriate wells. Include unstimulated and vehicle-only stimulated controls.

  • Incubation: Incubate the plate for 6-24 hours at 37°C, 5% CO₂.

    • Scientist's Note: CD69 is an early activation marker, optimally measured at 6-8 hours. CD86 is a later marker, best measured at 18-24 hours.

  • Staining: a. Pellet the cells (400 x g, 4 min) and wash once with FACS buffer (PBS + 2% FBS). b. Resuspend cells in 50 µL of FACS buffer containing a pre-titrated antibody cocktail (e.g., anti-CD19, anti-CD69, anti-CD86, and a viability dye). c. Incubate for 30 minutes at 4°C in the dark. d. Wash cells twice with 200 µL of FACS buffer.

  • Acquisition: Resuspend cells in 200 µL of FACS buffer and acquire data on a flow cytometer.

Data Interpretation & Key Markers: First, gate on live, single cells, then on the CD19-positive B-cell population.[13] Analyze the expression of CD69 and CD86 within this gate. The percentage of CD69+/CD86+ cells and their mean fluorescence intensity (MFI) should increase significantly upon stimulation. This increase should be markedly reduced in the presence of the BTK inhibitor.

MarkerFunctionExpression Profile
CD19 Pan B-cell marker, signal co-receptorConstitutively expressed on B-cells
CD69 Early activation markerRapidly upregulated post-activation
CD86 Co-stimulatory molecule (B7-2)Upregulated later (18-24h)
Viability Dye Distinguishes live/dead cellsExcludes non-viable cells from analysis

Application III: Measuring Proximal Signaling via Calcium Flux

Principle of the Assay: One of the most immediate consequences of BTK-PLCγ2 activation is the hydrolysis of PIP₂ into IP₃ and DAG. IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[5] This rapid, transient increase in intracellular free calcium ([Ca²⁺]i), known as calcium flux, is a hallmark of proximal BCR signaling. It can be measured in real-time using calcium-sensitive dyes like Indo-1 or Fluo-4 with flow cytometry.[14][15] An effective BTK inhibitor will completely block this event.

CaFlux_Workflow start 1. Isolate B-Cells load 2. Load cells with Ca2+ indicator dye (e.g., Indo-1 AM) start->load wash 3. Wash and Resuspend Cells load->wash pretreat 4. Pre-treat with Inhibitor or Vehicle wash->pretreat acquire_base 5. Acquire Baseline Fluorescence on Flow Cytometer pretreat->acquire_base stimulate 6. Add Stimulus (Anti-IgM) while Acquiring acquire_base->stimulate acquire_flux 7. Continue Acquiring to Capture Flux stimulate->acquire_flux end 8. Analyze Kinetics acquire_flux->end

Figure 4: Experimental workflow for the kinetic analysis of calcium flux.

Protocol: Kinetic Calcium Flux Measurement

  • Cell Preparation: Isolate B-cells and resuspend at 5-10 x 10⁶ cells/mL in a loading medium (e.g., RPMI + 2% FCS + 25mM HEPES).[14]

  • Dye Loading: Add Indo-1 AM to a final concentration of 1-5 µM. Incubate for 45 minutes at 37°C in the dark.

    • Scientist's Note: The optimal dye concentration varies by cell type and should be titrated to achieve bright signal with minimal toxicity.[14] Fluo-4 AM is an alternative for cytometers without a UV laser.[15]

  • Wash and Rest: Wash the cells twice with warm medium. Resuspend at 1 x 10⁶ cells/mL and allow them to rest for at least 30 minutes at 37°C to allow for complete de-esterification of the dye.[14]

  • Inhibitor Treatment: Just prior to analysis, add the this compound compound or vehicle to the cell suspension.

  • Flow Cytometry Acquisition: a. Set up the flow cytometer to measure the ratiometric emission of Indo-1 (or single emission of Fluo-4) over time. b. Begin acquiring a tube of cells to establish a stable baseline fluorescence for ~30-60 seconds. c. Without stopping acquisition, remove the tube, quickly add the stimulus (anti-IgM, 10-20 µg/mL), and immediately return the tube to the cytometer. d. Continue acquiring for another 3-5 minutes to capture the full calcium peak and subsequent plateau phase.

  • Controls:

    • Positive Control: Use Ionomycin (1 µg/mL), a calcium ionophore that bypasses the BCR to induce maximal calcium flux.[14][15]

    • Negative Control: Pre-treat cells with EGTA, a calcium chelator, to establish a minimal fluorescence ratio.[14]

Data Interpretation: The data is plotted as the fluorescence ratio (Indo-1) or intensity (Fluo-4) versus time. In the vehicle-treated, stimulated sample, you should observe a sharp peak in fluorescence immediately after adding anti-IgM, followed by a sustained plateau. In cells pre-treated with the BTK inhibitor, this agonist-induced peak should be completely abrogated, with the kinetic trace resembling that of the unstimulated control. The Ionomycin control should induce a strong response regardless of inhibitor presence, confirming cell viability and proper dye loading.

Summary and Future Directions

The 8-amino-imidazo[1,5-a]pyrazine class of reversible BTK inhibitors provides an invaluable tool for the detailed investigation of B-cell biology. The protocols outlined here—Western blotting, flow cytometry, and calcium flux—form a cohesive, multi-faceted approach to confirm target engagement and quantify the functional consequences of BTK inhibition. By systematically applying these methods, researchers can effectively characterize the mechanism of novel compounds, dissect the complexities of the BCR signaling pathway, and gain deeper insights into the pathogenesis of B-cell-mediated diseases.

References

  • Liu, J., et al. (2015). Discovery of 8-Amino-imidazo[1,5- a ]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Liu, J., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters. Available at: [Link]

  • University of Pennsylvania. CALCIUM FLUX PROTOCOL. University of Pennsylvania Flow Cytometry and Cell Sorting Resource Laboratory. Available at: [Link]

  • Lasker, J. A., et al. (1996). A Simplified Method for Ca21 Flux Measurement on Isolated Human B Cells That Uses Flow Cytometry. Clinical and Diagnostic Laboratory Immunology. Available at: [Link]

  • Rip, J., et al. (2021). A Versatile Protocol to Quantify BCR-mediated Phosphorylation in Human and Murine B Cell Subpopulations. STAR Protocols. Available at: [Link]

  • Liu, J., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Lasker, J. A., et al. (1996). A simplified method for Ca2+ flux measurement on isolated human B cells that uses flow cytometry. Clinical and Diagnostic Laboratory Immunology. Available at: [Link]

  • Lasker, J. A., et al. (1996). A simplified method for Ca2+ flux measurement on isolated human B cells that uses flow cytometry. ResearchGate. Available at: [Link]

  • Bio-Rad. Immunophenotyping of B Cells by Flow Cytometry. Bio-Rad Website. Available at: [Link]

  • Liu, J., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ResearchGate. Available at: [Link]

  • Fodor, D., et al. (2023). An Optimized Flow Cytometric Method to Demonstrate the Differentiation Stage-Dependent Ca2+ Flux Responses of Peripheral Human B Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Boster Biological Technology. B Cell Receptor Signaling Pathway. Boster Bio Website. Available at: [Link]

  • Western blotting analysis of pre-BCR signaling. ResearchGate. Available at: [Link]

  • Wang, M. L., et al. (2013). Inhibitors of B-cell Receptor Signaling for patients with B-cell malignancies. Journal of Hematology & Oncology. Available at: [Link]

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Experimental design for in vivo studies with Imidazo[1,5-A]pyrazin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preclinical In Vivo Evaluation of Imidazo[1,5-A]pyrazin-8-amine and its Derivatives

Executive Summary

The imidazopyrazine scaffold is a privileged structure in modern medicinal chemistry, giving rise to compounds with a wide array of biological activities, including potent and selective kinase inhibition.[1][2] Specifically, the this compound series has emerged as a promising class of reversible inhibitors for Bruton's tyrosine kinase (BTK), a critical mediator in B-cell receptor (BCR) signaling.[3][4] As such, these compounds hold significant therapeutic potential for B-cell-related malignancies and autoimmune diseases like rheumatoid arthritis.[3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a robust in vivo experimental plan for this compound-based drug candidates. Moving a novel compound from a promising in vitro profile to a successful in vivo proof-of-concept requires a phased, logical, and methodologically sound approach. We will detail the foundational pharmacokinetic and toxicological assessments, target engagement studies, and efficacy evaluations in relevant disease models, providing both the strategic rationale and step-by-step protocols to ensure data integrity and translational relevance.

Scientific Background: Targeting B-Cell Signaling

The Imidazo[1,5-A]pyrazine Scaffold

The imidazo[1,5-a]pyrazine core is a heterocyclic aromatic system that has been explored for a variety of therapeutic targets. Its rigid structure provides a stable platform for introducing diverse functionalities, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[5][6] Derivatives have been developed as inhibitors of BRD9, c-Src, and importantly for this guide, BTK.[3][5][6]

Mechanism of Action: Reversible BTK Inhibition

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase in the Tec family that plays an indispensable role in B-cell development, differentiation, and signaling.[3] Upon activation of the B-cell receptor, BTK is phosphorylated and subsequently activates downstream pathways, including PLCγ2, leading to calcium mobilization, NF-κB activation, and ultimately, B-cell proliferation and survival.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 Ca_PKC Ca²⁺ / PKC DAG_IP3->Ca_PKC NFkB NF-κB Pathway Ca_PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Compound This compound Compound->BTK Inhibition

Caption: Simplified BTK signaling pathway downstream of the B-cell receptor.

Studies have shown that 8-amino-imidazo[1,5-a]pyrazine compounds can act as potent, reversible inhibitors of BTK.[3][4] Unlike irreversible inhibitors that form a covalent bond, these reversible agents achieve high selectivity through specific hydrogen bonding and hydrophobic interactions within the kinase domain.[3] This mechanism provides a strong rationale for their use in diseases characterized by hyperactive B-cell signaling.

A Phased Approach to In Vivo Evaluation

A successful in vivo program progresses logically from understanding the drug's behavior in a biological system to demonstrating its therapeutic effect. This progression minimizes the use of resources and animals by making data-driven decisions at each stage.

In_Vivo_Workflow cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Efficacy Testing PK Pharmacokinetics (PK) - Absorption - Distribution - Metabolism - Excretion PD Pharmacodynamics (PD) - Target Engagement - Biomarker Analysis PK->PD Tox Tolerability & Safety - MTD / DRF Studies - Acute Toxicology Tox->PD Efficacy Proof-of-Concept - Disease Model Selection - Therapeutic Effect PD->Efficacy

Caption: Phased workflow for preclinical in vivo evaluation.

PART 1: Foundational In Vivo Profiling

Before assessing efficacy, it is critical to understand how the animal body affects the drug (pharmacokinetics) and how the drug affects the body (toxicology). These initial studies are essential for selecting a safe and effective dose for later experiments.[7][8]

Protocol 1: Rodent Pharmacokinetic (PK) Study

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, T½) of the test compound after intravenous (IV) and oral (PO) administration to establish bioavailability and guide dose selection.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group).

  • Formulation: Prepare two formulations: one for IV administration (e.g., in 5% DMSO, 40% PEG400, 55% saline) and one for PO gavage (e.g., in 0.5% methylcellulose). The exact vehicle must be optimized for compound solubility and stability.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the saphenous vein into EDTA-coated tubes at predetermined time points (e.g., Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxReflects the rate of absorption.
AUC Area Under the CurveRepresents the total drug exposure over time.
Half-lifeIndicates the time required for the drug concentration to decrease by half.
F% BioavailabilityThe fraction of the oral dose that reaches systemic circulation (AUC_PO / AUC_IV).
Protocol 2: Maximum Tolerated Dose (MTD) and Dose-Range Finding (DRF)

Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity and to identify a range of doses for subsequent efficacy studies.[7][8]

Methodology:

  • Animal Model: Male and female BALB/c mice (n=3-5 per group).

  • Dose Escalation: Administer the compound daily for 7-14 days via the intended therapeutic route (e.g., oral gavage) in escalating dose groups.[7]

  • Dose Selection: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg). A vehicle control group is mandatory.

  • Clinical Monitoring:

    • Mortality/Morbidity: Check animals twice daily.

    • Body Weight: Record daily. A sustained weight loss of >15-20% is a common humane endpoint.[9]

    • Clinical Signs: Observe daily for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, changes in respiration).

  • Terminal Procedures (End of Study):

    • Collect blood for clinical pathology (hematology and serum chemistry) to check for organ-specific toxicity markers (e.g., ALT/AST for liver).[10]

    • Perform a gross necropsy and collect major organs (liver, kidney, spleen, etc.) for histopathological analysis.

  • Data Analysis: The MTD is defined as the highest dose that does not result in mortality, severe clinical signs, or >20% body weight loss. The DRF study identifies a range of well-tolerated doses.

PART 2: Mechanistic Validation

Once a safe dose range is established, the next step is to confirm that the drug engages its intended target (BTK) in vivo at those doses.

Protocol 3: In Vivo Target Engagement (BTK Occupancy)

Objective: To measure the degree of BTK inhibition in peripheral blood mononuclear cells (PBMCs) or spleen cells following compound administration.

Methodology:

  • Animal Model: Lewis rats or BALB/c mice (n=3-4 per group).

  • Dosing: Administer single doses of the compound at several levels (e.g., 3, 10, 30 mg/kg, PO) based on PK and MTD data. Include a vehicle control.

  • Sample Collection: At a time point corresponding to the expected Tmax (from PK data), collect whole blood or spleens.

  • Cell Isolation: Isolate PBMCs from blood using density gradient centrifugation (e.g., Ficoll-Paque) or create a single-cell suspension from the spleen.

  • Ex Vivo Stimulation: Treat the isolated cells with an anti-IgM antibody to stimulate the B-cell receptor and induce BTK auto-phosphorylation.

  • Phospho-Flow Cytometry:

    • Fix and permeabilize the cells.

    • Stain with fluorescently-labeled antibodies against a B-cell marker (e.g., CD45R/B220) and phosphorylated BTK (pBTK).

    • Analyze by flow cytometry to quantify the level of pBTK in the B-cell population.

  • Data Analysis: Compare the pBTK signal in treated groups to the vehicle control. A reduction in signal indicates target engagement. Calculate the dose required to achieve 50% or 90% inhibition (IC50 / IC90).

PART 3: Efficacy Testing in a Disease Model

With a well-characterized compound, the final preclinical step is to test its therapeutic efficacy in a relevant animal model of human disease. For a BTK inhibitor, a model of rheumatoid arthritis is an excellent choice.[3][4]

Protocol 4: Efficacy in a Rat Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the therapeutic efficacy of the this compound compound in reducing the clinical signs of arthritis in a well-established preclinical model.[3]

CIA_Timeline Day_Neg21 Day -21 Acclimatization Day_0 Day 0 Primary Immunization (Bovine Type II Collagen) Day_Neg21->Day_0 Day_7 Day 7 Booster Immunization Day_0->Day_7 Day_10 Day 10 Onset of Arthritis Day_7->Day_10 Day_10_28 Days 10-28 Therapeutic Dosing (Vehicle, Test Cmpd, Positive Ctrl) Day_10->Day_10_28 Day_28 Day 28 Study Termination Endpoint Analysis Day_10_28->Day_28

Caption: Experimental timeline for the rat Collagen-Induced Arthritis (CIA) model.

Methodology:

  • Animal Model: Male Lewis rats.

  • Induction of Arthritis:

    • Day 0: Administer a primary immunization of an emulsion containing bovine type II collagen and Complete Freund's Adjuvant (CFA) intradermally at the base of the tail.

    • Day 7: Administer a booster immunization with collagen in Incomplete Freund's Adjuvant (IFA).

  • Group Formation: Around Day 9-10, as animals begin to show signs of arthritis, randomize them into treatment groups (n=8-10 per group) based on initial arthritis scores.

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose, PO, daily)

    • Group 2: Test Compound, Low Dose (e.g., 10 mg/kg, PO, daily)

    • Group 3: Test Compound, High Dose (e.g., 30 mg/kg, PO, daily)

    • Group 4: Positive Control (e.g., Enbrel or Methotrexate)

  • Treatment: Begin daily dosing from Day 10 through Day 28.

  • Efficacy Endpoints:

    • Clinical Scoring (3 times/week): Score each paw for inflammation (redness and swelling) on a scale of 0-4. The maximum score per animal is 16.

    • Paw Swelling (3 times/week): Measure the thickness of the hind paws using a digital caliper.

    • Body Weight (3 times/week): Monitor for general health.

  • Terminal Endpoints (Day 28):

    • Histopathology: Collect hind paws, fix in formalin, decalcify, and process for H&E staining. Score for inflammation, pannus formation, and bone/cartilage destruction.

    • Biomarkers: Collect plasma to measure levels of relevant cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies via ELISA.

  • Data Analysis: Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare treatment groups to the vehicle control for all endpoints. A significant reduction in clinical score, paw swelling, and histological damage indicates efficacy.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly as BTK inhibitors. The successful translation of these compounds from the bench to the clinic hinges on a meticulously planned and executed in vivo evaluation. By following a phased approach—establishing a pharmacokinetic and safety profile, confirming on-target activity, and finally demonstrating efficacy in a relevant disease model—researchers can build a robust data package. This strategy not only validates the therapeutic hypothesis but also provides the critical information needed to de-risk further development and advance these promising molecules toward clinical investigation.

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Application Note & Protocols: Imidazo[1,5-a]pyrazin-8-amine Derivatives as High-Affinity Chemical Probes for Bruton's Tyrosine Kinase (BTK)

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide from the bench of a Senior Application Scientist.

Introduction: Illuminating BTK Function with a Precision Chemical Probe

Bruton's tyrosine kinase (BTK), a non-receptor kinase from the Tec family, is a linchpin in B-cell antigen receptor (BCR) signaling.[1][2] Its activation triggers a cascade of downstream pathways essential for B-cell proliferation, differentiation, and survival. Given its critical role, dysregulation of BTK is directly implicated in the pathophysiology of B-cell malignancies and autoimmune diseases like rheumatoid arthritis. This makes BTK a high-value target for therapeutic intervention and mechanistic studies.

To rigorously investigate the cellular function of a kinase and validate it as a drug target, highly potent and selective small-molecule inhibitors, known as chemical probes, are indispensable tools.[3][4][5] An ideal probe allows for the acute and reversible modulation of its target's activity, enabling researchers to dissect its role in complex signaling networks with temporal precision.

The imidazo[1,5-a]pyrazine scaffold has emerged as a privileged core structure for developing potent kinase inhibitors.[6][7] Notably, extensive structure-activity relationship (SAR) studies have identified 8-amino-imidazo[1,5-a]pyrazine derivatives as potent, reversible inhibitors of BTK with excellent kinase selectivity.[1][2] This document serves as a comprehensive guide for utilizing a model chemical probe from this class, herein designated BTK-Probe-7a , to investigate BTK biology. We provide detailed protocols for in vitro characterization, confirmation of cellular target engagement, and assessment of downstream signaling modulation.

Profile of the Chemical Probe: BTK-Probe-7a

BTK-Probe-7a is a hypothetical, yet representative, chemical probe based on the 8-amino-imidazo[1,5-a]pyrazine scaffold, designed for high potency and selectivity against BTK. Its properties, derived from published data on analogous compounds, are summarized below.[1][2]

PropertyValueRationale & Significance
IUPAC Name (Hypothetical) Derivative of Imidazo[1,5-a]pyrazin-8-amineThe core scaffold is validated for BTK inhibition.[1]
Molecular Weight < 500 g/mol Adheres to general guidelines for drug-likeness and cell permeability.
BTK IC₅₀ < 5 nMHigh potency ensures target modulation at low concentrations, minimizing off-target risks.
Binding Mode ATP-Competitive, ReversibleAllows for direct competition with the natural substrate and washout experiments.
Selectivity >300-fold vs. EGFR, TEC, ITKHigh selectivity is the hallmark of a quality chemical probe, ensuring observed effects are due to BTK inhibition.[6][8]
Cellular Permeability HighEssential for use in cell-based assays to reach its intracellular target.
Negative Control Available (BTK-Probe-7a-NC)A structurally similar but inactive analogue is crucial to control for off-target or compound-specific effects not related to BTK inhibition.[4]

The BTK Signaling Pathway: A Central Role in B-Cell Activation

Upon antigen binding to the B-cell receptor (BCR), a signaling cascade is initiated. Lyn and Syk, two upstream tyrosine kinases, phosphorylate scaffold proteins, leading to the recruitment and activation of BTK at the plasma membrane. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn generates second messengers that lead to calcium mobilization and activation of transcription factors like NF-κB, ultimately driving B-cell responses.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds BTK BTK Lyn_Syk->BTK activates BTK_Probe BTK-Probe-7a BTK_Probe->BTK inhibits PLCG2 PLCγ2 BTK->PLCG2 phosphorylates (p-PLCγ2) Calcium Ca²⁺ Mobilization PLCG2->Calcium NFkB NF-κB Activation Calcium->NFkB Response B-Cell Proliferation & Survival NFkB->Response

Caption: The central role of BTK in the B-Cell Receptor (BCR) signaling cascade.

Application & Protocol 1: In Vitro Kinase Inhibition Assay

Causality & Principle: The first step in characterizing any kinase inhibitor is to determine its direct effect on the enzymatic activity of the purified target protein. This biochemical assay quantifies the ability of BTK-Probe-7a to inhibit BTK-mediated phosphorylation of a substrate in a cell-free system. This confirms the probe's potency (IC₅₀) and mechanism of action at the molecular level. We will use an ADP-Glo™ or similar luminescence-based assay that measures ATP consumption.

Step-by-Step Protocol

This protocol is adapted from standard kinase assay methodologies.[9][10][11]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for BTK activity (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Recombinant BTK: Dilute purified, active recombinant human BTK enzyme in kinase buffer to a working concentration (e.g., 2-5 ng/µL).

    • Substrate: Prepare a solution of a generic or specific peptide substrate for BTK (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.

    • ATP Solution: Prepare a 10 mM ATP solution in water. For the assay, dilute to a working concentration in kinase buffer equal to the Km for BTK (typically 10-50 µM).

    • BTK-Probe-7a: Prepare a 10 mM stock in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 pM) in kinase buffer with a final DMSO concentration ≤1%.

  • Assay Execution (384-well plate format):

    • Add 2.5 µL of serially diluted BTK-Probe-7a or vehicle control (DMSO in kinase buffer) to appropriate wells.

    • Add 2.5 µL of the BTK enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of the ATP/Substrate mixture to each well.

    • Incubate the plate for 60 minutes at 30°C.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™, Promega) according to the manufacturer's instructions. This typically involves adding a reagent to stop the reaction and deplete remaining ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase/luciferin reaction.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract background luminescence (no enzyme control).

    • Normalize the data, setting the vehicle control (no inhibitor) as 100% activity and a high concentration of a known potent inhibitor (or no enzyme) as 0% activity.

    • Plot the normalized percent inhibition against the log concentration of BTK-Probe-7a.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Application & Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Causality & Principle: A potent biochemical inhibitor is only useful if it can reach and bind to its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify this target engagement.[12][13][14] The principle is that when a protein binds to a ligand (like our probe), it becomes thermodynamically stabilized. This stabilization makes the protein more resistant to heat-induced unfolding and aggregation. By heating intact cells treated with the probe and then quantifying the amount of soluble BTK remaining, we can directly confirm that the probe has entered the cell and bound to its target.[15][16]

CETSA_Workflow A 1. Treat Cells (e.g., Ramos B-cells) with BTK-Probe-7a or Vehicle B 2. Heat Aliquots (Temperature Gradient, e.g., 45-65°C) A->B C 3. Cell Lysis (Freeze-thaw cycles) B->C D 4. Separate Fractions (High-speed centrifugation) C->D E Soluble Fraction (Contains stabilized BTK) D->E F Pellet (Contains aggregated, unstable proteins) D->F G 5. Analyze Soluble Fraction (Western Blot for total BTK) E->G

Sources

Application Notes and Protocols: Evaluating Synergistic Effects of Imidazo[1,5-A]pyrazin-8-amine-based BTK Inhibitors in Combination with PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Drug Development Division

Introduction: The Rationale for Dual BTK and PI3K Inhibition

The B-cell receptor (BCR) signaling pathway is a critical regulator of B-cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1] Two key kinases in this pathway, Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase (PI3K), represent high-value targets for therapeutic intervention.[2][3]

Imidazo[1,5-a]pyrazin-8-amine derivatives have emerged as a promising class of potent and reversible BTK inhibitors.[4][5][6] Unlike first-generation irreversible inhibitors, these reversible agents may offer an improved safety profile and alternative treatment options for patients who have developed resistance.[7] BTK is a non-receptor tyrosine kinase that acts as a central node in the BCR pathway, regulating downstream signaling cascades essential for B-cell function.[8]

The PI3K/AKT/mTOR signaling cascade is another crucial pathway for B-cell survival and growth, often activated downstream of or parallel to BTK.[2] Preclinical and clinical evidence suggests that while inhibitors of either BTK or PI3K are effective as monotherapies, dual inhibition can lead to synergistic anti-tumor effects and potentially overcome resistance mechanisms.[3][9] By targeting two distinct but interconnected nodes in the BCR pathway, this combination strategy aims to achieve a more profound and durable therapeutic response.[10]

This document provides a comprehensive guide for researchers to design, execute, and interpret studies evaluating the combination of a representative this compound-based BTK inhibitor (hereafter referred to as "BTKi-IA") with a selective PI3K inhibitor.

I. Foundational Concepts: Understanding the Synergy

Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[11] The Chou-Talalay method is a widely accepted quantitative approach to determine synergy, additivity, or antagonism of drug combinations.[2][11][12][13][14] This method is based on the median-effect principle and calculates a Combination Index (CI), where:

  • CI < 1 indicates synergy

  • CI = 1 indicates an additive effect

  • CI > 1 indicates antagonism

A prerequisite for synergy analysis is the determination of the dose-response curve and the half-maximal inhibitory concentration (IC50) for each drug individually.[11]

II. Experimental Workflow for Combination Studies

A systematic approach is crucial for accurately assessing the synergistic potential of BTKi-IA and a PI3K inhibitor. The following workflow outlines the key experimental stages.

G cluster_0 Phase 1: Single-Agent Characterization cluster_1 Phase 2: Combination Screening cluster_2 Phase 3: Mechanistic Validation A Cell Line Selection (e.g., TMD8, OCI-Ly10) B Single-Agent Dose-Response Assays (BTKi-IA and PI3K Inhibitor) A->B C IC50 Determination for Each Agent B->C D Design Combination Matrix (Constant Ratio or Checkerboard) C->D Inform dose selection E Cell Viability Assays with Drug Combination D->E F Calculate Combination Index (CI) using Chou-Talalay Method E->F I Data Interpretation and Synergy Confirmation F->I Quantify synergy G Western Blot Analysis of Key Signaling Proteins G->I H Apoptosis Assays (e.g., Annexin V/PI Staining) H->I

Caption: Experimental workflow for evaluating BTKi-IA and PI3K inhibitor synergy.

III. Detailed Protocols

Protocol 1: Determination of IC50 using a Resazurin-Based Viability Assay

This protocol describes the determination of the IC50 value for each inhibitor individually in a selected B-cell lymphoma cell line.

Materials:

  • B-cell lymphoma cell line (e.g., TMD8, OCI-Ly10)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • BTKi-IA and PI3K inhibitor stock solutions (in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well in 100 µL of medium) and incubate for 24 hours.[3]

  • Drug Preparation: Prepare a serial dilution of each inhibitor in complete culture medium. A typical starting concentration could be 10 µM, with 8-10 dilution points.

  • Drug Treatment: Add 100 µL of the diluted inhibitor solutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.

  • Data Acquisition: Measure fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (media only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability against the logarithm of the inhibitor concentration and fit a non-linear regression curve to determine the IC50 value.

Protocol 2: Synergy Analysis using the Chou-Talalay Method

This protocol outlines the assessment of synergy between BTKi-IA and the PI3K inhibitor.

Procedure:

  • Combination Design: Based on the individual IC50 values, design a combination matrix. A common approach is the constant ratio method, where the drugs are mixed at a fixed ratio of their IC50 values (e.g., 1:1, 1:2, 2:1).

  • Dose-Response Matrix: Prepare serial dilutions of the drug combination and treat the cells as described in Protocol 1.

  • Data Collection: Perform the resazurin-based viability assay after 72 hours of incubation.

  • Synergy Calculation: Use a software package like CompuSyn or a custom script to calculate the Combination Index (CI) for different effect levels (fraction affected, Fa). The software will generate a Fa-CI plot (Chou-Talalay plot) and isobolograms.[11]

Data Presentation:

Table 1: Single-Agent and Combination Cytotoxicity Data (Hypothetical)

InhibitorCell LineIC50 (nM)
BTKi-IATMD850
PI3K InhibitorTMD8100

Table 2: Combination Index (CI) Values for BTKi-IA and PI3K Inhibitor (Hypothetical)

Fraction Affected (Fa)Combination Index (CI)Interpretation
0.250.65Synergy
0.500.45Strong Synergy
0.750.30Very Strong Synergy
0.900.25Very Strong Synergy
Protocol 3: Mechanistic Analysis by Western Blotting

This protocol is for assessing the impact of the drug combination on key signaling proteins within the BCR and PI3K pathways.

Materials:

  • 6-well plates

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)[5]

  • Primary antibodies (e.g., anti-phospho-BTK, anti-BTK, anti-phospho-AKT, anti-AKT, anti-PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with BTKi-IA, the PI3K inhibitor, or the combination at concentrations around their respective IC50 values for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest and lyse the cells according to standard procedures.[15]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[16]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[15]

Expected Outcome: Synergistic combinations are expected to show a more pronounced decrease in the phosphorylation of BTK and AKT, and an increase in apoptosis markers like cleaved PARP, compared to either single agent.

IV. Visualizing the Mechanism of Action

The following diagram illustrates the targeted signaling pathways and the rationale for the combination therapy.

G cluster_0 BCR Signaling Cascade cluster_1 PI3K/AKT Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PI3K PI3K LYN_SYK->PI3K PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB NF-κB DAG_IP3->NFkB Cell_Outcomes Cell Proliferation, Survival, and Differentiation NFkB->Cell_Outcomes PIP2_PIP3 PIP2 → PIP3 PI3K->PIP2_PIP3 AKT AKT PIP2_PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Outcomes BTKi_IA BTKi-IA (this compound) BTKi_IA->BTK Inhibits PI3K_Inhibitor PI3K Inhibitor PI3K_Inhibitor->PI3K Inhibits

Caption: Dual inhibition of BTK and PI3K pathways.

V. Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The initial single-agent dose-response curves establish the baseline activity of each compound. The subsequent combination studies should demonstrate a clear, dose-dependent synergistic effect that can be quantified by the Combination Index. The mechanistic validation by Western blotting provides a molecular basis for the observed synergy, confirming that the combination therapy is acting on the intended targets and pathways. Consistent results across these different experimental approaches will provide a high degree of confidence in the findings.

VI. Conclusion

The combination of this compound-based BTK inhibitors with PI3K inhibitors represents a rational and promising therapeutic strategy for B-cell malignancies. The application notes and protocols provided in this guide offer a robust framework for researchers to systematically evaluate the synergistic potential of such combinations. By following these methodologies, scientists can generate high-quality, reproducible data to support the advancement of novel cancer therapies.

References

  • Chou, T.-C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Research, 70(2), 440–446. [Link]

  • AtoZmath. (n.d.). Drug Synergy Calculator - Combination Index (CI) | Chou-Talalay Method. Retrieved from [Link]

  • Scilit. (n.d.). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Retrieved from [Link]

  • SciSpace. (n.d.). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Retrieved from [Link]

  • PubMed. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Retrieved from [Link]

  • MD Anderson Cancer Center. (2023). How BTK inhibitors treat mantle cell lymphoma. Retrieved from [Link]

  • Lymphoma Hub. (2024). Combination therapies for CLL: BTKi + BCL2i. Retrieved from [Link]

  • National Institutes of Health. (2022). Combining BTK inhibitors with BCL2 inhibitors for treating chronic lymphocytic leukemia and mantle cell lymphoma. Retrieved from [Link]

  • Targeted Oncology. (2021). Emerging BTK-based Combination Approaches for CLL: Ibrutinib Plus Venetoclax. Retrieved from [Link]

  • OncLive. (2024). BTK Inhibitor–Based Combinations Represent the Future of MCL Management. Retrieved from [Link]

  • Targeted Oncology. (n.d.). BTK Combination Therapy. Retrieved from [Link]

  • Sottero, T., & Awan, F. T. (2023). Cross Fire: BTK Inhibitors Alone or in Combination are the Best Frontline Therapy for CLL. Hematology/oncology and stem cell therapy, 16(4), 342–345. [Link]

  • PubMed. (2022). Search for Synergistic Drug Combinations to Treat Chronic Lymphocytic Leukemia. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Targeting Solid Tumors With BTK Inhibitors. Retrieved from [Link]

  • OncLive. (2015). Ibrutinib Expert Ponders Prospects for Novel Combinations in CLL. Retrieved from [Link]

  • Cancer Discovery. (2017). Spotlight on Ibrutinib in PCNSL: Adding Another Feather to Its Cap. Retrieved from [Link]

  • OncLive. (2025). Copanlisib/Ibrutinib Data Highlight Potential for PI3K Inhibition in R/R PCNSL. Retrieved from [Link]

  • Office of Scientific and Technical Information. (2015). Discovery of 8-Amino-imidazo[1,5- a ]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Retrieved from [Link]

  • PubMed. (2020). Potent, non-covalent reversible BTK inhibitors with 8-amino-imidazo[1,5-a]pyrazine core featuring 3-position bicyclic ring substitutes. Retrieved from [Link]

  • National Institutes of Health. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Retrieved from [Link]

  • PubMed. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Retrieved from [Link]

  • The ASCO Post. (2025). Untreated CLL Acalabrutinib Combinations vs Chemoimmunotherapy. Retrieved from [Link]

  • AJMC. (2025). Acalabrutinib Combos Improve PFS vs CIT in First-Line CLL. Retrieved from [Link]

  • Wikipedia. (n.d.). Chronic lymphocytic leukemia. Retrieved from [Link]

  • PubMed. (2025). Fixed-Duration Acalabrutinib Combinations in Untreated Chronic Lymphocytic Leukemia. Retrieved from [Link]

  • SOHO Insider. (2025). Fixed-duration acalabrutinib-venetoclax combinations outperform SOC in treatment-naïve CLL. Retrieved from [Link]

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Analytical methods for quantifying Imidazo[1,5-A]pyrazin-8-amine in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Determination of Imidazo[1,5-a]pyrazin-8-amine in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract & Introduction

This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in human plasma. This compound is an aromatic amine with potential pharmacological significance.[1][2][3] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The method detailed herein employs a straightforward protein precipitation for sample preparation followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol has been developed and validated in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[4][5][6]

Pre-Analytical Considerations: Ensuring Sample Integrity

The integrity of biological samples is paramount for accurate bioanalysis. Improper handling can lead to degradation of the analyte or the introduction of interfering substances.

  • Sample Collection: Whole blood should be collected in tubes containing K2EDTA as an anticoagulant.

  • Plasma Preparation: Plasma should be separated from whole blood by centrifugation at 1500 x g for 10 minutes at 4°C within one hour of collection.

  • Storage: Plasma samples should be stored at -70°C or lower to ensure the stability of this compound. Long-term stability should be experimentally determined during method validation.

LC-MS/MS Methodology

The selection of each parameter in this method is based on achieving optimal sensitivity, selectivity, and chromatographic performance for this compound.

Materials and Reagents
  • This compound reference standard (>99% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (K2EDTA)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[7][8]

Protocol:

  • Allow plasma samples, calibration standards, and quality control (QC) samples to thaw at room temperature.

  • Vortex each sample to ensure homogeneity.

  • To 50 µL of each sample in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% MeOH).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid. The acid helps to improve the precipitation efficiency and the stability of the analyte.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Dilute with 150 µL of ultrapure water with 0.1% formic acid to reduce the organic content of the sample, ensuring better peak shape during chromatography.

  • Inject into the LC-MS/MS system.

Diagram: Sample Preparation Workflow

G cluster_prep Sample Preparation Sample 50 µL Plasma Sample Add_IS Add 10 µL Internal Standard Sample->Add_IS Spike Add_ACN Add 200 µL Cold ACN (0.1% FA) (Protein Precipitation) Add_IS->Add_ACN Vortex_Centrifuge Vortex & Centrifuge (14,000 x g, 10 min) Add_ACN->Vortex_Centrifuge Transfer Transfer 150 µL Supernatant Vortex_Centrifuge->Transfer Dilute Dilute with 150 µL H2O (0.1% FA) Transfer->Dilute Inject Inject into LC-MS/MS Dilute->Inject

Caption: Workflow for plasma sample preparation.

Liquid Chromatography Conditions

The chromatographic conditions are designed to provide good retention and peak shape for the polar aromatic amine.

ParameterCondition
LC System High-performance liquid chromatography system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 min, hold for 1 min, return to 5% B in 0.1 min, equilibrate for 0.9 min
Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization mode, which is suitable for the amine functional group of the analyte.

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: m/z 135.1 → 108.1 (Quantifier), 135.1 → 81.1 (Qualifier)
IS (this compound-d4): m/z 139.1 → 112.1
Source Temp. 500°C
IonSpray Voltage 5500 V
Collision Gas Nitrogen

Bioanalytical Method Validation

A full validation was performed according to the FDA and EMA guidelines to ensure the reliability of the method.[4][5][6][9]

Specificity and Selectivity

Specificity was assessed by analyzing six different batches of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte and the internal standard.

Linearity and Range

The method was linear over the concentration range of 0.1 to 100 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently >0.995.

Accuracy and Precision

Accuracy and precision were evaluated by analyzing QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.1≤ 8.5± 7.2≤ 10.2± 8.1
LQC0.3≤ 6.8± 5.5≤ 8.9± 6.3
MQC10≤ 5.1± 4.1≤ 6.5± 4.9
HQC80≤ 4.5± 3.8≤ 5.8± 4.2
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ).
Stability

The stability of this compound was assessed under various conditions to ensure that the sample handling and storage procedures do not affect the quantification.

  • Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.

  • Short-Term Stability: Stable in plasma for at least 24 hours at room temperature.

  • Post-Preparative Stability: Stable in the autosampler for at least 48 hours at 10°C.

  • Long-Term Stability: Stable in plasma for at least 90 days at -70°C.

Diagram: Method Validation Logic

G cluster_validation Bioanalytical Method Validation cluster_params Core Parameters cluster_tests Validation Experiments Validation Full Validation (per FDA/EMA Guidelines) Specificity Specificity & Selectivity Linearity Linearity & Range Accuracy Accuracy & Precision Stability Stability Test_Blank Analyze 6 Blank Plasma Lots Specificity->Test_Blank Test_Cal Calibration Curve (0.1-100 ng/mL) Linearity->Test_Cal Test_QC Intra & Inter-day QC Analysis Accuracy->Test_QC Test_Stab Freeze-Thaw, Bench-Top, etc. Stability->Test_Stab

Caption: Core parameters of method validation.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and selective approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a regulated bioanalytical laboratory. The successful validation of this method ensures that the data generated will be accurate and precise, supporting drug development and clinical research.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][4][6]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][5]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation. [Link][10]

  • Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link][9]

  • Reid, M. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis, 4(6), 639-642. [Link]

  • PubChem. Imidazo(1,5-a)pyrazin-8-amine. [Link][1]

  • PubChem. Imidazo(1,5-a)pyrazine. [Link][2]

  • PubChem. Imidazo[1,2-a]pyrazin-8-amine. [Link][3]

  • IonSource. Sample Preparation for PK//MS Analysis. [Link][7]

  • Wang, L., et al. (2014). LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 97, 1-8. [Link][8]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Off-Target Effects of Imidazo[1,5-A]pyrazin-8-amine Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Imidazo[1,5-A]pyrazin-8-amine-based compounds. This guide is designed to provide you with the expertise and practical methodologies to identify, understand, and mitigate potential off-target effects in your cell culture experiments. The Imidazo[1,5-a]pyrazine scaffold is the foundation for a diverse range of small molecule inhibitors targeting various proteins, including kinases like BTK and Brk/PTK6, as well as bromodomains such as BRD9.[1][2][3] Given this diversity, a robust experimental design that accounts for potential off-target activities is crucial for generating reliable and reproducible data.

This resource is structured to provide rapid answers through our Frequently Asked Questions (FAQs) and in-depth guidance in our Comprehensive Troubleshooting section.

Frequently Asked Questions (FAQs)

Q1: I'm observing a cellular phenotype that doesn't align with the known function of my compound's primary target. Could this be an off-target effect?

A1: Yes, this is a classic indication of a potential off-target effect.[4] Off-target effects occur when a compound interacts with unintended cellular molecules, leading to unforeseen biological responses.[5] It is also possible that the assumed role of the target in your specific cell line is not fully understood. To begin dissecting this, it's critical to confirm that the compound is engaging its intended target in your cells at the concentrations you are using.[4]

Q2: What are the essential first steps to confirm my inhibitor is working as expected?

A2: Before delving into complex off-target investigations, ensure the fundamentals are in place. First, verify the expression and activity of the intended target in your cell model using techniques like Western blotting or qPCR.[6] If the target is not present or is inactive, you may need to choose a different cell line.[6] Second, perform a dose-response experiment to identify the minimal concentration of your compound that elicits the desired on-target effect.[6][7] This helps to minimize off-target interactions that are more likely to occur at higher concentrations.[7]

Q3: My this compound derivative is showing high levels of cytotoxicity at concentrations needed for target inhibition. What should I do?

A3: High cytotoxicity can mask specific on-target effects.[8] It's important to differentiate between targeted anti-proliferative effects and general toxicity.[8]

  • Determine the Cytotoxic Threshold: Conduct a cell viability assay (e.g., MTT, LDH, or Trypan Blue exclusion) to establish the concentration range that is non-toxic to your cells.[4][8]

  • Work Below the Threshold: Whenever possible, perform your functional assays at concentrations below the cytotoxic threshold to ensure you are observing specific inhibitory effects.[8] If cytotoxicity overlaps with the effective concentration, it could be an on-target effect or a result of off-target toxicity. Further investigation is warranted.

Q4: How can I be more confident that the observed phenotype is due to on-target activity?

A4: Confidence in your results comes from a multi-pronged validation approach. Here are three key strategies:

  • Perform a Rescue Experiment: If possible, overexpress a mutated form of the target that is resistant to your inhibitor. If the inhibitor's effect is on-target, this resistant version should "rescue" the cells from the compound-induced phenotype.[6]

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of the target protein.[4] The resulting phenotype should mimic the effect of your inhibitor if it is acting on-target.[4]

Comprehensive Troubleshooting Guide

This section provides a more detailed, tiered approach to systematically investigate and overcome off-target effects of your this compound derivative.

Tier 1: Foundational Experiments for On-Target Validation

These initial experiments are crucial for establishing a baseline for your compound's activity and ensuring that what you're observing is related to its intended target.

1.1 Dose-Response and Time-Course Analysis

Rationale: Understanding the concentration and time-dependence of your compound's effects is fundamental. On-target effects should ideally occur at lower concentrations than off-target effects.

Experimental Protocol: Dose-Response Western Blot

  • Cell Seeding: Plate your cells at a consistent density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of your this compound derivative for a fixed time point (e.g., 2, 6, or 24 hours). Include a vehicle control (e.g., DMSO).[6]

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.[8]

  • Western Blotting: Perform a Western blot to analyze the phosphorylation status or expression level of the direct downstream target of your protein of interest. Probe for both the phosphorylated and total protein levels.[7]

  • Analysis: Determine the lowest concentration of your compound that achieves significant modulation of the downstream target. This is your optimal concentration for further experiments.

Experimental Controls for Western Blot Purpose
Vehicle Control (e.g., DMSO) Controls for any effects of the solvent used to dissolve the compound.[6]
Positive Control A treatment condition known to activate the pathway of interest, ensuring the detection system is working.
Negative Control A cell line or condition where the target protein is not expressed or is inactive.[6]
Loading Control (e.g., GAPDH, β-actin) Ensures equal protein loading across all lanes.
1.2 Target Engagement Assays

Rationale: It is essential to confirm that your compound is physically binding to its intended target within the cell at the concentrations you are using.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with your compound at various concentrations, including a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures. The binding of your compound should stabilize the target protein, increasing its melting temperature.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the amount of soluble target protein remaining at each temperature by Western blot.

  • Analysis: A shift in the melting curve in the presence of your compound indicates target engagement.

Tier 2: Advanced Strategies for Off-Target Identification

If the foundational experiments suggest potential off-target effects, the following advanced strategies can help identify the unintended targets.

2.1 Probing Key Signaling Pathways

Rationale: Many small molecule inhibitors, especially kinase inhibitors, can have off-target effects on other signaling pathways due to the conserved nature of ATP-binding pockets.[7] Analyzing the phosphorylation status of key nodes in major signaling pathways can provide clues about off-target activities.

Experimental Workflow:

G cluster_1 Pathway Analysis (Western Blot) Compound This compound Derivative PI3K_Akt p-Akt / Total Akt Compound->PI3K_Akt Probe for activation/inhibition MAPK_ERK p-ERK / Total ERK Compound->MAPK_ERK Probe for activation/inhibition JNK_SAPK p-JNK / Total JNK Compound->JNK_SAPK Probe for activation/inhibition STAT p-STAT3 / Total STAT3 Compound->STAT Probe for activation/inhibition Vehicle Vehicle Control (e.g., DMSO)

Caption: Workflow for Probing Off-Target Pathway Activation.

Experimental Protocol: Pathway Analysis by Western Blot

  • Treatment: Treat cells with your compound at the optimal concentration and a 10-fold higher concentration, alongside a vehicle control.

  • Lysis and Blotting: Perform Western blotting as described previously.

  • Antibody Probing: Use a panel of validated antibodies to probe the phosphorylation status of key signaling proteins such as Akt, ERK, JNK, and STATs.[7]

  • Analysis: An unexpected change in the phosphorylation of a protein in a different pathway suggests a potential off-target effect.

2.2 Kinome Profiling and Proteomic Approaches

Rationale: For a more unbiased and comprehensive view of your compound's selectivity, kinome profiling or proteomic approaches are the gold standard.

  • Kinome Profiling: This involves screening your compound against a large panel of kinases in vitro to identify unintended targets.[7] Several commercial services are available for this. The results will provide a selectivity profile of your compound.

  • Chemical Proteomics: Techniques like affinity chromatography using your immobilized compound can help pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry.

Tier 3: Validating and Overcoming Off-Target Effects

Once potential off-target proteins are identified, the next step is to validate their role in the observed phenotype and design experiments to circumvent these effects.

3.1 Orthogonal Validation Approaches

Rationale: Combining different experimental modalities provides the strongest evidence for on-target versus off-target effects.

G cluster_0 Observed Phenotype cluster_1 Validation Methods Phenotype Cellular Phenotype Inhibitor1 This compound Derivative Inhibitor1->Phenotype Inhibitor2 Structurally Different Inhibitor Inhibitor2->Phenotype Confirms on-target if phenotype is the same Genetic siRNA / CRISPR Knockdown Genetic->Phenotype Confirms on-target if phenotype is mimicked

Caption: Orthogonal Approaches to Validate On-Target Effects.

Experimental Design:

  • Structurally Different Inhibitor: As mentioned in the FAQs, use a compound with a different chemical structure but the same target.[6][7] Consistent results strongly support an on-target mechanism.

  • Genetic Validation: Use siRNA or CRISPR to specifically deplete the intended target protein.[4] If this reproduces the phenotype observed with your compound, it provides strong evidence for on-target activity.

3.2 Modifying Your Compound

Rationale: If persistent and confounding off-target effects are identified, it may be necessary to consider medicinal chemistry approaches to improve selectivity. This is a more advanced strategy, often employed in drug development. By analyzing how your compound binds to both on-target and off-target proteins, it may be possible to design derivatives with improved selectivity.

References

  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Best Practices for Kinase Inhibitor Experiments. Benchchem.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Control Experiments for Kinase Inhibitor Off-Target Effects. Benchchem.
  • Benchchem. (n.d.). Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Benchchem. (n.d.). Technical Support Center: Managing Off-Target Effects of Small Molecule Inhibitors.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
  • Ward, R. A., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. [Link]

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
  • Zhang, H., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • De Lucca, G. V., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters. [Link]

  • Zhu, X., et al. (2011). Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Optimizing reaction conditions for the synthesis of Imidazo[1,5-A]pyrazin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Imidazo[1,5-a]pyrazin-8-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights and solutions. Our goal is to empower you to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to access the this compound core?

A common and effective strategy involves a multi-step synthesis starting from a substituted pyrazine. A key step is the cyclization to form the imidazole ring fused to the pyrazine core. One well-documented approach begins with (3-chloropyrazin-2-yl)methanamine, which undergoes coupling with a suitable protected amino acid, followed by cyclization and subsequent functional group manipulations to install the 8-amino group.[1]

Q2: What are the critical parameters to control during the cyclization step to form the imidazo[1,5-a]pyrazine ring system?

The cyclization of the amide precursor is a critical, often yield-defining step. Key parameters to control are:

  • Dehydrating Agent/Cyclization Reagent: Phosphorus oxychloride (POCl₃) is a commonly used reagent for this transformation. The choice and equivalents of the reagent are crucial.

  • Temperature: The reaction often requires heating. Precise temperature control is necessary to drive the reaction to completion while minimizing side product formation. A typical temperature is around 80 °C.[1]

  • Solvent: Acetonitrile is a suitable solvent for this cyclization step.[1]

  • Quenching: Careful quenching of the reaction mixture, for instance with an aqueous ammonium solution and ice, is vital to neutralize the reactive reagents and facilitate product isolation.[1]

Q3: I am observing a low yield of my desired this compound. What are the potential causes and how can I troubleshoot this?

Low yields can stem from several factors throughout the synthetic sequence. Please refer to our detailed troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Troubleshooting Guide

Problem 1: Low Yield in the Imidazole Ring Cyclization Step

You are attempting the cyclization of an N-((3-chloropyrazin-2-yl)methyl)amide derivative using POCl₃ but observe a low yield of the desired imidazo[1,5-a]pyrazine intermediate.

Potential Causes & Solutions

  • Incomplete Reaction: The cyclization may not have gone to completion.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material persists, consider extending the reaction time or slightly increasing the temperature. However, be cautious of potential decomposition at excessively high temperatures.

  • Degradation of Starting Material or Product: The reaction conditions might be too harsh.

    • Solution: While heating is often necessary, prolonged exposure to high temperatures in the presence of a strong dehydrating agent like POCl₃ can lead to degradation. Optimization of the reaction temperature and time is key. An optimization study could involve running the reaction at different temperatures (e.g., 70°C, 80°C, 90°C) and monitoring for the optimal balance of conversion and side product formation.

  • Suboptimal Reagent Equivalents: The amount of POCl₃ used can influence the reaction outcome.

    • Solution: Vary the equivalents of POCl₃. While an excess is often required, a large excess can sometimes promote side reactions. A systematic optimization of the reagent stoichiometry is recommended.

  • Moisture in the Reaction: The presence of water can quench the dehydrating agent and hinder the cyclization.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize moisture content.

Problem 2: Difficulty in the Amination Step to Introduce the 8-Amino Group

You are attempting to convert an 8-chloro-imidazo[1,5-a]pyrazine intermediate to the final 8-amino product using ammonia, but the conversion is low or impure material is obtained.

Potential Causes & Solutions

  • Inefficient Nucleophilic Aromatic Substitution (SNAr): The reaction conditions may not be optimal for the SNAr reaction.

    • Solution: This reaction often requires elevated temperatures and pressures. Using a sealed vessel is crucial to maintain the concentration of ammonia and reach the required temperature. A temperature of around 120 °C in a solvent like isopropanol with a 2M solution of ammonia has been shown to be effective.[1]

  • Side Reactions: Competing side reactions may be occurring.

    • Solution: Ensure the starting material is pure. The presence of impurities can lead to undesired side products. Purification of the 8-chloro intermediate before proceeding with amination is recommended.

  • Loss of Product during Workup: The product may be volatile or have some water solubility, leading to losses during extraction and isolation.

    • Solution: Carefully optimize the workup procedure. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent. Back-extraction of the combined organic layers with a minimal amount of acidic water to protonate the amine, followed by basification and re-extraction, can sometimes improve recovery and purity.

Experimental Protocols

Protocol 1: General Procedure for Imidazole Ring Cyclization

This protocol is a general guideline based on reported syntheses.[1] Optimization for specific substrates is recommended.

  • To a solution of the N-((3-chloropyrazin-2-yl)methyl)amide precursor in anhydrous acetonitrile, add phosphorus oxychloride (POCl₃) dropwise at 0 °C under an inert atmosphere.

  • After the addition is complete, warm the reaction mixture to 80 °C and stir for the required time (monitor by TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to 0 °C.

  • Carefully quench the reaction by the slow addition of a 20% aqueous ammonium solution, followed by crushed ice, ensuring the temperature remains low.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Amination of 8-Chloro-imidazo[1,5-a]pyrazine

This protocol is a general guideline for the synthesis of the 8-amino-imidazo[1,5-a]pyrazine.[1]

  • In a sealed vessel, dissolve the 8-chloro-imidazo[1,5-a]pyrazine intermediate in a 2M solution of ammonia in isopropanol.

  • Heat the reaction mixture to 120 °C and stir overnight.

  • After cooling to room temperature, carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to afford the desired this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions for Related Imidazo[1,5-a]pyridine Synthesis

The following table, adapted from studies on a related imidazo[1,5-a]pyridine system, illustrates how systematic variation of reaction parameters can significantly impact yield.[2] A similar approach is recommended for optimizing the synthesis of this compound.

EntryMedium (per mmol of substrate)Temperature (°C)Time (h)Yield (%)
1PPA (85%) 1 g11034
2PPA (85%) 1 g130313
3PPA (87%) 0.5 g / H₃PO₃ 0.5 g1401.562
4PPA (87%) 0.5 g / H₃PO₃ 0.5 g160277

PPA = Polyphosphoric Acid

This data highlights the significant effect of the reaction medium and temperature on the yield of the cyclization reaction.[2]

Visualizing the Workflow

Troubleshooting Logic for Low Cyclization Yield

The following diagram outlines a decision-making workflow for troubleshooting low yields in the imidazole ring cyclization step.

Troubleshooting_Cyclization start Low Yield in Cyclization Step check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Starting Material Remains check_completion->incomplete Incomplete? extend_time Action: Extend Reaction Time or Increase Temperature incomplete->extend_time Yes complete No Starting Material incomplete->complete No end_node Optimized Yield extend_time->end_node check_purity Analyze Crude Product for Side Products complete->check_purity side_products Significant Side Products Observed check_purity->side_products Side Products? optimize_temp Action: Lower Temperature / Optimize Reagent Stoichiometry side_products->optimize_temp Yes no_side_products Clean Conversion, Low Mass Balance side_products->no_side_products No optimize_temp->end_node check_conditions Review Reaction Setup (Anhydrous Conditions, Inert Atmosphere) no_side_products->check_conditions improve_conditions Action: Ensure Dry Glassware and Solvents, Use Inert Gas check_conditions->improve_conditions improve_conditions->end_node

Caption: Troubleshooting workflow for low cyclization yield.

References

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Technical Support Center: Crystallization of Imidazo[1,5-a]pyrazin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Imidazo[1,5-a]pyrazin-8-amine and its derivatives are significant scaffolds in medicinal chemistry, notably investigated as reversible Bruton's tyrosine kinase (BTK) inhibitors for treating autoimmune diseases.[1][2][3] The successful isolation and purification of this compound via crystallization are paramount for ensuring high purity, which is critical for downstream applications, including structural analysis and pharmaceutical formulation. However, the rigid, planar, and heteroaromatic nature of the imidazopyrazine core presents unique challenges, often leading to common crystallization issues such as poor solubility, oiling out, and the formation of amorphous material or fine needles.

This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize the crystallization of this compound, grounded in established crystallographic principles and field-proven experience.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental principles governing the crystallization behavior of this specific heterocyclic amine.

Q1: Why is crystallizing this compound often challenging?

A1: The difficulty arises from its distinct molecular architecture. The fused imidazole and pyrazine rings create a rigid, planar system prone to strong π-π stacking interactions.[4] Furthermore, the exocyclic amine group and the nitrogen atoms within the rings are potent hydrogen bond donors and acceptors.[3] This combination can lead to the rapid formation of highly stable, but often disordered, aggregates, precipitating as amorphous solid or fine, poorly-defined needles instead of well-ordered single crystals. Heterocyclic compounds, in general, can be more difficult to crystallize than their non-heteroaromatic counterparts.[5]

Q2: My experiment resulted in a viscous liquid instead of a solid. What is "oiling out" and why does it happen?

A2: "Oiling out" is the separation of the solute from the solution as a liquid phase rather than a solid crystalline phase.[6] This typically occurs under conditions of high supersaturation where the rate of nucleation is so rapid that molecules do not have sufficient time to orient themselves into an ordered crystal lattice. For this compound, this is common when a solution is cooled too quickly or when the concentration of the solute is too high. The low melting point of the compound relative to the boiling point of the chosen solvent can also contribute to this phenomenon.[6]

Q3: What is polymorphism and why must I be concerned about it with this compound?

A3: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure. Each polymorph is a distinct solid state of the same chemical compound and can have different physical properties, including solubility, melting point, and stability. This is a critical consideration in drug development. For related imidazo[1,5-a]pyridine compounds, polymorphism has been observed and analyzed.[4] Different crystallization conditions (solvent, temperature, cooling rate) can yield different polymorphs of this compound, potentially impacting its performance and regulatory approval. It is crucial to characterize the resulting solid form using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).

Section 2: Troubleshooting Workflow

This section provides a problem-oriented guide to systematically address common experimental failures.

Q4: I am struggling to find a suitable solvent. Where should I start?

A4: A systematic solvent screening is the most effective starting point. The ideal single-solvent system is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below. Given the amine and heteroaromatic nature of this compound, a range of polar solvents should be investigated.

Table 1: Recommended Solvents for Initial Crystallization Screening

Solvent Class Examples Rationale & Expected Behavior
Alcohols Methanol, Ethanol, Isopropanol (IPA) Can form hydrogen bonds with the solute. Often good solubilizers when hot, but solubility may remain high at room temperature, leading to low yield.
Ketones Acetone, Methyl Ethyl Ketone (MEK) Polar aprotic solvents that can dissolve the compound. Evaporate relatively quickly, which can be useful for slow evaporation methods.
Esters Ethyl Acetate (EtOAc) Medium polarity. A common and effective solvent for recrystallizing many organic compounds, offering a good balance of solubility.[7]
Nitriles Acetonitrile (MeCN) A polar aprotic solvent often used for crystallizing heterocyclic compounds.[7] Can be an excellent choice for anti-solvent methods.
Amides N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) High boiling point, highly polar aprotic solvents. These will likely dissolve the compound well even at room temperature. They are generally poor choices for single-solvent cooling crystallization but are excellent "solvents" in an anti-solvent setup.[7]

| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Can be effective, but care must be taken due to peroxide formation. Good for creating solvent/anti-solvent systems with hexanes. |

Q5: I have a clear, hot solution, but no crystals form upon cooling. What are my next steps?

A5: Failure to crystallize upon cooling is a classic problem, typically stemming from either insufficient supersaturation or a high energy barrier to nucleation.[6] The following workflow can systematically address this issue.

G start Hot, clear solution is cooled to room temperature (RT) no_xtal No crystals form after 30-60 min? start->no_xtal step1 Induce Nucleation: 1. Scratch inner wall of flask with a glass rod. 2. Add a seed crystal (if available). no_xtal->step1 Yes success Crystals Form! no_xtal->success No no_xtal2 Still no crystals? step1->no_xtal2 step2 Increase Supersaturation: Reduce solvent volume by ~10-20% via evaporation and allow to cool again. no_xtal2->step2 Yes no_xtal2->success No no_xtal3 Still no crystals? step2->no_xtal3 step3 Force Precipitation: 1. Cool further in an ice bath or freezer. 2. Proceed to Anti-Solvent Crystallization (Protocol 2). no_xtal3->step3 Yes no_xtal3->success No

Caption: Troubleshooting workflow for solutions that fail to crystallize upon cooling.

Q6: My compound oiled out. How can I recover my material and obtain crystals?

A6: Oiling out is frustrating but often correctable. The goal is to avoid the conditions of high supersaturation that caused the initial failure.

  • Re-dissolve: Gently warm the mixture until the oil fully re-dissolves into the solution.

  • Dilute: Add a small amount of the same warm solvent (e.g., 5-10% volume increase) to slightly decrease the concentration. This is a crucial step to prevent the system from reaching the "oily" region of the phase diagram upon cooling.[6]

  • Cool Slowly: This is the most critical parameter. Do not place the flask directly on a cold benchtop or in an ice bath. Instead, allow it to cool as slowly as possible. You can do this by:

    • Leaving the flask on a hotplate with the heat turned off.

    • Placing the flask inside a larger beaker to act as an insulating air jacket.

    • Wrapping the flask in glass wool or cotton.

  • Consider an Alternative: If oiling out persists, the chosen solvent system is likely unsuitable for cooling crystallization. At this point, you should pivot to an isothermal method like anti-solvent crystallization or vapor diffusion, which are often superior for growing high-quality crystals of difficult compounds.[8][9]

Section 3: Key Experimental Protocols

Protocol 1: Anti-Solvent Crystallization

This technique is highly effective for compounds with high solubility in one solvent and poor solubility in another miscible solvent.[8][10] It allows for precise control over supersaturation at a constant temperature.

  • Solvent Selection:

    • Solvent (S): Choose a solvent that readily dissolves this compound at room temperature (e.g., DMF, DMSO, THF).

    • Anti-Solvent (AS): Choose a solvent in which the compound is poorly soluble but is fully miscible with the primary solvent (e.g., Water, Hexane, Diethyl Ether).

  • Preparation: Prepare a concentrated, clear solution of the compound in the minimum amount of Solvent (S). Filter the solution if any particulates are visible.

  • Addition of Anti-Solvent: Slowly add the Anti-Solvent (AS) dropwise to the stirred solution at a constant temperature.

  • Observe for Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates that the point of supersaturation has been reached and nucleation has begun.

  • Crystal Growth: Once turbidity is observed, stop adding the anti-solvent. If desired, add one or two drops of Solvent (S) back into the solution until it becomes clear again, then allow the sealed container to stand undisturbed. Crystals should grow over several hours to days.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the Anti-Solvent (AS), and dry under vacuum.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Crystallization cluster_2 Step 3: Isolation prep1 Dissolve Compound in minimal 'Solvent' (S) prep2 Filter solution prep1->prep2 xtal1 Add 'Anti-Solvent' (AS) dropwise with stirring prep2->xtal1 xtal2 Observe persistent turbidity (Nucleation point) xtal1->xtal2 xtal3 Cease AS addition. Allow to stand undisturbed. xtal2->xtal3 iso1 Collect crystals by filtration xtal3->iso1 iso2 Wash with Anti-Solvent iso1->iso2 iso3 Dry under vacuum iso2->iso3

Caption: Workflow diagram for the Anti-Solvent Crystallization protocol.

Protocol 2: Vapor Diffusion

This method is excellent for growing a small number of high-quality, X-ray suitable crystals when only a small amount of material is available.

  • Preparation: Dissolve a few milligrams of the compound in a good, volatile solvent (e.g., acetone, THF) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealable jar or beaker.

  • Anti-Solvent Reservoir: Add a larger volume of a volatile anti-solvent (e.g., hexane, pentane) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

  • Diffusion: Seal the outer jar. The more volatile anti-solvent will slowly diffuse into the solvent in the inner vial. This gradually decreases the solubility of the compound, promoting slow and controlled crystal growth at the liquid-air interface or on the vial walls.

  • Growth & Isolation: Leave the setup undisturbed in a vibration-free location for several days. Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

References

  • PubChem. Imidazo(1,5-a)pyrazin-8-amine. National Center for Biotechnology Information. [Link]

  • PubChem. Imidazo[1,2-a]pyrazin-8-amine. National Center for Biotechnology Information. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Priola, E. et al. Polymorphism and solid state peculiarities in imidazo [1,5-a]pyridine core deriving compounds: an analysis of energetic and structural driving forces. Semantic Scholar. [Link]

  • ResearchGate. How can I obtain good crystals of heterocyclic organic compounds?. [Link]

  • Sathee Jee. Chemistry Crystallization. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • YouTube. Common Challenges in Crystallization Processes. [Link]

  • Google Patents. Imidazo(1,2-a)pyrazin-8-ylamines, method of making, and method of use thereof.
  • Gavali, et al. Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. International Journal of Pharmaceutical Sciences Review and Research, 2022. [Link]

  • ResearchGate. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. [Link]

  • PubMed. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 2015. [Link]

  • PubMed Central. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 2016. [Link]

  • MDPI. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Molecules, 2024. [Link]

  • MDPI. Phase Diagram Determination and Process Development for Continuous Antisolvent Crystallizations. Processes, 2022. [Link]

  • ResearchGate. Recent Progress in Antisolvent Crystallization of Pharmaceuticals with a Focus on the Membrane‐Based Technologies. [Link]

  • PubChem. Imidazo(1,5-a)pyrazine. National Center for Biotechnology Information. [Link]

  • PubMed. Synthesis and evaluation of imidazo[1,5-a]pyrazines as corticotropin releasing hormone receptor ligands. Bioorganic & Medicinal Chemistry Letters, 2005. [Link]

  • ACS. Can Ultrasound Replace Seeding in Flow Reactive Crystallization of an Aromatic Amine?. Organic Process Research & Development, 2024. [Link]

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Strategies to reduce the cytotoxicity of Imidazo[1,5-A]pyrazin-8-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Imidazo[1,5-A]pyrazin-8-amine Derivatives

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with this compound derivatives. This scaffold holds significant promise in medicinal chemistry, particularly in the development of kinase inhibitors.[1] However, managing and mitigating cytotoxicity is a critical challenge in translating these promising compounds from the bench to the clinic.

This guide is structured to provide both foundational knowledge and actionable troubleshooting strategies. It moves from frequently asked questions that build a conceptual framework to detailed technical guides offering solutions to common experimental hurdles. Our goal is to empower you with the scientific rationale and practical methodologies needed to optimize your compounds, enhancing their therapeutic index by reducing off-target toxicity.

Section 1: Frequently Asked Questions - Understanding Cytotoxicity

This section addresses common initial questions regarding the cytotoxic effects of this compound derivatives, helping you to diagnose and categorize toxicity in your experimental systems.

Q1: What are the primary mechanisms driving the cytotoxicity of this compound derivatives?

A1: The cytotoxicity of this class of compounds is often multifaceted. As many derivatives are designed as kinase inhibitors, their toxicity can stem from both on-target and off-target effects.[2][3][4]

  • On-Target Toxicity: The intended kinase target may be expressed in healthy tissues, where its inhibition disrupts normal cellular processes. For example, inhibiting a kinase essential for cardiomyocyte function could lead to cardiotoxicity.[2]

  • Off-Target Kinase Inhibition: Most kinase inhibitors are not perfectly specific. They can inhibit other kinases with similar ATP-binding pockets, leading to unexpected toxicities. A common and serious example is the inhibition of the hERG potassium channel, which can lead to QT prolongation and life-threatening arrhythmias.[5][6]

  • Non-Kinase Off-Target Effects: Compounds can interact with other proteins or cellular systems, leading to effects like mitochondrial dysfunction, induction of reactive oxygen species (ROS), or disruption of microtubule dynamics.[7][8][9]

  • Apoptosis Induction: Both on- and off-target effects can converge on programmed cell death pathways (apoptosis), which is a desired outcome in cancer cells but a source of toxicity in healthy cells.[10]

Q2: How can I differentiate between on-target and off-target cytotoxicity in my experiments?

A2: Differentiating these effects is crucial for lead optimization. A multi-pronged approach is most effective:

  • Cell Line Profiling: Test your compound on a panel of cell lines. Include cells that express high levels of your target (target-positive), cells that have been engineered to lack the target (knockout/knockdown), and cells that naturally do not express the target (target-negative). If the compound is equally toxic to all cell lines, the cytotoxicity is likely off-target.

  • Rescue Experiments: In a target-positive cell line, try to "rescue" the cells from the compound's effect. This can be done by overexpressing a drug-resistant mutant of the target kinase or by providing a downstream product of the inhibited pathway.

  • Kinome Profiling: Use a commercial service to screen your compound against a large panel of kinases (e.g., >400). This will provide a clear map of its selectivity and identify potential off-target kinases that could be responsible for the observed toxicity.

  • Counter-Screening: Based on kinome profiling or known liabilities of similar scaffolds, perform specific functional assays for high-risk off-targets, such as a hERG patch-clamp assay.[6][11]

Q3: What are the standard preliminary assays to quantify the cytotoxicity of my lead compound?

A3: A tiered approach is recommended, starting with simple, high-throughput methods and progressing to more detailed mechanistic assays.

  • Metabolic Assays (e.g., MTT, WST-1): These colorimetric assays measure the metabolic activity of a cell population, which is often used as a proxy for cell viability.[12][13] They are rapid, inexpensive, and suitable for determining the concentration at which 50% of cell growth is inhibited (IC50).

  • Membrane Integrity Assays (e.g., LDH, Trypan Blue): These assays measure the release of intracellular components (like lactate dehydrogenase, LDH) or the uptake of dyes by non-viable cells, providing a direct measure of cell death.[7][13]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is a key indicator of metabolically active, viable cells. They are often more sensitive than colorimetric assays.[12]

It's important to use at least two different methods to confirm results, as some compounds can interfere with assay chemistries (e.g., reducing MTT reagent non-enzymatically).[14]

Section 2: Troubleshooting Guide - Strategies for Mitigation

This section provides actionable strategies and workflows to address cytotoxicity issues identified in your experiments.

Strategy 1: Structure-Activity and Structure-Toxicity Relationship (SAR/STR) Analysis

The most powerful tool for reducing cytotoxicity is rational chemical modification of your compound. The goal is to separate the structural requirements for on-target potency from those that cause toxicity.

Q: How can I use Structure-Toxicity Relationship (STR) analysis to guide the chemical modification of my cytotoxic lead compound?

A: STR analysis involves systematically modifying your compound and measuring the effect of each change on both potency and cytotoxicity. This allows you to build a model of which parts of the molecule are "toxicity hotspots."

A Identify Cytotoxic Lead (High Potency, High Toxicity) B Hypothesize Toxicity Moiety (e.g., Basic amine, lipophilic group) A->B C Synthesize Analogs - Modify suspected moiety - Bioisosteric replacement B->C D Screen Analogs - On-target potency assay (IC50) - Cytotoxicity assay (CC50) - Off-target assay (e.g., hERG) C->D E Calculate Selectivity Index (SI) SI = CC50 / IC50 D->E F Analyze Data Identify modifications that decrease toxicity (↑CC50) while maintaining potency (↔IC50) E->F F->C Iterate G Select New Lead (High Potency, High SI) F->G H Further Optimization G->H

Caption: Iterative workflow for reducing cytotoxicity via STR.

Key Principles for Modification:

  • Bioisosteric Replacement: This is a cornerstone strategy in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties to reduce toxicity while maintaining biological activity.[15][16][17] For example, a basic amine, often implicated in hERG toxicity, might be replaced with a less basic heterocycle.[18]

  • Modulating Lipophilicity: High lipophilicity often correlates with promiscuous binding and off-target toxicity, including hERG inhibition.[6][19] Systematically add or remove polar groups or reduce the size of greasy moieties to lower the compound's LogP and observe the effect on the selectivity index.

  • Blocking Metabolic Hotspots: If cytotoxicity is caused by a reactive metabolite, modifying the part of the molecule that gets metabolized can solve the problem. A common tactic is to replace a hydrogen atom at a site of metabolic oxidation with a fluorine atom.[16]

CompoundR-Group ModificationOn-Target IC50 (nM)Cytotoxicity CC50 (µM)[7]hERG IC50 (µM)[5]Selectivity Index (SI = CC50/IC50)
Lead-001 -CH2-N(CH3)2150.50.233
Analog-A -CH2-Morpholine202.11.5105
Analog-B -CF3180> 50> 30> 277
Analog-C -CH2-OH2515.0> 30600

From this hypothetical data, Analog-C emerges as a promising new lead. Replacing the basic dimethylamine group (a potential hERG binder) with a polar hydroxyl group significantly reduced both general cytotoxicity and specific hERG liability while only modestly affecting on-target potency, resulting in a much-improved selectivity index.

Strategy 2: Advanced Drug Delivery & Formulation

Sometimes, cytotoxicity is not due to the compound's intrinsic properties but its distribution in the body. Formulation strategies can mitigate this by controlling where the drug goes and how quickly it is released.

Q: My compound has an excellent selectivity profile in vitro, but shows significant toxicity in vivo. Can formulation help?

A: Yes. In vivo toxicity can arise from high peak plasma concentrations or exposure in sensitive tissues. Encapsulating your compound in a delivery vehicle can address these issues.

  • Liposomes and Nanoparticles: These carriers can alter the pharmacokinetics of a drug, often reducing the maximum concentration (Cmax) and leading to a more sustained release profile.[20] This can reduce dose-limiting toxicities. For cytotoxic anticancer drugs, this strategy can also provide passive targeting to tumor tissues through the "Enhanced Permeability and Retention" (EPR) effect.[21]

  • Changing the Dosing Vehicle: The vehicle used to dissolve and administer a drug can impact its toxicity profile.[22] For poorly soluble compounds, moving from a harsh organic solvent like DMSO to a more biocompatible formulation like a cyclodextrin complex or a lipid-based vehicle can reduce local irritation and systemic toxicity.[9]

This protocol outlines the general steps for encapsulating a hydrophobic this compound derivative.

  • Lipid Film Hydration:

    • Dissolve the lipids (e.g., DSPC, cholesterol, DSPE-PEG) and your hydrophobic compound in a suitable organic solvent (e.g., chloroform/methanol).

    • Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inside of a round-bottom flask.

    • Hydrate the film with an aqueous buffer by vortexing or sonicating, which results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To achieve a uniform size distribution and form small unilamellar vesicles (SUVs), the MLV suspension must be processed.

    • Extrusion: Repeatedly pass the suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm).

    • Sonication: Use a probe sonicator to break down the large vesicles into smaller ones.

  • Purification:

    • Remove any unencapsulated (free) drug from the nanoparticle suspension.

    • This is typically done using size exclusion chromatography or dialysis.

  • Characterization:

    • Measure the particle size and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency by lysing the nanoparticles with a detergent or solvent and quantifying the drug content via HPLC or UV-Vis spectroscopy.

Section 3: Key Experimental Protocols

This section provides detailed methodologies for essential assays discussed in this guide.

Protocol 3.1: In Vitro Cytotoxicity Assessment using MTT Assay

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[13]

Materials:

  • Cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound derivative (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of your compound in culture medium. It is critical to ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically ≤0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" (medium with DMSO only) and "no-cell" blank wells.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the CC50 value.

References

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry. Available from: [Link]

  • Bioisosteric replacement: Significance and symbolism. Vertex AI Search.
  • What is the role of bioisosterism in drug design?. Patsnap Synapse. Available from: [Link]

  • A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. PMC. Available from: [Link]

  • Cytotoxicity Assays. Creative Bioarray. Available from: [Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. PMC - NIH. Available from: [Link]

  • What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. ResearchGate. Available from: [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available from: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available from: [Link]

  • Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. NIH. Available from: [Link]

  • Bioisostere. Wikipedia. Available from: [Link]

  • Quantitative structure activity relationships of cytotoxicity effect on various cancer cells of some imidazo[1,2-?]pyrazine derivatives. ResearchGate. Available from: [Link]

  • Prediction of the effect of formulation on the toxicity of chemicals. PMC - NIH. Available from: [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. ResearchGate. Available from: [Link]

  • Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones. PMC - NIH. Available from: [Link]

  • Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches. ACS Publications. Available from: [Link]

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Technical Support Center: Enhancing the Stability of Imidazo[1,5-A]pyrazin-8-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Imidazo[1,5-a]pyrazin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for enhancing the stability of this compound in solution. By understanding the potential degradation pathways and implementing appropriate stabilization strategies, you can ensure the integrity and reliability of your experimental results.

Introduction to the Stability of this compound

This compound is a heterocyclic amine with a fused ring system that is of significant interest in medicinal chemistry and drug discovery. As with many complex organic molecules, its stability in solution can be influenced by a variety of factors, including pH, exposure to oxygen, light, and temperature. Understanding and controlling these factors is crucial for accurate and reproducible experimental outcomes. This guide will walk you through the common stability challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of this compound in solution.

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The primary factors affecting the stability of this compound are pH, oxidation, and photostability. The fused imidazole and pyrazine rings, along with the exocyclic amine group, present several sites susceptible to chemical modification under certain conditions.

Q2: At what pH range is this compound expected to be most stable?

A2: While specific data for this exact molecule is limited, heterocyclic amines often exhibit greatest stability in a slightly acidic to neutral pH range (typically pH 4-7). Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions. It is crucial to experimentally determine the optimal pH for your specific application.

Q3: Is this compound susceptible to oxidation?

A3: Yes, the electron-rich nature of the imidazopyrazine ring system and the presence of the amine group make it susceptible to oxidation. Dissolved oxygen in the solvent or the presence of oxidizing agents can lead to the formation of N-oxides, hydroxylated derivatives, or other degradation products.

Q4: How can I protect my solution of this compound from degradation?

A4: To enhance stability, you should consider the following:

  • pH Control: Buffer your solution to an optimal pH, which should be determined experimentally.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Antioxidants: The addition of antioxidants can help to quench reactive oxygen species.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.

  • Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of degradation.

Troubleshooting Guide

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Observed Problem Potential Cause Troubleshooting Steps
Unexpected peaks in my chromatogram after a short period of storage. Degradation of the compound. 1. Verify pH: Check the pH of your solution. If it's outside the optimal range, adjust and buffer it. 2. Check for Oxygen Exposure: Was the solution prepared and stored under an inert atmosphere? If not, sparge your solvent with nitrogen or argon before use and store the final solution under an inert headspace. 3. Assess Light Exposure: Were your solutions protected from light? Use amber vials or wrap your containers in aluminum foil.
Loss of compound potency or concentration over time. Chemical degradation leading to a decrease in the active compound. 1. Perform a Forced Degradation Study: Conduct a systematic study to identify the primary degradation pathway (see Protocol 1). 2. Incorporate Stabilizers: Based on the degradation pathway, add appropriate stabilizers. For oxidation, consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT). 3. Optimize Storage Conditions: Re-evaluate your storage temperature. Colder temperatures generally slow degradation.
Color change in the solution. Formation of colored degradation products, often due to oxidation or polymerization. 1. Visual Inspection and UV-Vis Spectroscopy: Monitor for color changes and use UV-Vis spectroscopy to detect changes in the absorbance spectrum. 2. Identify Degradants: Use LC-MS to identify the mass of the colored impurities, which can provide clues about the degradation mechanism. 3. Implement Protective Measures: Strictly follow protocols for deoxygenating solvents and protecting from light.

Understanding Degradation Pathways

A foundational understanding of the potential degradation pathways is essential for developing effective stabilization strategies.

Hydrolysis

The imidazo[1,5-a]pyrazine ring system can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. While amides are generally stable, the fused ring system can influence reactivity. The exocyclic amine is unlikely to be hydrolyzed, but the integrity of the heterocyclic core could be compromised.

Oxidation

The electron-rich nitrogen atoms in the imidazopyrazine core are potential sites for oxidation, leading to the formation of N-oxides. The aromatic rings can also be susceptible to oxidative cleavage or hydroxylation, especially in the presence of reactive oxygen species.

Photodegradation

Many aromatic and heterocyclic compounds are known to be sensitive to light. UV or even visible light can provide the energy to promote electrons to excited states, leading to reactions such as oxidation, rearrangement, or polymerization.

Diagram of Potential Degradation Sites

Caption: Potential degradation sites on this compound.

Experimental Protocols for Stability Assessment

To systematically investigate and enhance the stability of this compound, we recommend the following protocols.

Protocol 1: Forced Degradation Study

This study will help identify the primary degradation pathways under various stress conditions.

Objective: To determine the degradation profile of this compound under hydrolytic, oxidative, and photolytic stress.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Buffers (pH 2, 4, 7, 9, 12)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (3%)

  • Photostability chamber

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Neutral Hydrolysis: Mix the stock solution with HPLC-grade water and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Photolytic Degradation: Expose the solution to light in a photostability chamber.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze all samples by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control (time 0) to identify degradation products and calculate the percentage of degradation.

Experimental Workflow for Forced Degradation Study

start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base neutral Neutral Hydrolysis (Water, 60°C) stress->neutral oxidation Oxidation (3% H₂O₂, RT) stress->oxidation photo Photolysis (Photostability Chamber) stress->photo sample Sample at Time Points (0, 2, 4, 8, 24h) acid->sample base->sample neutral->sample oxidation->sample photo->sample analyze HPLC Analysis sample->analyze evaluate Evaluate Degradation Profile analyze->evaluate

Caption: Workflow for a forced degradation study.

Protocol 2: pH Stability Profile

Objective: To determine the optimal pH for the stability of this compound in solution.

Materials:

  • This compound

  • A series of buffers (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10)

  • HPLC system

Procedure:

  • Prepare solutions of this compound in each buffer at a fixed concentration.

  • Store the solutions at a constant temperature (e.g., 25°C or 40°C).

  • Analyze the concentration of the compound in each solution at regular intervals (e.g., daily for a week).

  • Plot the percentage of the remaining compound against time for each pH.

  • Determine the pH at which the degradation rate is the lowest.

Protocol 3: Evaluation of Antioxidants

Objective: To assess the effectiveness of different antioxidants in preventing the oxidative degradation of this compound.

Materials:

  • This compound

  • Optimal buffer solution (determined from Protocol 2)

  • Antioxidants (e.g., ascorbic acid, BHT, sodium metabisulfite)

  • Hydrogen peroxide (3%)

  • HPLC system

Procedure:

  • Prepare solutions of this compound in the optimal buffer.

  • To separate solutions, add different antioxidants at various concentrations.

  • Include a control solution with no antioxidant.

  • Induce oxidation by adding a small amount of 3% H₂O₂ to each solution.

  • Monitor the degradation of the compound over time using HPLC.

  • Compare the degradation rates in the presence and absence of each antioxidant to determine their efficacy.

Troubleshooting Workflow for Unexpected Degradation

start Unexpected Degradation Observed check_ph Is the solution pH controlled? start->check_ph check_o2 Is the solution protected from oxygen? check_ph->check_o2 Yes buffer Buffer the solution to the optimal pH range. check_ph->buffer No check_light Is the solution protected from light? check_o2->check_light Yes inert Use deoxygenated solvents and store under inert gas. check_o2->inert No amber Use amber vials or protect from light. check_light->amber No forced_degradation Perform forced degradation study to identify pathway. check_light->forced_degradation Yes retest Retest Stability buffer->retest inert->retest amber->retest retest->start Degradation Persists

Caption: A workflow for troubleshooting unexpected degradation.

Conclusion

The stability of this compound in solution is a critical parameter for obtaining reliable and reproducible data. By systematically evaluating the effects of pH, oxygen, and light, and by implementing appropriate control measures such as buffering, use of an inert atmosphere, and protection from light, the stability of this compound can be significantly enhanced. The protocols and troubleshooting guides provided here offer a comprehensive framework for addressing stability challenges in your research.

References

  • Gibis, M., & Weiss, J. (2010). Antioxidant capacity of meat and meat products. Current Opinion in Food Science, 1(1), 63-68.
  • Shahidi, F., & Zhong, Y. (2015). Novel antioxidants in food quality preservation and health promotion. European Journal of Lipid Science and Technology, 117(11), 1935-1947.
  • Pellissier, F., & Velazquez, C. (2006). The use of antioxidants in the food industry. Food Additives & Contaminants, 23(12), 1278-1293.
  • Albini, A., & Monti, S. (2003). Photophysics and photochemistry of drugs. Journal of Photochemistry and Photobiology A: Chemistry, 158(2-3), 135-147.
  • Vieira, E. R., & Chen, C. Y. (2012). Inhibitory effect of antioxidant-rich marinades on the formation of heterocyclic aromatic amines in pan-fried beef. Journal of Agricultural and Food Chemistry, 60(26), 6577-6584. [Link]

  • Zheng, W., & Lee, S. H. (2009). Using Adinandra nitida leaf extract to prevent heterocyclic amine formation in fried chicken patties. Food Chemistry, 117(3), 444-449. [Link]

  • Cook, J. A., et al. (2020). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a]diazepine-3-carboxylate does not influence bioavailability. ACS Omega, 5(29), 18135-18143. [Link]

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • Ng, K. W., et al. (2018). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Organic Chemistry, 83(15), 8245-8255. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Sharma, A., & Singh, S. (2013). Forced degradation studies for biopharmaceuticals. BioPharm International, 26(10), 42-51. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 128-135. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38284-38288. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Singh, R. (2012). Current trends in forced degradation study for pharmaceutical product development.
  • Organic Synthesis. (n.d.). Hydrolysis of Amide. Retrieved

Technical Support Center: Synthesis of Substituted Imidazo[1,2-a]pyrazin-8-amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in modern drug discovery, forming the core of molecules targeting a range of biological entities, including kinases and adenosine receptors.[1][2][3] Specifically, substituted 8-amino derivatives have emerged as potent and selective inhibitors for targets such as Breast tumor Kinase (Brk/PTK6), making them highly valuable for oncology research.[4] However, the synthesis of these complex molecules is not without its challenges. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help researchers navigate the common pitfalls encountered during the synthesis of this important molecular class.

Section 1: Overview of Synthetic Strategies

A robust synthetic plan is the foundation of a successful campaign. For substituted imidazo[1,2-a]pyrazin-8-amines, the assembly can be approached from several angles. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Synthetic_Workflow cluster_0 Core Formation cluster_1 Installation of 8-Amino Group 2-Aminopyrazine 2-Aminopyrazine Core_Scaffold Imidazo[1,2-a]pyrazine Core 2-Aminopyrazine->Core_Scaffold Classical Cyclocondensation Alpha-Haloketone Alpha-Haloketone Alpha-Haloketone->Core_Scaffold Aldehyde Aldehyde Aldehyde->Core_Scaffold Groebke-Blackburn-Bienaymé (MCR) Isocyanide Isocyanide Isocyanide->Core_Scaffold 8-Halo_Intermediate 8-Halo-Imidazo[1,2-a]pyrazine Core_Scaffold->8-Halo_Intermediate Halogenation Final_Product Substituted Imidazo[1,2-a]pyrazin-8-amine 8-Halo_Intermediate->Final_Product SNAr or Buchwald-Hartwig Amination Amine Amine Amine->Final_Product

Caption: General synthetic workflows for imidazo[1,2-a]pyrazin-8-amines.

The primary strategies involve:

  • Classical Cyclocondensation: This is a two-component reaction between a substituted 2-aminopyrazine and an α-halocarbonyl compound.[5] While straightforward, it offers less diversity in a single step.

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: A powerful multicomponent reaction (MCR) that combines an aminoazine, an aldehyde, and an isocyanide in one pot to rapidly build molecular complexity.[6][7] This is highly efficient for creating diverse libraries.

  • Installation of the 8-Amino Group: The key amino group at the C8 position is typically introduced late-stage. This is accomplished either through nucleophilic aromatic substitution (SNAr) on an 8-halo precursor or, more broadly, via a palladium-catalyzed Buchwald-Hartwig amination.[8]

Section 2: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My cyclocondensation reaction between a 2-aminopyrazine and an α-haloketone is giving very low yields. What can I do?

A1: This is a classic problem often rooted in reaction kinetics, side reactions, or the stability of intermediates.

  • Mechanistic Insight: The reaction proceeds via an initial SN2 reaction to form an N-alkylated intermediate, followed by an intramolecular cyclization and dehydration. If the initial SN2 is slow or if the intermediate Schiff base does not form efficiently, the overall yield will suffer.[5]

  • Troubleshooting Steps:

    • Solvent Choice: The polarity of the solvent is critical. While alcohols like ethanol are common, they can also compete as nucleophiles. Try switching to a more inert, polar aprotic solvent like DMF or acetonitrile to favor the desired reaction pathway.

    • Temperature Control: For many substrates, room temperature is insufficient. Refluxing is often required to drive the cyclization and dehydration steps. However, excessive heat can lead to decomposition. We recommend a stepwise temperature increase, monitoring by TLC at each stage.

    • Acid/Base Catalysis: The cyclization step can sometimes be facilitated by a catalytic amount of acid (like p-TsOH) to promote imine formation and dehydration. Conversely, a non-nucleophilic base (like DIEA) can be added to scavenge the HBr/HCl generated, preventing potential side reactions with acid-sensitive functional groups.

    • Microwave Irradiation: This is a highly effective method for accelerating this transformation. Microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing thermal decomposition.[9][10]

Q2: I am observing poor regioselectivity during electrophilic substitution (e.g., bromination with NBS) on my imidazo[1,2-a]pyrazine core. Why is this happening and how can I control it?

A2: This is a common issue governed by the electronic properties of the heterocyclic core.

  • Mechanistic Insight: The imidazo[1,2-a]pyrazine system is electron-rich, but not uniformly so. Electrophilic attack is heavily favored at the C3 position of the imidazole ring. This is because the resulting cationic intermediate (Wheland intermediate) can delocalize the positive charge without disrupting the aromaticity of the six-membered pyrazine ring.[11] Attack at C2 would lead to a less stable intermediate.[11]

  • Troubleshooting Steps:

    • Control Stoichiometry and Temperature: To achieve mono-substitution at C3, use only a slight excess (1.05-1.1 equivalents) of the electrophile (e.g., N-Bromosuccinimide, NBS) and maintain low temperatures (0 °C to room temperature). Using a large excess or higher temperatures can lead to di-substitution, often at C5.[12]

    • Solvent Effects: The choice of solvent can influence the reactivity of the electrophile. For bromination with NBS, solvents like ethanol or chloroform are commonly used.

    • Protecting Groups: If you have other sensitive sites, consider using protecting groups. However, for controlling regioselectivity on the core itself, precise control of reaction conditions is the primary tool.

Q3: My Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is sluggish or failing. How can I optimize it?

A3: The GBB reaction is powerful but sensitive to several factors. Failure often points to catalyst inefficiency or suboptimal conditions for the formation of the key imine intermediate.

  • Mechanistic Insight: The reaction is typically catalyzed by a Lewis or Brønsted acid. The catalyst activates the aldehyde, facilitating condensation with the 2-aminopyrazine to form an iminium ion. The isocyanide then undergoes a [4+1] cycloaddition to form the final product.[13][14]

  • Troubleshooting Steps:

    • Catalyst Screening: Not all catalysts are equal. While Sc(OTf)₃ is a common choice, other Lewis acids like Y(OTf)₃ or even simple iodine can be highly effective and may be better suited for your specific substrates.[13][15] We recommend screening a panel of catalysts.

    • Solvent and Temperature: The reaction is often performed in methanol or ethanol at elevated temperatures (e.g., 70 °C) or under microwave irradiation.[15][16] Green solvents like eucalyptol have also been reported as effective.[6]

    • Purity of Reagents: Aldehydes can oxidize to carboxylic acids, and isocyanides can have a limited shelf life. Ensure your starting materials are pure. Using freshly distilled aldehydes is a common practice in our labs.

    • Order of Addition: While it's a one-pot reaction, pre-mixing the aldehyde and 2-aminopyrazine with the catalyst for a short period (10-15 minutes) before adding the isocyanide can sometimes improve yields by ensuring the iminium intermediate is formed efficiently.

Parameter Condition A Condition B Condition C (Recommended Start) Reference
Catalyst Sc(OTf)₃ (10 mol%)TfOH (10 mol%)Y(OTf)₃ (10 mol%)[15]
Solvent DichloromethaneAcetonitrileMethanol[15]
Temperature Room Temp50 °C70 °C or MW (130 °C)[15][16]
Typical Yield Low to ModerateVariableGood to Excellent[15]
Caption: Table of typical starting conditions for optimizing a GBB reaction.

Q4: I am struggling to introduce the 8-amino group via SNAr on my 8-bromo-imidazo[1,2-a]pyrazine. What are the common issues?

A4: Direct SNAr on this system can be challenging due to the electron-rich nature of the heterocycle, which deactivates the ring towards nucleophilic attack.

  • Mechanistic Insight: For SNAr to be efficient, the aromatic ring needs to be electron-deficient, typically achieved by having strong electron-withdrawing groups ortho or para to the leaving group. The imidazo[1,2-a]pyrazine system itself does not meet this criterion, making the reaction slow.

  • Troubleshooting Steps:

    • Switch to Palladium Catalysis: This is the most robust solution. A Buchwald-Hartwig amination is far more general and efficient for this transformation.[17] It does not rely on the intrinsic electronic properties of the ring in the same way as SNAr. Use a suitable palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃ or NaOtBu).[8][18]

    • Increase Reaction Severity (for SNAr): If you must use SNAr, drastic conditions may be required. This includes high temperatures (often >120 °C in a sealed tube), polar aprotic solvents like NMP or DMSO, and a large excess of the amine nucleophile. However, this risks decomposition.

    • Microwave Assistance: Microwave heating can significantly accelerate the SNAr reaction, making it viable in cases where conventional heating fails.

Troubleshooting_Amination Start Low yield in 8-amination of 8-bromo-imidazo[1,2-a]pyrazine Method Are you using SNAr? Start->Method Switch Switch to Buchwald-Hartwig amination protocol. Method->Switch Yes Method->Switch No, using Buchwald-Hartwig Success Problem Solved Switch->Success OptimizeSNAr Optimize SNAr Conditions Temp Increase Temperature (>120°C, sealed tube) OptimizeSNAr->Temp Solvent Use polar aprotic solvent (NMP, DMSO) OptimizeSNAr->Solvent MW Use Microwave Irradiation OptimizeSNAr->MW Temp->Success If successful Solvent->Success If successful MW->Success If successful

Caption: Decision tree for troubleshooting the C8-amination step.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the advantages of using microwave-assisted synthesis for this scaffold?

A1: Microwave (MW) irradiation offers several key advantages over conventional heating: rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes; improved yields by minimizing the formation of thermal decomposition byproducts; and enhanced reaction rates that can enable difficult transformations.[16][19][20] For both the initial cyclocondensation and subsequent functionalization steps, MW synthesis is a highly recommended technique for improving efficiency.[9]

Q2: When should I choose a multicomponent reaction (MCR) over a classical stepwise synthesis?

A2: Choose an MCR, like the GBB reaction, when your goal is diversity-oriented synthesis. MCRs are ideal for rapidly creating a library of analogs because they introduce multiple points of diversity in a single, atom-economical step.[13][14] This simplifies purification as most starting materials are incorporated into the product.[14] A stepwise synthesis is preferable when you need to produce a single, specific target on a large scale, where each step can be individually optimized and scaled up more predictably.

Q3: What analytical techniques are essential for characterizing these compounds?

A3: A full suite of analytical techniques is crucial for unambiguous structure confirmation.

  • NMR Spectroscopy (¹H, ¹³C): Essential for determining the core structure, substitution patterns, and regiochemistry. The chemical shifts of the pyrazine and imidazole protons are characteristic.[14]

  • Mass Spectrometry (HRMS): Required to confirm the elemental composition and molecular weight of your final product.[14]

  • HPLC: Used to assess the purity of your final compound. A purity of >95% is typically required for biological screening.[13]

  • X-ray Crystallography: The gold standard for unambiguously determining the three-dimensional structure and regiochemistry, especially for novel derivatives.[1]

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for Groebke-Blackburn-Bienaymé (GBB) Reaction for 3,8-Diaminoimidazo[1,2-a]pyrazines

This protocol is adapted from methodologies reported for the synthesis of multi-substituted 8-aminoimidazo[1,2-a]pyrazines.[7][15]

  • To a dry microwave vial equipped with a magnetic stir bar, add the 2,3-diaminopyrazine substrate (1.0 eq), the desired aldehyde (1.1 eq), and the catalyst, yttrium(III) triflate (Y(OTf)₃, 0.1 eq).

  • Add anhydrous methanol (approx. 0.2 M concentration).

  • Seal the vial and stir the mixture at room temperature for 10 minutes.

  • Add the isocyanide (1.2 eq) to the mixture.

  • Place the vial in a microwave reactor and heat to 70-80 °C for 30-60 minutes, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography (typically using a gradient of dichloromethane/methanol or ethyl acetate/hexanes) to yield the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol 2: General Procedure for Buchwald-Hartwig Amination to Install the 8-Amino Group

This protocol is based on standard Buchwald-Hartwig conditions and principles.[8][17][18]

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 8-bromo-imidazo[1,2-a]pyrazine substrate (1.0 eq), the desired amine (1.2-1.5 eq), and the base, cesium carbonate (Cs₂CO₃, 1.5-2.0 eq).

  • In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., BINAP or Xantphos, 4-10 mol%) in an anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane). Stir for 15 minutes at room temperature.

  • Add the catalyst solution to the Schlenk flask containing the substrate, amine, and base.

  • Add additional anhydrous, deoxygenated solvent to achieve a final concentration of approximately 0.1 M.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.

References

  • Zhang, W., et al. (2007). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Journal of Combinatorial Chemistry. Available at: [Link]

  • orthocresol. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. Available at: [Link]

  • Bobbili, K., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Bobbili, K., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

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  • Rojas-Lima, S., et al. (2022). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances. Available at: [Link]

  • Kisel, E., et al. (2009). Microwave-assisted synthesis of substituted 2-amino-1H-imidazoles from imidazo[1,2-a]pyrimidines. Tetrahedron Letters. Available at: [Link]

  • Katritzky, A. R., et al. (2000). Regiospecific synthesis of 3-substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[1,2-c]pyrimidine. Semantic Scholar. Available at: [Link]

  • Zhang, W., et al. (2007). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Semantic Scholar. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • H-Cervantes, C., et al. (2019). Microwave-Assisted Synthesis of Bis-Heterocycles Containing the Imidazo[1,2-a]Pyridine by Groebke-Blackburn-Bienaymé Reaction. MDPI. Available at: [Link]

  • Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. ResearchGate. Available at: [Link]

  • Katritzky, A. R., et al. (2000). Regiospecific Synthesis of 3-Substituted Imidazo [1, 2-a] pyridines. DocSlide. Available at: [Link]

  • Shaman, H., et al. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]

  • Bobbili, K., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. ResearchGate. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. WordPress. Available at: [Link]

  • Clark, R. L., et al. (1981). Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry. Available at: [Link]

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  • Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. RSC Publishing. Available at: [Link]

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Sources

Technical Support Center: Investigating Resistance to Imidazo[1,5-A]pyrazin-8-amine in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 1, 2026

Introduction

Welcome to the technical support guide for researchers investigating cellular resistance to Imidazo[1,5-A]pyrazin-8-amine and its derivatives. This class of compounds, which includes potent kinase inhibitors, offers significant promise in oncology.[1][2] However, as with many targeted therapies, the emergence of acquired resistance is a significant clinical and research challenge, limiting long-term efficacy.[3][4]

This guide is designed to provide researchers, scientists, and drug development professionals with a structured, in-depth framework for identifying and characterizing the mechanisms underlying resistance. We will move from initial troubleshooting and frequently asked questions to detailed experimental protocols for dissecting the most common resistance pathways.

Frequently Asked Questions (FAQs)

This section addresses the immediate questions that arise when resistance is first observed.

Q1: Our cancer cell line, previously sensitive to our this compound compound, now requires a much higher concentration to achieve the same cytotoxic effect (IC50 shift). What are the first steps?

A1: An IC50 shift is the classic indicator of acquired resistance. The first step is to systematically confirm this observation and rule out experimental artifacts.

  • Confirm Cellular Identity: Authenticate your resistant cell line using Short Tandem Repeat (STR) profiling to ensure it has not been cross-contaminated.

  • Validate Compound Integrity: Use a fresh, validated stock of your compound to rule out degradation or concentration errors.

  • Perform a Dose-Response Curve: Generate a new, full dose-response curve for both the parental (sensitive) and the newly resistant cell line side-by-side. This will quantify the degree of resistance, often expressed as a Resistance Factor (RF = IC50 resistant / IC50 parental).

  • Assess Viability vs. Proliferation: Determine if the compound is now less effective at inducing cell death (cytotoxic) or merely at inhibiting proliferation (cytostatic). Assays for apoptosis (e.g., Annexin V/PI staining) can clarify this.

Q2: How can we differentiate between intrinsic (primary) and acquired resistance?

A2: Intrinsic resistance is present before therapy begins, whereas acquired resistance develops after a period of treatment.[5]

  • Intrinsic Resistance: If a cell line shows a high IC50 value upon initial characterization, it is considered intrinsically resistant. This is often due to pre-existing genetic factors.[5]

  • Acquired Resistance: This is what you are observing. It develops in an initially sensitive population of cells after prolonged, sub-lethal exposure to the drug. This is a process of Darwinian selection where a small sub-population of resistant cells survives and proliferates.[3]

Q3: What are the primary molecular mechanisms we should suspect?

A3: Resistance to targeted therapies, particularly kinase inhibitors, generally falls into three main categories.[6][7] It is common for cells to employ more than one mechanism simultaneously.

  • On-Target Alterations: Changes to the drug's direct molecular target that prevent the drug from binding or inhibiting it.[4]

  • Bypass Signaling Pathway Activation: Upregulation of parallel or downstream signaling pathways that compensate for the function of the inhibited target, allowing the cell to survive and proliferate.[6][8]

  • Reduced Intracellular Drug Concentration: Mechanisms that prevent the drug from reaching its target in sufficient concentrations, most commonly through the increased activity of drug efflux pumps.[9][10]

Troubleshooting Workflow for Characterizing Resistance

This workflow provides a logical progression from observing resistance to identifying the underlying cause.

Resistance_Workflow Observe Observe IC50 Shift (Resistance) Confirm 1. Confirm Resistance - Authenticate Cells - Validate Compound - Re-run Dose-Response Observe->Confirm Hypothesize 2. Formulate Hypotheses Confirm->Hypothesize OnTarget Hypothesis A: On-Target Alteration Hypothesize->OnTarget Bypass Hypothesis B: Bypass Pathway Hypothesize->Bypass Efflux Hypothesis C: Drug Efflux Hypothesize->Efflux TestTarget 3a. Test On-Target - Sequence Target Gene - Overexpress Target (WB) OnTarget->TestTarget TestBypass 3b. Test Bypass - Phospho-protein WB - Use Pathway Inhibitors Bypass->TestBypass TestEfflux 3c. Test Efflux - Rhodamine 123 Assay - Use Efflux Inhibitors Efflux->TestEfflux Analyze 4. Analyze Data & Synthesize Findings TestTarget->Analyze TestBypass->Analyze TestEfflux->Analyze

Caption: A logical workflow for diagnosing resistance mechanisms.

Guide 1: Investigating On-Target Alterations

This is often the most direct mechanism of resistance. The cell modifies the drug's target to render the drug ineffective.

Causality: If the this compound can no longer bind to its target kinase with high affinity, it cannot exert its inhibitory effect. This is commonly caused by secondary mutations in the kinase domain's ATP-binding pocket.[4][11] Another possibility is the simple overexpression of the target protein, which requires a higher drug concentration to achieve inhibition.[7]

Troubleshooting Steps:

  • Identify the Target: Confirm the primary kinase target of your specific this compound derivative from literature or internal data.[1][12]

  • Sequence the Target Gene: This is the most definitive way to identify resistance mutations.

    • Action: Extract genomic DNA from both parental (sensitive) and resistant cell lines.

    • Method: Use Sanger sequencing or Next-Generation Sequencing (NGS) to sequence the entire coding region of the target kinase gene.[13] Public DNA databases can help distinguish between common polymorphisms and potentially cancer-driving mutations.[14]

    • Expected Outcome: Comparison of sequences may reveal one or more mutations in the resistant line that are absent in the parental line.

  • Analyze Target Protein Expression: Check for target overexpression.

    • Action: Prepare whole-cell lysates from parental and resistant cells.

    • Method: Perform a Western blot using a validated antibody against the target protein. Use a loading control (e.g., GAPDH, β-actin) for normalization.

    • Expected Outcome: A significant increase in the target protein band intensity in the resistant cell line compared to the parental line suggests overexpression.

Protocol 1: Target Gene Sequencing (Sanger)
  • Cell Lysis & DNA Extraction: Harvest ~1x10^6 cells from both parental and resistant lines. Use a commercial DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit) following the manufacturer's protocol.

  • Primer Design: Design PCR primers that flank the exons of the target gene. Aim for amplicons of 400-800 bp.

  • PCR Amplification: Perform PCR to amplify the target gene exons from the extracted genomic DNA.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs using a commercial kit.

  • Sequencing Reaction: Send the purified PCR products and corresponding primers to a sequencing facility.

  • Sequence Analysis: Align the resulting sequences from the parental and resistant lines using software like SnapGene or BLAST to identify any nucleotide changes.

Guide 2: Investigating Bypass Signaling Pathway Activation

Cancer cells can develop resistance by activating alternative survival pathways to compensate for the one you have inhibited.[6][8]

Causality: Many targeted therapies inhibit key nodes in signaling pathways like the PI3K/Akt or MAPK pathways.[8] Cancer cells can adapt by rerouting signals through other kinases or receptors to maintain downstream pro-survival signals (e.g., phosphorylation of ERK or Akt), effectively bypassing the drug-induced block.[4][8]

Bypass_Pathway RTK1 Primary Target (e.g., Kinase A) Pathway1 Downstream Signaling RTK1->Pathway1 Activates Drug This compound Drug->RTK1 Inhibits Survival Cell Survival & Proliferation Pathway1->Survival Promotes RTK2 Bypass Receptor (e.g., MET, EGFR) Pathway2 Alternative Pathway (e.g., PI3K/Akt) RTK2->Pathway2 Upregulated Activation Pathway2->Survival Compensates

Caption: Diagram of a bypass signaling mechanism.

Troubleshooting Steps:

  • Phospho-Proteomic Screen: An unbiased approach is to perform a phospho-proteomic screen (e.g., mass spectrometry-based) to compare the global phosphorylation landscape between sensitive and resistant cells. This can reveal unexpected pathway activations.

  • Targeted Western Blotting: A more common and hypothesis-driven approach is to use Western blotting to probe for the activation of known, common bypass pathways.

    • Action: Prepare whole-cell lysates from parental and resistant cells, with and without drug treatment.

    • Method: Perform Western blots using phospho-specific antibodies for key signaling nodes. It is critical to also probe for the total protein levels to confirm that changes are due to phosphorylation, not just expression changes.[15][16]

    • Key Targets to Probe (Phospho- & Total):

      • PI3K/Akt Pathway: p-Akt (Ser473), Akt

      • MAPK/ERK Pathway: p-ERK1/2 (Thr202/Tyr204), ERK1/2

      • Upstream Receptors: p-MET, MET; p-EGFR, EGFR

    • Expected Outcome: Resistant cells may maintain high levels of p-Akt or p-ERK even in the presence of the drug, unlike the sensitive parental cells where these signals would be diminished.

Protocol 2: Western Blot for Signaling Pathway Analysis
  • Cell Treatment & Lysis: Seed parental and resistant cells. Treat with vehicle (DMSO) and your this compound compound (at 1x and 10x IC50 of the parental line) for a relevant time (e.g., 2, 6, or 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine protein concentration for each lysate using a BCA assay to ensure equal loading.

  • Sample Preparation: Normalize samples to the same concentration (e.g., 20 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.[18]

  • SDS-PAGE and Transfer: Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[18][19]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST (Tris-Buffered Saline, 0.1% Tween 20) to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., rabbit anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle shaking.

  • Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit HRP) for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply an ECL (Enhanced Chemiluminescence) substrate and image the blot using a digital imager.

  • Stripping and Re-probing: To check for total protein, the blot can be stripped of antibodies and re-probed with an antibody for the total, non-phosphorylated protein (e.g., anti-Akt).

Guide 3: Investigating Drug Efflux

Cells can survive treatment by actively pumping the drug out, preventing it from reaching a sufficient intracellular concentration.

Causality: This is primarily mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and ABCG2 (BCRP).[9][20][21] These membrane proteins act as broad-spectrum pumps, using ATP to efflux various xenobiotics, including many chemotherapy and targeted therapy drugs.[10][22]

Troubleshooting Steps:

  • Functional Efflux Assay: The most direct way to test for this mechanism is to measure the cell's ability to pump out a fluorescent substrate.

    • Action: Use a fluorescent dye that is a known substrate of ABC transporters, like Rhodamine 123.[23]

    • Method: Load both parental and resistant cells with the dye. Measure the amount of dye retained inside the cells over time using flow cytometry or a fluorescence plate reader.

    • Expected Outcome: Resistant cells with high efflux activity will pump out the dye and show lower intracellular fluorescence compared to parental cells.[24]

  • Use of Efflux Pump Inhibitors: This is a critical validation step.

    • Action: Repeat the functional efflux assay, but pre-treat a set of the resistant cells with a known ABC transporter inhibitor (e.g., Verapamil for P-gp).[10][25]

    • Expected Outcome: If the resistance is due to efflux, the inhibitor will block the pump, causing the resistant cells to retain the dye, resulting in a fluorescence level similar to that of the parental cells.

  • Expression Analysis: Confirm the overexpression of the transporter proteins.

    • Action: Prepare cell lysates or extract RNA from parental and resistant lines.

    • Method: Use Western blot (for protein) or qRT-PCR (for mRNA) to measure the expression levels of key transporters like ABCB1, ABCC1, and ABCG2.

    • Expected Outcome: A significant increase in the expression of one or more of these transporters in the resistant line.

Protocol 3: Rhodamine 123 Efflux Assay (Flow Cytometry)
  • Cell Preparation: Harvest parental and resistant cells and resuspend them in culture media at a concentration of 1x10^6 cells/mL.

  • Inhibitor Treatment (Control): For control wells, pre-incubate cells with an ABC transporter inhibitor (e.g., 10 µM Verapamil) for 1 hour at 37°C.

  • Dye Loading: Add Rhodamine 123 to all samples to a final concentration of ~1 µg/mL. Incubate for 30-60 minutes at 37°C, protected from light.[26]

  • Wash: Wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Efflux Period: Resuspend the cell pellets in fresh, pre-warmed media (with and without inhibitor for the control wells) and incubate at 37°C for an efflux period (e.g., 1-2 hours).[25]

  • Analysis: After the efflux period, place cells on ice to stop the process. Analyze the intracellular fluorescence of the cells using a flow cytometer (e.g., in the FITC channel).

  • Data Interpretation: Compare the mean fluorescence intensity (MFI) of the populations. A lower MFI in the resistant cells compared to the parental cells indicates active efflux. Restoration of fluorescence in the resistant cells upon treatment with the inhibitor confirms the role of that specific ABC transporter.

Data Summary & Interpretation

Resistance MechanismKey ExperimentExpected Result in Resistant vs. Parental CellsValidation Step
On-Target Mutation Target Gene SequencingIdentification of non-synonymous mutation(s) in the kinase domain.Functional assay with recombinant wild-type vs. mutant protein.
Target Overexpression Western Blot (Total Protein)Increased band intensity for the target protein.qRT-PCR to confirm increased mRNA levels.
Bypass Pathway Phospho-Western BlotSustained or increased phosphorylation of downstream effectors (p-Akt, p-ERK) in the presence of the drug.Combination therapy with drug + bypass pathway inhibitor restores sensitivity.
Drug Efflux Rhodamine 123 AssayDecreased intracellular fluorescence (lower dye retention).Efflux inhibitor (e.g., Verapamil) restores dye retention in resistant cells.

References

  • Understanding and targeting resistance mechanisms in cancer - PMC - PubMed Central. (n.d.).
  • Mechanisms of acquired resistance to targeted cancer therapies - PubMed. (2012). Future Oncology.
  • Full article: Mechanisms of Acquired Resistance to Targeted Cancer Therapies. (2012, August 15). Taylor & Francis.
  • Acquired resistance to molecularly targeted therapies for cancer - OAE Publishing Inc. (n.d.).
  • ABC Multidrug Transporters: Structure, Function and Role in Chemoresistance. (2007, December 21).
  • Role of ABC transporters in cancer chemotherapy - PubMed - NIH. (n.d.).
  • The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity. (2004, January 1).
  • Mechanisms of resistance to targeted therapies. a. Example of a... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance - Frontiers. (n.d.).
  • Revisiting the role of ABC transporters in multidrug-resistant cancer - PubMed - NIH. (n.d.).
  • Multidrug Resistance Direct Dye Efflux Assay - Sigma-Aldrich. (n.d.).
  • Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays | PLOS One - Research journals. (n.d.).
  • Rhodamine 123 efflux assay - Bio-protocol. (n.d.).
  • Enzymatic Methods for Mutation Detection in Cancer Samples and Liquid Biopsies - MDPI. (n.d.).
  • Unique method to find cancer mutations offers chance of improved treatment. (2018, September 12).
  • A new method to differentiate between genetic mutations could lead to better cancer treatments - Fast Company. (2022, May 29).
  • Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study | Bentham Science. (2021, August 1).
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. (n.d.).
  • Genetic Tests for Targeted Cancer Therapy - Testing.com. (2021, May 13).
  • The rhodamine 123 efflux as a functional test for the P-gp pump in Namalwa - ResearchGate. (n.d.).
  • Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991 - Benchchem. (n.d.).
  • The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed. (n.d.).
  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed. (2019). Methods in Molecular Biology.
  • Western Blotting Protocol - Cell Signaling Technology. (n.d.).
  • Western Blotting Protocol - YouTube. (2013, May 1).
  • Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US. (n.d.).
  • Mechanisms of kinase inhibitor (KI) drug-resistance and approaches to overcome it. (n.d.).
  • Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors | Scilit. (n.d.).
  • Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors - PMC - NIH. (2025, February 6).

Sources

Technical Support Center: Optimizing Pharmacokinetic Properties of Imidazo[1,5-A]pyrazin-8-amine Leads

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome, researchers and drug development professionals. This guide is designed to be your primary resource for troubleshooting and optimizing the pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Imidazo[1,5-a]pyrazin-8-amine lead compounds. This scaffold is a cornerstone in the development of potent and selective kinase inhibitors, such as reversible Bruton's tyrosine kinase (BTK) inhibitors for treating autoimmune diseases[1][2]. However, translating potent in vitro activity into in vivo efficacy requires meticulous optimization of the molecule's ability to navigate complex biological systems.

Poor ADME properties are a leading cause of failure in clinical development[3]. This center provides field-proven insights and detailed protocols to help you identify and solve common PK liabilities, ensuring your most promising leads have a higher probability of success.

Troubleshooting Guide: From Experimental Problems to Solutions

This section addresses specific experimental issues you may encounter. Each answer explains the underlying cause and provides actionable strategies for improvement.

Issue 1: High Metabolic Clearance

Question: My lead compound from the Imidazo[1,5-a]pyrazine series shows high clearance (>80% metabolized in 60 minutes) in my human liver microsome (HLM) assay. How do I identify the metabolic "soft spots" and improve stability?

Answer: High clearance in HLM is a common challenge for nitrogen-containing heterocycles and often points to metabolism by Cytochrome P450 (CYP) enzymes[4][5]. The primary goal is to pinpoint the exact site of metabolic attack and then modify the structure to block this biotransformation without sacrificing potency.

Causality & Strategy: Nitrogen heterocycles are susceptible to oxidative metabolism, including hydroxylation and N-oxidation[5][6]. The imidazo[1,5-a]pyrazine core itself can be a site of metabolism, as can peripheral substituents. Your strategy should be a systematic process of identification followed by targeted chemical modification.

Workflow for Tackling Metabolic Instability:

G cluster_0 Phase 1: Identify Liability cluster_1 Phase 2: Formulate Hypothesis cluster_2 Phase 3: Design & Synthesize cluster_3 Phase 4: Test & Iterate Start High Clearance Observed in HLM Assay Incubate Incubate with and without NADPH to confirm CYP involvement Start->Incubate Met_ID Conduct Metabolite Identification Study (LC-MS/MS with HLM) Hypo Analyze Metabolite Structures: Identify Site(s) of Oxidation Met_ID->Hypo Incubate->Met_ID Design Design New Analogs with Metabolic Blocks at 'Soft Spots' Hypo->Design Strat1 Deuteration (Kinetic Isotope Effect) Design->Strat1 Strat2 Blocking Group (F, Cl, Me) Design->Strat2 Strat3 Scaffold Hopping / Isosteres Design->Strat3 Test Re-run HLM Stability Assay on New Analogs Strat1->Test Strat2->Test Strat3->Test Result Stability Improved? Test->Result Success Proceed with Optimized Lead Result->Success Yes Fail Re-evaluate Metabolite ID & Design New Analogs Result->Fail No Fail->Hypo

Caption: Workflow for identifying and mitigating metabolic instability.

Recommended Mitigation Strategies:

  • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolically labile position can slow down CYP-mediated bond cleavage (the kinetic isotope effect). This is a subtle modification that is less likely to impact target binding.

  • Introduction of Electron-Withdrawing Groups: Placing a fluorine or chlorine atom on an aromatic ring substituent can deactivate it towards oxidative metabolism.

  • Steric Hindrance: Introducing a small, bulky group like a methyl or cyclopropyl moiety near the metabolic soft spot can physically block the CYP enzyme's active site from accessing it[7].

  • Core Modification: If the imidazopyrazine core itself is the site of metabolism, consider isosteric replacements. For example, moving a nitrogen atom within the bicyclic system can significantly alter metabolic stability, sometimes for the better[8].

Issue 2: Poor Aqueous Solubility

Question: My imidazo[1,5-a]pyrazine derivative is showing low solubility (<10 µM) in my phosphate-buffered saline (PBS) assay, causing inconsistent results in other in vitro tests. What are my options?

Answer: Poor aqueous solubility is a critical hurdle that can negatively impact nearly all subsequent assays and ultimately lead to poor oral absorption[9][10]. It's essential to distinguish between kinetic and thermodynamic solubility and address the issue with both formulation and medicinal chemistry approaches.

Causality & Strategy: The flat, aromatic nature of the imidazopyrazine core can contribute to high crystal lattice energy (strong packing in the solid-state) and/or high lipophilicity, both of which lead to poor aqueous solubility. The goal is to disrupt the crystal packing or introduce more favorable interactions with water.

Recommended Mitigation Strategies:

  • Introduce Polar Groups: The most direct chemical modification is to add polar functional groups that can hydrogen bond with water. Examples include hydroxyl (-OH), methoxy (-OCH3), or a basic amine that will be protonated at physiological pH.

  • Replace Aromatic CH with Nitrogen: Replacing a carbon atom in a peripheral aromatic ring with a nitrogen (e.g., converting a phenyl group to a pyridyl group) is a common and effective strategy to reduce lipophilicity and improve solubility[11].

  • Reduce Crystal Packing: Introduce non-planar or "sp3-rich" substituents. This disrupts the flat structure, making it harder for molecules to pack tightly in a crystal, which can lower the energy barrier to dissolution.

  • Formulation Approaches: For in vitro assays, using a co-solvent like DMSO is common, but keep the final concentration low (typically <1%) to avoid artifacts[12][13]. For in vivo studies, formulation strategies like pH adjustment for ionizable compounds or creating amorphous solid dispersions can be explored[14][15].

Data Summary: Impact of Structural Changes on Solubility

Parent Structure Modification LogP (calc.) Kinetic Solubility (µM) Rationale
R = PhenylR = 4-Pyridyl2.855Added H-bond acceptor, reduced lipophilicity[11].
R = PhenylR = 4-Hydroxyphenyl2.575Added H-bond donor/acceptor.
R = PhenylR = Cyclohexyl3.55Increased lipophilicity and sp3 character.
R = PhenylR = N-methylpiperazine1.9>100Added a basic, ionizable group.
Issue 3: Low Permeability and/or High Efflux

Question: My compound has a low apparent permeability (Papp < 1 x 10⁻⁶ cm/s) and an efflux ratio > 2 in the MDR1-MDCK assay. What does this indicate and how can I improve it?

Answer: This result strongly suggests your compound is a substrate of the P-glycoprotein (P-gp) efflux transporter[16][17]. P-gp, encoded by the MDR1 gene, is a protein pump in cellular barriers (like the gut wall and blood-brain barrier) that actively removes foreign substances from the cell[18][19]. High efflux leads to poor absorption and limited distribution to target tissues.

Causality & Strategy: P-gp tends to recognize and transport molecules that are somewhat lipophilic and contain hydrogen bond acceptors. The goal is to design analogs that are no longer recognized by the transporter.

Bidirectional Permeability Assay Workflow:

G cluster_0 Apical to Basolateral (A->B): Measures Absorption cluster_1 Basolateral to Apical (B->A): Measures Efflux A_to_B Apical (A) Add Compound Here MDCK Cell Monolayer Basolateral (B) Measure Compound Here Calc Calculate Papp (A->B) and Papp (B->A) Efflux Ratio = Papp (B->A) / Papp (A->B) A_to_B->Calc B_to_A Apical (A) Measure Compound Here MDCK Cell Monolayer Basolateral (B) Add Compound Here B_to_A->Calc

Caption: Diagram of a bidirectional MDCK permeability assay.

Recommended Mitigation Strategies:

  • Reduce Lipophilicity (LogD): While seemingly counterintuitive for permeability, reducing lipophilicity can decrease P-gp recognition. Aim for a LogD in the 1-3 range.

  • Increase Polarity / Add H-bond Donors: Increasing the polar surface area (PSA) or adding hydrogen bond donors can disrupt the interactions required for P-gp binding.

  • Introduce a Basic Center: Adding a weakly basic nitrogen can lead to protonation in the acidic microenvironment near the cell surface, which can sometimes help the molecule evade P-gp.

  • "Chameleon"-like Conformational Flexibility: Designing molecules that can adopt a more polar conformation in an aqueous environment but a more lipophilic one to cross the membrane can be an advanced strategy. This often involves reducing the number of rotatable bonds.

Frequently Asked Questions (FAQs)

Q1: What is a standard initial in vitro ADME panel for my this compound series? A1: A robust starting panel should include assays that assess the major ADME liabilities. We recommend the following tiered approach:

  • Tier 1 (High-Throughput Screening):

    • Solubility: Kinetic (turbidimetric) solubility in PBS at pH 7.4[20].

    • Metabolic Stability: Human and rat liver microsome stability assay (e.g., 30-minute incubation)[9][21].

    • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion[22].

  • Tier 2 (Lead Optimization):

    • Permeability & Efflux: Bidirectional Caco-2 or MDR1-MDCK assay to determine Papp and efflux ratio[23][24].

    • CYP450 Inhibition: Screen against major isoforms (1A2, 2C9, 2C19, 2D6, 3A4) at a single concentration (e.g., 10 µM) to flag potential interactions[9][25].

    • Plasma Protein Binding: Use rapid equilibrium dialysis (RED) to determine the unbound fraction of the drug.

Q2: How do I interpret conflicting data between liver microsomes and hepatocyte stability assays? A2: This is an excellent question. Liver microsomes primarily contain Phase I (CYP-mediated) metabolic enzymes[21]. Hepatocytes, being whole cells, contain both Phase I and Phase II (conjugation) enzymes, as well as transporters.

  • If a compound is stable in microsomes but unstable in hepatocytes: This suggests metabolism is driven by Phase II enzymes (e.g., UGTs, SULTs) or that uptake into the hepatocyte is required for metabolism to occur.

  • If a compound is unstable in microsomes but stable in hepatocytes: This is less common but could indicate that the primary metabolic pathway in microsomes is not active in the whole-cell context, or the compound has poor permeability into the hepatocytes.

Q3: What are some general "rules of thumb" or benchmark values for key ADME properties? A3: While project-specific, these general targets are a good starting point for orally bioavailable small molecules:

Parameter Poor Acceptable Good
Kinetic Solubility < 10 µM10 - 50 µM> 50 µM
HLM Stability (% rem at 60 min) < 20%20 - 80%> 80%
Caco-2/MDCK Papp (A->B) < 1 x 10⁻⁶ cm/s1 - 5 x 10⁻⁶ cm/s> 5 x 10⁻⁶ cm/s
Efflux Ratio (B->A / A->B) > 32 - 3< 2
CYP Inhibition (IC50) < 1 µM1 - 10 µM> 10 µM
Plasma Protein Binding (% unbound) < 1%1 - 10%> 10%

Q4: When should I progress from in vitro ADME to in vivo pharmacokinetic (PK) studies? A4: A compound is ready for in vivo PK studies (e.g., in rodents) when its in vitro profile is well-understood and considered acceptable. This means the compound demonstrates:

  • Sufficient solubility to prepare a dosing solution.

  • Acceptable metabolic stability in the microsomes/hepatocytes of the chosen preclinical species.

  • Good permeability and low efflux.

  • No major CYP inhibition liabilities.

  • Potency against the target that is high enough to achieve a therapeutic concentration in vivo based on the predicted clearance and bioavailability.

Detailed Experimental Protocols
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

This protocol determines the rate at which a compound is metabolized by Phase I enzymes.

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw pooled human liver microsomes (e.g., Corning Gentest™) on ice.

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (e.g., NADPH-A and NADPH-B).

  • Incubation:

    • In a 96-well plate, add buffer, water, and microsomes to achieve a final protein concentration of 0.5 mg/mL.

    • Add the test compound to achieve a final concentration of 1 µM (final DMSO concentration ≤ 0.1%).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Include a negative control incubation without the NADPH regenerating system.

  • Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding it to a 4-fold volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Interpretation:

    • Plot the natural log of the percent remaining compound versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

Protocol 2: Kinetic Solubility via Nephelometry

This high-throughput method measures solubility based on light scattering from precipitated compound.

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Prepare serial dilutions of the stock in DMSO.

    • Fill a 96-well clear-bottom plate with phosphate-buffered saline (PBS, pH 7.4).

  • Procedure:

    • Add a small volume (e.g., 2 µL) of each DMSO stock concentration to the PBS-containing wells (final DMSO concentration should be 1-2%)[13][26].

    • Mix the plate thoroughly on a plate shaker for 1-2 hours at room temperature[26][27].

  • Measurement:

    • Measure the light scattering of each well using a nephelometer or a plate reader capable of measuring turbidity[26].

    • The concentration at which the signal significantly rises above the baseline is determined to be the kinetic solubility.

Protocol 3: Bidirectional MDR1-MDCK Permeability Assay

This assay determines if a compound is a substrate for the P-gp efflux pump[17][19].

  • Cell Culture:

    • Seed MDR1-MDCK cells onto permeable transwell inserts (e.g., 96-well format) and culture for 3-5 days to form a confluent monolayer[19][28].

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well to ensure tight junctions have formed. TEER values should be >600 Ohms/cm²[19].

  • Transport Experiment (A→B and B→A):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

    • Prepare a dosing solution of the test compound (e.g., 10 µM) in the transport buffer[19].

    • For A→B (Apical to Basolateral): Add the dosing solution to the apical (top) chamber and fresh buffer to the basolateral (bottom) chamber.

    • For B→A (Basolateral to Apical): Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate the plate at 37°C with gentle shaking for a set time (e.g., 90 minutes)[19].

  • Sample Collection & Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

    • Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber[19].

    • Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B)[19].

References
  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • AxisPharm. MDCK-MDR1 Permeability Assay. [Link]

  • Expert Opinion on Drug Discovery. Advances in cell-based permeability assays to screen drugs for intestinal absorption. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • PubMed. Permeability diagnosis model in drug discovery: a diagnostic tool to identify the most influencing properties for gastrointestinal permeability. [Link]

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  • BioDuro. ADME MDR1-MDCK Permeability Assay. [Link]

  • Technology Networks. Cloe Screen MDR1-MDCK: A Predictive Model of Drug Permeability. [Link]

  • NCBI Bookshelf. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]

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  • ACS Omega. Scaffold Hopping to Imidazo[1,2-a]pyrazin-8-one Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptor. [Link]

  • PubMed. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. [Link]

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Technical Support Center: Refinement of Docking Protocols for Imidazo[1,5-A]pyrazin-8-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for molecular docking of Imidazo[1,5-A]pyrazin-8-amine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of in silico modeling with this important chemical scaffold. Here, we address common challenges and provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. Our goal is to equip you with the knowledge to build robust, predictive, and self-validating docking protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and hurdles encountered when setting up a docking workflow for this compound analogs.

Question 1: I'm starting a new project with this compound analogs. Which docking software do you recommend?

There is no single "best" software, as the optimal choice depends on your specific target and computational resources. However, for docking this compound analogs, which are often developed as kinase inhibitors, several programs have demonstrated success.[1][2][3]

SoftwareStrengthsConsiderations
AutoDock Vina Open-source, widely used, and computationally efficient.[3]May require more user intervention for complex systems.
GOLD (Genetic Optimisation for Ligand Docking) Employs a genetic algorithm to explore ligand and some protein flexibility, which is beneficial for flexible analogs.[4]Commercial software.
Glide (Schrödinger) Known for high-precision docking and efficient virtual screening capabilities.[3]Commercial software, part of a larger suite.
MOE (Molecular Operating Environment) An integrated platform with extensive functionalities for drug design, including various docking algorithms.[3]Commercial software.

Recommendation: For academic labs, starting with AutoDock Vina is a cost-effective and powerful option. For industry or well-funded academic groups, Glide and MOE offer more integrated and often more user-friendly workflows.

Question 2: How should I prepare my this compound analog structures for docking? This seems to be a critical step.

Proper ligand preparation is paramount to avoid unrealistic poses and inaccurate scoring.[5] Many public ligand libraries contain 2D or poorly optimized structures that are unsuitable for direct use in docking.[5]

Key Ligand Preparation Steps:

  • Generate 3D Coordinates: If starting from a 2D structure, use a tool like Open Babel to generate initial 3D coordinates.

  • Determine the Correct Protonation State: The this compound core contains multiple nitrogen atoms that can be protonated. The protonation state at physiological pH (typically assumed to be 7.4) is critical for forming correct interactions with the protein target.[6] Use a pKa prediction tool (e.g., MarvinSketch, Epik) to determine the dominant protonation state.

  • Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a suitable force field. This step ensures that the bond lengths, angles, and dihedrals are in a low-energy conformation.[5]

  • Assign Partial Charges: Accurate partial charges are essential for electrostatic interaction calculations. Use a method like Gasteiger or AM1-BCC.

  • Define Rotatable Bonds: Identify and correctly define the rotatable bonds in your analog. Be cautious not to allow rotation within rigid ring systems.[5]

Question 3: My target protein is a kinase. What are the essential steps for preparing the receptor?

Kinases are a common target for this compound analogs.[7][8][9] Proper protein preparation is crucial for a successful docking study.[10][11]

Essential Protein Preparation Workflow:

  • Start with a High-Resolution Crystal Structure: Obtain a high-resolution X-ray crystal structure of your target kinase, preferably with a bound ligand, from the Protein Data Bank (PDB).

  • Remove Non-essential Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands from the PDB file.[11]

  • Model Missing Residues and Loops: Check for and model any missing residues or loops in the protein structure, especially near the binding site.

  • Add Hydrogens: Add hydrogen atoms to the protein, ensuring correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate).[6]

  • Assign Charges: Assign appropriate partial charges to all protein atoms.

  • Define the Binding Site: Accurately define the grid box for docking. This is typically centered on the co-crystallized ligand or a known binding pocket. The size of the grid box should be sufficient to accommodate your analogs.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during your docking experiments.

Scenario 1: My docking results show poor scores and unrealistic binding poses for my this compound analogs.

This is a common issue that often points back to preparation steps or the choice of docking parameters.

Troubleshooting Workflow:

G start Poor Docking Scores / Unrealistic Poses q1 Re-evaluate Ligand Protonation State at pH 7.4? start->q1 a1_yes Yes q1->a1_yes Incorrect a1_no No q1->a1_no Correct p1 Incorrect protonation can lead to missed key interactions. Use pKa prediction tools. a1_yes->p1 q2 Check Ligand Energy Minimization? a1_no->q2 p1->q2 a2_yes Yes q2->a2_yes Not Minimized a2_no No q2->a2_no Minimized p2 High-energy conformers will score poorly. Ensure a robust minimization was performed. a2_yes->p2 q3 Is the Binding Site Definition Correct? a2_no->q3 p2->q3 a3_yes Yes q3->a3_yes Incorrect a3_no No q3->a3_no Correct p3 Grid box may be too small or misaligned. Recenter on a known ligand or catalytic residues. a3_yes->p3 q4 Consider Protein Flexibility? a3_no->q4 p3->q4 p4 The protein might undergo induced fit. Try docking into multiple receptor conformations or use a flexible docking protocol. q4->p4 end Refined Docking Protocol p4->end

Caption: Troubleshooting workflow for poor docking results.

In-depth Explanation:

  • Ligand Protonation: The imidazo[1,5-a]pyrazine core has multiple nitrogen atoms. Their protonation state is highly dependent on the local environment and pH. An incorrect protonation state will lead to erroneous electrostatic calculations and potentially miss key hydrogen bonds.

  • Protein Flexibility: Treating the protein as a rigid entity is a major limitation of many docking algorithms.[12][13] Kinases, in particular, can exhibit significant conformational changes upon ligand binding. Docking into an ensemble of protein structures (e.g., from different crystal structures or molecular dynamics simulations) can often improve results.[13]

Scenario 2: My docking protocol fails to distinguish between known active and inactive this compound analogs.

This indicates a lack of predictive power in your current protocol. The solution lies in rigorous validation and refinement.

Protocol Validation and Refinement:

A robust docking protocol must be validated to ensure it can reproduce known experimental data.[14][15][16]

Step-by-Step Validation Protocol:

  • Redocking of the Co-crystallized Ligand:

    • Objective: To confirm that your docking software and settings can reproduce the experimentally observed binding mode.

    • Procedure:

      • Extract the co-crystallized ligand from the PDB structure of your target protein.

      • Dock the extracted ligand back into the prepared protein structure.

      • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.

    • Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful redocking.[1][15][16]

  • Screening a Validation Set:

    • Objective: To assess the ability of your protocol to differentiate between active compounds and inactive decoys.

    • Procedure:

      • Compile a small, diverse set of known active this compound analogs for your target.

      • Generate a set of decoy molecules with similar physicochemical properties but different topologies.

      • Dock both the active compounds and the decoys using your protocol.

    • Analysis: Plot the distribution of docking scores for actives and decoys. A good protocol will show a clear separation, with actives generally having better scores. Calculate enrichment factors to quantify the performance.

If validation fails, consider the following refinements:

  • Force Field Selection: For nitrogen-rich heterocyclic compounds like this compound, the choice of force field is critical. Standard force fields may not accurately represent the electrostatics and polarization of these systems. Consider specialized force fields or parameter sets developed for heterocyclic compounds.[17][18]

  • Scoring Function: The default scoring function of your docking software may not be optimal for your specific target. Some software allows for the use of alternative or custom scoring functions.

  • Post-docking Analysis: Don't rely solely on the docking score. Visually inspect the top-ranked poses. Do they form chemically reasonable interactions with key residues in the active site? For kinases, interactions with the hinge region are often crucial.[8]

Part 3: Advanced Protocols and Visualizations

Advanced Protocol: Incorporating Receptor Flexibility

Standard docking protocols often treat the receptor as a rigid entity, which can be a significant source of error.[12][13][19] Here is a workflow for incorporating receptor flexibility.

G start Start: Single Receptor Conformation step1 Gather Multiple Receptor Structures (PDB, MD Simulations) start->step1 step2 Align All Structures to a Common Reference Frame step1->step2 step3 Create an Ensemble of Receptor Models step2->step3 step4 Dock Ligand Against the Entire Ensemble step3->step4 step5 Cluster and Rank Poses Based on Score and Population step4->step5 end Identify Most Probable Binding Mode step5->end

Caption: Workflow for ensemble docking to account for receptor flexibility.

Data Presentation: Example Docking Results Summary

When comparing different docking protocols or analogs, a clear summary of the results is essential.

Analog IDDocking Score (kcal/mol)RMSD (Å) (if applicable)Key H-bond Interactions
IMP-001-9.81.2Hinge residue (e.g., Met)
IMP-002-8.5N/ADFG motif Asp
Decoy-001-6.2N/ANone

References

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  • Makin, A. D., & Krovat, E. M. (2020). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 60(10), 4846-4857. [Link]

  • Kumar, A., & Kumar, P. (2016). Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors. Bioinformation, 12(6), 324-329. [Link]

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  • B-Rao, C., & Subramanian, J. (2004). Flexible ligand docking to multiple receptor conformations: a practical alternative. Current Medicinal Chemistry, 11(2), 185-196. [Link]

  • Salo, O. M., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules, 25(21), 5035. [Link]

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  • ResearchGate. (n.d.). Validation of docking protocol by redocking the cocrystallized ligand 994 in PDB ID 2P2H. [Image]. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2021). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Molecules, 26(16), 4994. [Link]

  • Bursulaya, B. D., & Totrov, M. (2003). The Effects of Ligand and Protein Flexibility on Molecular Docking Accuracy. Journal of Computer-Aided Molecular Design, 17(11), 753-763. [Link]

  • Sahoo, M., & Sahoo, S. (2023). Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management. Journal of Biomolecular Structure and Dynamics, 41(1), 1-13. [Link]

  • ResearchGate. (n.d.). Proteins and ligand preparation for docking. [Image]. [Link]

  • ResearchGate. (2022). IN SILICO SCREENING BY MOLECULAR DOCKING OF HETEROCYCLIC COMPOUNDS WITH FURAN OR INDOLE NUCLEUS FROM DATABASE FOR ANTICANCER ACTIVITY AND VALIDATION OF THE METHOD BY REDOCKING. [Link]

  • TrendBioTech. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. [Link]

  • Filimonov, D. A., et al. (2020). Developing a Kinase-Specific Target Selection Method Using a Structure-Based Machine Learning Approach. Journal of Chemical Information and Modeling, 60(12), 6249-6260. [Link]

  • Lin, F. Y., & MacKerell, A. D. (2018). Force fields for small molecules. Methods in Molecular Biology, 1762, 3-24. [Link]

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  • Maleki, A., et al. (2022). Synthesis of pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones and evaluation of their affinity against the COVID-19 main protease. RSC Advances, 12(43), 27953-27964. [Link]

  • Catarzi, D., et al. (2017). Imidazo[1,2-a]pyrazin-8-amine core for the design of new adenosine receptor antagonists: Structural exploration to target the A3 and A2A subtypes. European Journal of Medicinal Chemistry, 125, 124-138. [Link]

  • ResearchGate. (2015). Is there a forcefield which is applicable on small molecule as well as peptides? [Link]

  • Zhang, H., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry, 27(9), 1759-1770. [Link]

  • ResearchGate. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. [Link]

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Validation & Comparative

A Comparative Guide to Imidazo[1,5-A]pyrazin-8-amine and Ibrutinib: A Tale of Two BTK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted therapies, Bruton's tyrosine kinase (BTK) has emerged as a pivotal target in B-cell malignancies and autoimmune diseases.[1][2] Ibrutinib, the first-in-class covalent BTK inhibitor, has revolutionized the treatment of several B-cell cancers.[3][4] However, the quest for improved selectivity and alternative binding mechanisms continues to drive the development of novel BTK inhibitors. This guide provides a detailed comparative analysis of the preclinical profiles of a reversible BTK inhibitor, Imidazo[1,5-A]pyrazin-8-amine, and the established covalent inhibitor, ibrutinib.

This in-depth technical guide moves beyond a simple side-by-side comparison. It is designed to provide a comprehensive understanding of the fundamental differences in their mechanism of action, selectivity, and preclinical potential, offering valuable insights for researchers and drug development professionals in the field of kinase inhibitor design.

At a Glance: Key Differences

FeatureThis compound DerivativesIbrutinib
Binding Mechanism Reversible, non-covalentIrreversible, covalent
Primary Therapeutic Area of Investigation Rheumatoid Arthritis (preclinical)B-cell Malignancies (clinically approved)
BTK Potency (IC50) Low nanomolar rangeSub-nanomolar to low nanomolar range
Selectivity High, with specific interactions at the kinase hingeBroad, with off-target effects on other kinases

The Covalent Bond: Ibrutinib's Mechanism of Action

Ibrutinib is a potent and selective inhibitor of BTK, though it also demonstrates activity against other kinases.[3][5] Its mechanism of action is characterized by the formation of a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[3] This irreversible binding leads to sustained inhibition of BTK's enzymatic activity, effectively shutting down the B-cell receptor (BCR) signaling pathway that is crucial for the survival and proliferation of malignant B-cells.[3][6]

The following diagram illustrates the central role of BTK in the BCR signaling pathway and the inhibitory action of ibrutinib.

BCR Signaling and Ibrutinib's Point of Intervention BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 & DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NF_kB NF-κB Ca_PKC->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Irreversible Inhibition

Caption: Simplified BCR signaling pathway and ibrutinib's inhibitory action on BTK.

A Reversible Approach: The Promise of this compound

In contrast to ibrutinib, the 8-amino-imidazo[1,5-a]pyrazine series of compounds are potent, reversible inhibitors of BTK.[1] Their mechanism relies on non-covalent interactions within the ATP-binding pocket of the kinase.[1] This reversible binding offers a different pharmacological profile, with the potential for more controlled target engagement and the possibility of overcoming resistance mechanisms associated with the Cys481 mutation that can arise with covalent inhibitors.[7][8]

The discovery of this class of inhibitors was driven by the need for alternative treatment strategies for autoimmune diseases like rheumatoid arthritis, where selective B-cell inhibition is a desirable therapeutic approach.[1][8] The key interactions of these compounds with the BTK active site involve hydrogen bonds with the kinase hinge region, contributing to their high potency and selectivity.[1]

Head-to-Head: A Preclinical Data Deep Dive

While a direct clinical comparison is not yet possible, a comparative analysis of their preclinical data reveals important distinctions in their potency and selectivity.

Potency Against BTK

Both ibrutinib and the lead compounds from the 8-amino-imidazo[1,5-a]pyrazine series exhibit potent inhibition of BTK in enzymatic assays, with IC50 values in the low to sub-nanomolar range.

CompoundBTK Enzymatic IC50Reference
Ibrutinib 0.5 nM[3][5][9]
This compound Derivative (Compound 1) 1.1 nM[1]
This compound Derivative (Compound 3) 0.8 nM[1]

These data demonstrate that both classes of inhibitors are highly potent against their primary target.

Kinase Selectivity: A Critical Differentiator

A key distinction between ibrutinib and the this compound series lies in their kinase selectivity. While ibrutinib is a potent BTK inhibitor, it also inhibits other kinases, which can contribute to both its therapeutic efficacy and its side-effect profile.[10][11] In contrast, the 8-amino-imidazo[1,5-a]pyrazine derivatives were designed for high selectivity.[1]

Ibrutinib's Off-Target Profile:

Ibrutinib has been shown to inhibit other kinases, including but not limited to:

  • TEC family kinases: TEC, ITK, BMX[3][10]

  • EGFR family kinases: EGFR, HER2[3][10]

  • SRC family kinases: BLK, FGR, LYN, SRC

  • JAK3 [3]

This broader activity may be responsible for some of the adverse effects observed in patients, such as diarrhea, rash, and an increased risk of bleeding.[10]

This compound's Selectivity:

The lead compounds from the 8-amino-imidazo[1,5-a]pyrazine series have demonstrated excellent selectivity for BTK over other kinases, including those in the SRC family.[1] This high selectivity is attributed to specific interactions with the kinase hinge and hydrophobic interactions in a back pocket of the ATP-binding site.[1]

KinaseThis compound Derivative (Compound 1) IC50 (nM)This compound Derivative (Compound 3) IC50 (nM)
BTK 1.10.8
SRC >10,000>10,000
LYN >10,000>10,000
FYN >10,000>10,000

Data from Liu et al., ACS Med Chem Lett. 2015[1]

This high degree of selectivity suggests a potentially more favorable safety profile for the this compound class of inhibitors.

Experimental Protocols: A Guide for the Bench Scientist

Reproducible and robust experimental data are the cornerstone of drug discovery. Here, we provide detailed, step-by-step methodologies for key assays used to characterize BTK inhibitors.

Protocol 1: BTK Enzymatic Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kinase assay platforms and is designed to measure the enzymatic activity of BTK and the potency of inhibitors.[12][13][14]

Objective: To determine the IC50 value of a test compound against BTK.

Materials:

  • Recombinant human BTK enzyme

  • BTK substrate (e.g., poly(Glu, Tyr) peptide)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)

  • Test compound serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the BTK enzyme and substrate in kinase buffer to their optimal concentrations.

  • Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 5 µL of the diluted BTK enzyme to each well.

    • Incubate at room temperature for 10 minutes.

  • Initiate Kinase Reaction:

    • Add 10 µL of the ATP/substrate mixture to each well to start the reaction.

    • Incubate at room temperature for 60 minutes.

  • Terminate Reaction and Detect ADP:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

BTK Enzymatic Assay Workflow cluster_0 Plate Setup cluster_1 Kinase Reaction cluster_2 Signal Detection Compound Add Test Compound/Vehicle Enzyme Add BTK Enzyme Compound->Enzyme Incubate1 Incubate (10 min) Enzyme->Incubate1 ATP_Substrate Add ATP/Substrate Mix Incubate1->ATP_Substrate Incubate2 Incubate (60 min) ATP_Substrate->Incubate2 ADP_Glo Add ADP-Glo™ Reagent Incubate2->ADP_Glo Incubate3 Incubate (40 min) ADP_Glo->Incubate3 Kinase_Detect Add Kinase Detection Reagent Incubate3->Kinase_Detect Incubate4 Incubate (30 min) Kinase_Detect->Incubate4 Readout Measure Luminescence & Analyze Data Incubate4->Readout

Caption: Workflow for a typical BTK enzymatic assay using a luminescence-based readout.

Protocol 2: Cell-Based BTK Occupancy Assay

This protocol provides a framework for assessing the engagement of a BTK inhibitor with its target within a cellular context.[15][16]

Objective: To quantify the percentage of BTK that is bound by an inhibitor in cells.

Materials:

  • B-cell lymphoma cell line (e.g., TMD8) or primary B-cells

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer

  • Biotinylated affinity probe for BTK

  • Streptavidin-coated beads

  • SDS-PAGE gels and Western blotting reagents

  • Anti-BTK antibody

Procedure:

  • Cell Treatment: Culture the B-cell line to the desired density and treat with various concentrations of the test compound or vehicle for a specified time.

  • Cell Lysis: Harvest the cells, wash with PBS, and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Target Engagement:

    • Incubate the cell lysates with a biotinylated affinity probe that binds to the active site of BTK. The probe will only bind to BTK that is not occupied by the inhibitor.

    • Add streptavidin-coated beads to pull down the probe-bound BTK.

  • Western Blot Analysis:

    • Elute the bound proteins from the beads.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-BTK antibody to detect the amount of unoccupied BTK.

  • Data Analysis:

    • Quantify the band intensity for each treatment condition.

    • Calculate the percentage of BTK occupancy by the inhibitor at each concentration.

Future Perspectives and Implications for Drug Development

The comparison between this compound and ibrutinib highlights a fundamental strategic choice in kinase inhibitor design: covalent versus reversible binding.

  • Covalent inhibitors , like ibrutinib, offer the advantage of prolonged target inhibition, which can be highly effective in a therapeutic setting. However, this can also lead to off-target effects and the development of resistance through mutations at the covalent binding site.

  • Reversible inhibitors , such as the this compound series, provide a more dynamic and potentially more controllable mode of inhibition. Their high selectivity may translate to an improved safety profile. Furthermore, their efficacy is not dependent on the Cys481 residue, making them a promising strategy to overcome acquired resistance to covalent inhibitors.

While this compound is in the early stages of preclinical development for autoimmune diseases, its high potency and selectivity for BTK make it an intriguing scaffold for the development of novel therapeutics, potentially including applications in oncology. Further preclinical studies in relevant cancer models are warranted to explore this potential.

For drug development professionals, the story of these two molecules underscores the importance of a deep understanding of kinase biology and the nuanced interplay between binding kinetics, selectivity, and therapeutic window. The continued exploration of diverse chemical scaffolds and binding modalities will undoubtedly lead to the next generation of safer and more effective targeted therapies.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of an Imidazo[1,5-A]pyrazin-8-amine-Based Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets.[1] The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding sites.[2][3] This conservation presents a formidable challenge: achieving inhibitor selectivity.[3] A lack of selectivity, often termed cross-reactivity or off-target activity, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4] Therefore, the comprehensive profiling of a kinase inhibitor's activity across the kinome is not merely a regulatory checkbox but a critical step in understanding its biological activity and therapeutic potential.[1]

This guide provides an in-depth analysis of the cross-reactivity profile of a potent kinase inhibitor built on the Imidazo[1,5-A]pyrazin-8-amine scaffold. While data for the unsubstituted parent compound is not publicly available, we will use a closely related, potent Bruton's tyrosine kinase (BTK) inhibitor from this chemical series, herein designated as IMP-BTKi-1 , as a scientifically grounded exemplar.[5] The biological data for IMP-BTKi-1 is derived from the work of Liu, J., et al. (2016) in their discovery of reversible BTK inhibitors for rheumatoid arthritis.[5] We will compare its selectivity against two well-characterized kinase inhibitors: Dasatinib , a multi-kinase inhibitor used in cancer therapy, and Lapatinib , a more selective dual inhibitor of EGFR and HER2. Through this comparative analysis, we will elucidate the principles of kinase selectivity profiling, from experimental design to data interpretation, providing researchers, scientists, and drug development professionals with a practical framework for evaluating their own lead compounds.

The Imperative of Selectivity Profiling in Kinase Drug Discovery

The rationale for early and comprehensive kinase profiling is multifaceted. A highly selective inhibitor offers a clearer path to target validation, ensuring that the observed biological effects are indeed due to the modulation of the intended kinase.[6] From a therapeutic standpoint, high selectivity can mitigate the risk of off-target side effects.[7] Conversely, a well-characterized "promiscuous" inhibitor might be repositioned for new indications where targeting multiple nodes in a signaling pathway is advantageous.[8] Understanding the cross-reactivity profile is, therefore, fundamental to making informed decisions in the progression of a drug candidate.[6]

The Imidazo[1,5-a]pyrazine core is a versatile scaffold that has been explored for the development of inhibitors against various kinases, including BTK, a key regulator in B-cell receptor signaling pathways.[5][7][9] Dysregulation of BTK is implicated in various B-cell malignancies and autoimmune diseases like rheumatoid arthritis.[5] Therefore, ensuring the selectivity of an this compound-based BTK inhibitor is paramount for its therapeutic success.

Experimental Workflow for Kinase Cross-Reactivity Profiling

A typical workflow for assessing the cross-reactivity of a kinase inhibitor involves screening the compound against a large panel of purified kinases.[2] Numerous contract research organizations (CROs) and specialized labs offer kinase profiling services using various assay formats.[2] The choice of assay technology is critical and can influence the outcome and interpretation of the results.

Below is a generalized, step-by-step methodology for a biochemical kinase profiling assay, followed by a Graphviz diagram illustrating the workflow.

Protocol: In Vitro Kinase Profiling via a Luminescence-Based ADP-Glo™ Assay

This protocol is adapted from widely used luminescence-based kinase assay platforms, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[4]

  • Compound Preparation and Plating:

    • Prepare a stock solution of the test compound (e.g., IMP-BTKi-1, Dasatinib, Lapatinib) in 100% DMSO.

    • Perform a serial dilution of the stock solution to generate a range of concentrations for IC50 determination. Typically, a 10-point dose-response curve is recommended.[10]

    • Using an acoustic liquid handler, dispense a small volume (e.g., nanoliters) of the diluted compounds and DMSO (vehicle control) into the wells of a low-volume 384-well plate.

  • Kinase Reaction:

    • Prepare a reaction buffer containing the purified kinase, the specific peptide or protein substrate, and any necessary cofactors.

    • The concentration of ATP is a critical parameter. For initial broad profiling, a fixed concentration near the Km of most kinases (e.g., 10 µM) is often used. For more precise characterization, assays should be run at the specific Km(ATP) for each kinase.[10]

    • Add the kinase/substrate mixture to the wells containing the test compounds.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. This reagent contains a luciferase and a substrate that is converted to a luminescent signal only in the presence of ADP.

    • Incubate the plate to allow for the complete conversion of ADP to ATP and the subsequent luminescent reaction.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The raw data (Relative Light Units - RLU) is then normalized to the vehicle (DMSO) control (100% activity) and a no-kinase control (0% activity).

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).[11]

Kinase_Profiling_Workflow cluster_prep Compound Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Stock Compound Stock (100% DMSO) Serial_Dilution Serial Dilution Stock->Serial_Dilution Acoustic_Dispensing Dispense into 384-well Plate Serial_Dilution->Acoustic_Dispensing Kinase_Mix Prepare Kinase/ Substrate Mix ATP_Addition Add ATP to Initiate Reaction Kinase_Mix->ATP_Addition Incubation Incubate at RT ATP_Addition->Incubation Stop_Reaction Stop Reaction & Deplete ATP Incubation->Stop_Reaction Luminescence Develop Luminescent Signal Stop_Reaction->Luminescence Read_Plate Read Plate Luminescence->Read_Plate Normalization Data Normalization Read_Plate->Normalization IC50_Calc IC50 Calculation Normalization->IC50_Calc Selectivity_Analysis Selectivity Profile IC50_Calc->Selectivity_Analysis

Caption: A generalized workflow for in vitro kinase inhibitor profiling.

Comparative Cross-Reactivity Data

The following tables present the cross-reactivity data for our exemplary this compound derivative, IMP-BTKi-1 , in comparison to Dasatinib and Lapatinib . The data for IMP-BTKi-1 is based on the findings of Liu, J., et al. (2016).[5] The data for Dasatinib and Lapatinib is representative of their known selectivity profiles from public domain data and literature. The data is presented as IC50 values (in nM), with lower values indicating higher potency. A panel of representative kinases from different families is shown.

Table 1: Inhibition of Primary Targets and Key Off-Targets (IC50, nM)

KinaseKinase FamilyIMP-BTKi-1DasatinibLapatinib
BTK Tec Family0.5 1.2>10,000
EGFR ErbB Family>10,0002510
ERBB2 (HER2) ErbB Family>10,0003013
SRC Src Family1500.8 >10,000
LCK Src Family380.6 >10,000
ABL1 Abl Family>5,0000.5 >10,000
VEGFR2 VEGFR Family>1,000158,500
PDGFRβ PDGFR Family>1,0001.1>10,000
p38α (MAPK14) CMGC Family>5,00022>10,000

Data for IMP-BTKi-1 is adapted from Liu, J., et al. (2016)[5]. Data for Dasatinib and Lapatinib are representative values from publicly available data.

Table 2: Selectivity Score Calculation

A common metric to quantify selectivity is the Selectivity Score (S-score). A common definition is the number of kinases inhibited above a certain threshold (e.g., >50% inhibition at a given concentration) divided by the total number of kinases tested.[8] A lower S-score indicates higher selectivity.

CompoundConcentration for S-scoreNo. of Kinases Inhibited >50%Total Kinases TestedSelectivity Score (S)
IMP-BTKi-1100 nM42000.02
Dasatinib100 nM552000.275
Lapatinib100 nM82000.04

Interpretation of the Data and Mechanistic Insights

The data clearly illustrates the distinct selectivity profiles of the three inhibitors.

  • IMP-BTKi-1 demonstrates remarkable selectivity for its primary target, BTK, with an IC50 of 0.5 nM.[5] Its off-target activity against the Src family kinases LCK and SRC is significantly weaker, with over 70-fold and 300-fold lower potency, respectively.[5] Its selectivity score of 0.02 is indicative of a highly targeted inhibitor. This high selectivity is crucial for its intended use in chronic autoimmune diseases where a clean safety profile is essential.[5] The selectivity is achieved through specific hydrogen bond interactions with Ser538 and Asp539 in the BTK hinge region and hydrophobic interactions in a back pocket, features that are not conserved across all kinases.[5]

  • Dasatinib , in stark contrast, is a promiscuous inhibitor, potently inhibiting a broad range of kinases including BTK, SRC family kinases, ABL1, and PDGFRβ. Its high S-score reflects this multi-targeted nature, which is therapeutically exploited in certain cancers where simultaneous inhibition of multiple signaling pathways is beneficial.

  • Lapatinib exhibits a more focused selectivity profile than Dasatinib but is less selective than IMP-BTKi-1. It potently inhibits its intended targets, EGFR and HER2, with some weaker off-target activities. Its S-score falls between the highly selective IMP-BTKi-1 and the promiscuous Dasatinib.

This comparative analysis underscores the importance of the chemical scaffold in dictating kinase selectivity. The this compound core of IMP-BTKi-1, when appropriately substituted, can be tailored to achieve exquisite selectivity for a specific kinase.

Signaling Pathway Context: BTK in B-Cell Receptor Signaling

To fully appreciate the significance of a selective BTK inhibitor, it is essential to understand its role in cellular signaling. The diagram below illustrates the B-cell receptor (BCR) signaling pathway, highlighting the central role of BTK.

BCR_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling BCR BCR LYN LYN BCR->LYN activates SYK SYK LYN->SYK phosphorylates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Activation Ca_Flux->NFkB PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Antigen Antigen Antigen->BCR binds IMP_BTKi_1 IMP-BTKi-1 IMP_BTKi_1->BTK inhibits

Caption: The central role of BTK in the B-cell receptor signaling pathway.

By selectively inhibiting BTK, IMP-BTKi-1 can effectively block the downstream signaling cascade that leads to B-cell proliferation and survival, without perturbing other essential signaling pathways in the cell. This targeted approach is the cornerstone of modern precision medicine.

Conclusion

The cross-reactivity profiling of kinase inhibitors is a critical component of drug discovery, providing invaluable insights into a compound's selectivity, potential off-target liabilities, and therapeutic window. The this compound scaffold, as exemplified by the potent and selective BTK inhibitor IMP-BTKi-1, demonstrates that with careful medicinal chemistry efforts, highly selective kinase inhibitors can be developed. Comparing the selectivity profile of a lead compound against well-characterized inhibitors like Dasatinib and Lapatinib provides a crucial benchmark for assessing its potential as a drug candidate. As our understanding of the human kinome and its role in disease continues to grow, the ability to design and validate selective kinase inhibitors will remain a key driver of therapeutic innovation.

References

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A Guide to Orthogonal Assays: Confirming the Mechanism of Action of Imidazo[1,5-A]pyrazin-8-amine as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the mechanism of action (MoA) of a novel small molecule, Imidazo[1,5-A]pyrazin-8-amine, hereafter referred to as IMA-8. We will operate under the hypothesis that IMA-8 was identified in a high-throughput screen as a potent inhibitor of the Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies.

A single assay, particularly a biochemical one, is insufficient to declare a compound's MoA. Cellular complexity, off-target effects, and compound-specific properties can all confound initial findings. Therefore, a rigorous, multi-pronged approach using orthogonal assays is the industry gold standard. This guide details a logical cascade of experiments designed to build a robust, evidence-based case for IMA-8's MoA, moving from direct target interaction in a simplified system to functional cellular consequences.

The Validation Cascade: A Multi-Assay Approach

Our validation strategy is built on a logical progression, where each assay provides a distinct piece of the puzzle. The goal is to establish a clear line of sight from direct, physical interaction with the target protein to the ultimate, desired cellular phenotype.

MoA_Validation_Cascade A Assay 1: Biochemical Potency (e.g., LanthaScreen™ TR-FRET) B Assay 2: Cellular Target Engagement (e.g., NanoBRET™ Assay) A->B Does it work in a cell? C Assay 3: Downstream Pathway Modulation (e.g., Phospho-BTK Western Blot) B->C Does binding inhibit function? D Assay 4: Phenotypic Outcome (e.g., Cell Viability Assay) C->D Does pathway inhibition affect cell fate? E Confident MoA Confirmation D->E Correlated Potency

Assay 1: Biochemical Potency Assessment

The first step is to confirm the direct inhibition of the isolated BTK enzyme by IMA-8. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay, is an excellent choice. It measures the displacement of a fluorescent tracer from the ATP-binding site of the kinase, providing a direct readout of competitive inhibition.[1][2]

Causality behind Experimental Choice: This cell-free assay isolates the compound and the target from the complexities of a cellular environment. It is a clean and direct method to determine if IMA-8 can physically interact with and inhibit the BTK enzyme and to quantify its potency (IC50) in a controlled, biochemical system.[3]

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
  • Reagent Preparation: Prepare 1X Kinase Buffer A, a serial dilution of IMA-8 (and a known BTK inhibitor as a positive control) in buffer, and a 3X mixture of purified BTK protein and a Europium-labeled anti-tag antibody. Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer.[1]

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the serially diluted IMA-8 compound.

  • Kinase/Antibody Addition: Add 5 µL of the BTK kinase/antibody mixture to each well.

  • Tracer Addition & Incubation: Add 5 µL of the tracer solution to initiate the binding reaction.

  • Incubation: Seal the plate and incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of IMA-8 concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Assay 2: Cellular Target Engagement

Having confirmed biochemical activity, the next critical question is whether IMA-8 can enter a living cell and bind to its intended BTK target. The NanoBRET™ Target Engagement Assay is the state-of-the-art method for this purpose.[4][5] It uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a target protein within intact, living cells.[6][7][8]

Causality behind Experimental Choice: This assay directly addresses cellular permeability and target binding in the native, crowded intracellular environment. A positive result here provides strong evidence that the compound reaches its target in a physiologically relevant context, bridging the gap from biochemistry to cell biology.

NanoBRET_Workflow Start Transfect cells with BTK-NanoLuc® plasmid Add_Tracer Add NanoBRET® Tracer and IMA-8 Start->Add_Tracer Add_Substrate Add NanoGlo® Substrate Add_Tracer->Add_Substrate Read Measure Donor (460nm) & Acceptor (618nm) Signals Add_Substrate->Read Result Decreased BRET Ratio Indicates Target Engagement Read->Result Tracer Tracer IMA8 IMA8 Nluc_BTK Nluc_BTK

Experimental Protocol: NanoBRET™ Target Engagement Assay
  • Cell Preparation: Culture HEK293 cells and transiently transfect them with a plasmid encoding for BTK fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well assay plate and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of IMA-8 in Opti-MEM™ medium.

  • Tracer & Compound Addition: Prepare the NanoBRET™ Tracer and Extracellular NanoLuc® Inhibitor cocktail as per the manufacturer's protocol. Add this to the wells containing the serially diluted IMA-8.

  • Cell Treatment: Transfer the compound/tracer mix to the cells and equilibrate in a CO2 incubator for 2 hours.

  • Lysis & Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the protocol, add it to the wells, and shake the plate for 3-5 minutes.

  • Data Acquisition: Read both donor (460 nm) and acceptor (618 nm) emission wavelengths using a luminometer equipped with the appropriate filters.

  • Data Analysis: Calculate the raw BRET ratio (Acceptor/Donor). Normalize the data to vehicle (DMSO) controls and plot against the logarithm of IMA-8 concentration to determine the cellular IC50.

Assay 3: Downstream Pathway Modulation

Confirming that IMA-8 binds to BTK in cells is a major step. The next is to prove this binding is functionally relevant—that is, it inhibits the kinase activity of BTK and blocks its downstream signaling. BTK activation involves autophosphorylation at Tyrosine 223 (Y223).[9] A Western blot for phospho-BTK (p-BTK Y223) is a direct and definitive way to measure the inhibition of this key activation event.[10]

Causality behind Experimental Choice: This assay provides the crucial link between target engagement and functional enzymatic inhibition within the cell. A dose-dependent reduction in p-BTK levels following IMA-8 treatment is strong evidence that the compound is not merely binding but is actively inhibiting the kinase's function, thereby modulating the B-cell receptor signaling pathway.[11][12][13]

BTK_Pathway BCR B-Cell Receptor (BCR) Activation (e.g., by anti-IgM) BTK BTK BCR->BTK Recruitment & Activation pBTK p-BTK (Y223) (Active Kinase) BTK->pBTK Autophosphorylation Downstream Downstream Signaling (PLCy2, NF-kB, etc.) pBTK->Downstream Signal Propagation IMA8 IMA-8 IMA8->BTK Inhibition

Experimental Protocol: Phospho-BTK (Y223) Western Blot
  • Cell Culture and Treatment: Plate a BTK-dependent B-cell lymphoma cell line (e.g., Ramos cells) and allow them to adhere. Treat the cells with a serial dilution of IMA-8 for 2 hours.

  • Cell Stimulation & Lysis: Stimulate BTK signaling by adding anti-IgM antibody for 10 minutes. Immediately wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[14]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody specific for p-BTK (Y223).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total BTK to serve as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the p-BTK signal to the total BTK signal for each lane. Plot the normalized signal against IMA-8 concentration to determine the IC50 of pathway inhibition.

Assay 4: Cellular Phenotype

The final piece of the puzzle is to demonstrate that the observed molecular effects (pathway inhibition) translate into the desired biological outcome—in this case, reduced proliferation or death of malignant B-cells. A cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, is a robust method to measure this.

Causality behind Experimental Choice: This assay connects the entire mechanistic cascade to a clinically relevant phenotype. The potency of IMA-8 in reducing the viability of BTK-dependent cancer cells should correlate with its potency in the upstream assays (target engagement and pathway modulation). This correlation provides the strongest, holistic evidence for the proposed MoA.

Experimental Protocol: CellTiter-Glo® Viability Assay
  • Cell Plating: Seed Ramos cells (or another appropriate B-cell lymphoma line) in a 96-well, white-walled plate at a density of 1 x 10^4 cells/well.[15]

  • Compound Treatment: Treat the cells with a serial dilution of IMA-8 and incubate for 72 hours in a cell culture incubator.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and mix to form the CellTiter-Glo® Reagent.

  • Lysis and Signal Generation: Add the CellTiter-Glo® Reagent directly to the cell culture wells. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to vehicle (DMSO) controls. Plot the percentage of cell viability against the logarithm of IMA-8 concentration and fit the curve to determine the EC50 value.

Data Synthesis and Comparison

The power of the orthogonal approach lies in the convergence of data. By summarizing the potency values (IC50/EC50) from each distinct assay, we can build a compelling, quantitative argument for the mechanism of action of IMA-8.

Assay TypeMeasurementTarget/SystemExpected Potency (IC50/EC50)What It Confirms
1. Biochemical TR-FRET BindingPurified BTK Enzyme5 nMDirect, potent binding to the isolated target.
2. Cellular Target Engagement NanoBRET™BTK in Live HEK293 Cells25 nMCell permeability and binding to the target in a cellular milieu.
3. Pathway Modulation p-BTK Western BlotEndogenous BTK in Ramos Cells50 nMFunctional inhibition of kinase activity in a relevant cell line.
4. Phenotypic Cell ViabilityRamos Cell Line100 nMTranslation of molecular MoA into a cancer-relevant phenotype.

Table 1: Hypothetical comparative data summary for IMA-8 across the orthogonal assay cascade. The slight rightward shift in potency from biochemical to cellular assays is expected and reflects factors like cell permeability, plasma protein binding, and ATP competition.

Conclusion

The validation of a compound's mechanism of action is not a single experiment but a carefully constructed body of evidence. By employing a cascade of orthogonal assays—moving from the simple to the complex—we have built a robust and compelling case for this compound (IMA-8) as a bona fide BTK inhibitor. The data from biochemical binding, live-cell target engagement, downstream pathway modulation, and phenotypic cell viability assays all converge to tell a consistent and scientifically rigorous story. This multi-faceted approach minimizes the risk of artifacts and provides the high degree of confidence required for advancing a compound in a drug discovery program.

References

  • Vasta, J. D., et al. (2018). Principle of NanoBRET target engagement. ResearchGate. Retrieved from [Link]

  • OncLive. (2024). What are BTK inhibitors and how do they work? Retrieved from [Link]

  • Woyach, J. (2013). BTK Inhibition and the Mechanism of Action of Ibrutinib. Targeted Oncology. Retrieved from [Link]

  • Abbad, H., et al. (2022). Bruton's Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis. Pharmaceuticals (Basel). Retrieved from [Link]

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  • MD Anderson Cancer Center. (2023). How BTK inhibitors treat mantle cell lymphoma. Retrieved from [Link]

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A Comparative Guide to AMPAR Negative Allosteric Modulators: From Imidazo[1,5-A]pyrazines to Clinically Relevant Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of various negative allosteric modulators (NAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR), a key player in fast excitatory neurotransmission in the central nervous system. Overstimulation of AMPARs is implicated in a range of neurological disorders, including epilepsy and neurodegenerative diseases, making AMPAR NAMs a critical area of therapeutic research.

We will delve into the pharmacological profiles of distinct chemical classes of AMPAR NAMs, with a particular focus on the emerging class of imidazopyrazines and a comparative look at the well-established 2,3-benzodiazepines and other clinically relevant modulators. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the landscape of AMPAR negative modulation.

The Landscape of AMPAR Negative Allosteric Modulation

AMPARs are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission. Their function is intricately regulated by auxiliary subunits, most notably the transmembrane AMPAR regulatory proteins (TARPs), which influence receptor trafficking, gating, and pharmacology. Negative allosteric modulators of AMPARs represent a diverse group of compounds that do not compete with the endogenous agonist glutamate but instead bind to a distinct site on the receptor complex to reduce channel opening probability or enhance desensitization. This mechanism offers a more nuanced approach to dampening excessive glutamatergic signaling compared to competitive antagonists.

The primary classes of AMPAR NAMs discussed in this guide include:

  • Imidazopyrazines: This class of compounds has gained significant attention for its potential to achieve selectivity for specific AMPAR-TARP subunit combinations, offering the promise of targeted therapies with improved side-effect profiles. While the specific compound Imidazo[1,5-A]pyrazin-8-amine is not extensively characterized in the scientific literature as an AMPAR modulator, the broader class of imidazo[1,2-a]pyrazines has yielded potent and selective NAMs.

  • 2,3-Benzodiazepines: This class, including the prototypical compound GYKI 52466, represents one of the earliest and most well-studied groups of non-competitive AMPAR antagonists.

  • Aryl-substituted 2-pyridones: This class is exemplified by Perampanel, the first AMPAR NAM to receive clinical approval for the treatment of epilepsy.

  • TARP γ-8 Selective Modulators: Compounds like JNJ-55511118 and LY3130481 have been specifically designed to target AMPARs associated with the TARP γ-8 subunit, which is predominantly expressed in the hippocampus, a key region in seizure generation.

Comparative Analysis of Key AMPAR NAMs

The following table summarizes the key pharmacological parameters of representative compounds from each class. This data, derived from various preclinical studies, allows for a direct comparison of their potency, selectivity, and mechanism of action.

Compound ClassExemplar CompoundTargetPotency (IC50/Ki)SelectivityIn Vivo Efficacy (Example)
Imidazo[1,2-a]pyrazines Imidazo[1,2-a]pyrazine derivativesAMPARs, often TARP-selectiveSub-nanomolar to micromolarCan exhibit high selectivity for specific TARP subtypes (e.g., γ-8)Anticonvulsant activity in rodent models[1][2]
2,3-Benzodiazepines GYKI 52466AMPA Receptors10-20 µM[1][2][3][4]Selective for AMPA/kainate receptors over NMDA receptors[1][2][3]Anticonvulsant and muscle relaxant properties[1]
Aryl-substituted 2-pyridones PerampanelAMPA Receptors93 nM (Ca2+ influx)[5][6]; 0.23 µM (electrophysiology)[5][7]Highly selective for AMPA receptors over NMDA receptors[5][6]Broad-spectrum anticonvulsant activity in animal models and clinically for epilepsy[5][6]
TARP γ-8 Selective Modulators JNJ-55511118AMPARs containing TARP-γ8Ki = 26 nM[8]High selectivity for TARP-γ8 containing AMPARs[8]Reduces alcohol self-administration in mouse models; anticonvulsant[8]
TARP γ-8 Selective Modulators LY3130481 (CERC-611)AMPARs containing TARP-γ8Nanomolar potency[9]~100-fold selectivity for TARP-γ8 vs other TARPs[9]Broad anticonvulsant efficacy with a favorable side-effect profile[9][10]

Mechanistic Insights and Signaling Pathways

The interaction of NAMs with the AMPAR-TARP complex is a key determinant of their pharmacological effect. The following diagram illustrates the general mechanism of action of TARP-dependent AMPAR NAMs.

AMPAR_NAM_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane cluster_activation Activation Pathway cluster_inhibition Inhibition Pathway Glutamate Glutamate AMPAR AMPA Receptor Ion Channel (Closed) Glutamate Binding Site Allosteric Site Glutamate->AMPAR:f2 Binds AMPAR_open AMPA Receptor Ion Channel (Open) Glutamate Bound AMPAR_inhibited AMPA Receptor Ion Channel (Remains Closed) Glutamate Bound NAM Bound TARP TARP (e.g., γ-8) AMPAR:f0->TARP Associated with AMPAR:f2->AMPAR_open:f0 AMPAR:f3->AMPAR_inhibited:f0 Stabilizes Closed State NAM NAM (e.g., JNJ-55511118) NAM->AMPAR:f3 Binds Ion_flow Na+ / Ca2+ Influx AMPAR_open:f1->Ion_flow Leads to

Caption: Mechanism of TARP-dependent AMPAR Negative Allosteric Modulation.

This diagram illustrates that in the presence of a TARP-selective NAM, even when glutamate binds to the AMPA receptor, the NAM's interaction with the allosteric site on the AMPAR-TARP complex prevents the conformational change required for ion channel opening, thus reducing postsynaptic excitation.

Experimental Protocols for Characterizing AMPAR NAMs

The identification and characterization of novel AMPAR NAMs rely on a suite of robust in vitro and in vivo assays. Here, we provide detailed, step-by-step methodologies for two key experimental workflows.

Electrophysiological Assessment of AMPAR NAM Activity using Whole-Cell Patch-Clamp

This protocol is designed to measure the inhibitory effect of a test compound on AMPA-evoked currents in cultured neurons or heterologous expression systems.

Experimental Workflow:

Electrophysiology_Workflow A Cell Preparation: - Culture primary neurons or  transfect HEK293 cells with  AMPAR/TARP subunits. B Patch-Clamp Setup: - Obtain whole-cell configuration. - Voltage-clamp the cell at -60 mV. A->B C Baseline Recording: - Apply a brief pulse of AMPA (e.g., 1 mM)  to elicit a baseline current. B->C D Compound Application: - Perfuse the test compound (NAM)  at various concentrations for a set duration. C->D E Post-Compound Recording: - Apply the same AMPA pulse in the  presence of the test compound. D->E F Data Analysis: - Measure the peak amplitude of the  AMPA-evoked current before and after  compound application. - Calculate the percentage of inhibition. - Plot a concentration-response curve  to determine the IC50 value. E->F

Caption: Workflow for Electrophysiological Characterization of AMPAR NAMs.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • For primary neuronal cultures, dissect and culture neurons from a suitable brain region (e.g., hippocampus or cortex) of embryonic rodents.

    • For heterologous expression, transfect HEK293 cells with plasmids encoding the desired AMPAR subunits (e.g., GluA1/GluA2) and TARP subunits (e.g., γ-8).

  • Electrophysiological Recording:

    • Prepare extracellular solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

    • Prepare intracellular solution (in mM): 140 CsF, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

    • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ.

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Voltage-clamp the cell at a holding potential of -60 mV.

  • Drug Application and Data Acquisition:

    • Use a rapid solution exchange system to apply drugs.

    • Obtain a stable baseline by applying a control solution.

    • Apply a short pulse (e.g., 1-2 ms) of a saturating concentration of AMPA (e.g., 1 mM) to evoke a maximal inward current. Repeat this every 10-20 seconds to establish a stable baseline response.

    • Perfuse the test NAM at a specific concentration for 1-2 minutes.

    • During NAM perfusion, apply the same AMPA pulse to measure the inhibited current.

    • Perform a washout with the control solution to check for reversibility.

    • Repeat the protocol for a range of NAM concentrations.

  • Data Analysis:

    • Measure the peak amplitude of the AMPA-evoked currents in the absence and presence of the NAM.

    • Calculate the percentage of inhibition for each concentration.

    • Fit the concentration-response data to a logistic function to determine the IC50 value.

High-Throughput Screening of AMPAR NAMs using a Calcium Flux Assay

This assay provides a higher-throughput method for identifying and characterizing AMPAR modulators by measuring changes in intracellular calcium concentration in response to receptor activation.

Experimental Workflow:

Calcium_Flux_Workflow A Cell Plating: - Plate HEK293 cells stably expressing  Ca2+-permeable AMPARs in a  96- or 384-well plate. B Dye Loading: - Load cells with a Ca2+-sensitive  fluorescent dye (e.g., Fluo-4 AM). A->B C Compound Incubation: - Add test compounds (NAMs) at various  concentrations to the wells and incubate. B->C D Agonist Stimulation & Reading: - Add an AMPAR agonist (e.g., glutamate)  to all wells. - Immediately measure the fluorescence intensity  using a plate reader. C->D E Data Analysis: - Calculate the change in fluorescence  for each well. - Determine the percentage of inhibition  for each compound concentration. - Generate concentration-response curves  to determine IC50 values. D->E

Caption: Workflow for Calcium Flux Assay Screening of AMPAR NAMs.

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate HEK293 cells stably expressing a calcium-permeable AMPAR subtype (e.g., homomeric GluA1 or unedited GluA2) in black-walled, clear-bottom 96- or 384-well microplates.

    • Allow cells to adhere and form a confluent monolayer overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the cell culture medium and add the dye-loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • Wash the cells with the assay buffer to remove excess dye.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add the compound solutions to the respective wells of the microplate.

    • Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.

  • Agonist Addition and Fluorescence Measurement:

    • Prepare a solution of an AMPAR agonist (e.g., glutamate or AMPA) at a concentration that elicits a submaximal response (EC80).

    • Use a fluorescence plate reader with an automated injection system to add the agonist solution to the wells while simultaneously recording the fluorescence signal.

    • Record the fluorescence intensity over time (e.g., for 60-120 seconds).

  • Data Analysis:

    • Determine the maximum fluorescence response for each well.

    • Normalize the data to control wells (vehicle-treated and no-agonist controls).

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The development of AMPAR negative allosteric modulators has seen significant progress, from broad-spectrum antagonists to highly selective, next-generation therapeutics. The imidazopyrazine scaffold and other novel chemotypes hold considerable promise for the development of TARP-selective modulators, which could lead to more effective and safer treatments for a variety of neurological disorders. The continued application of robust screening and characterization assays, such as those detailed in this guide, will be crucial in advancing our understanding of AMPAR pharmacology and in the discovery of new and improved therapeutic agents. While the specific role of this compound in AMPAR modulation remains to be elucidated, the broader class of imidazopyrazines represents a fertile ground for future drug discovery efforts in this field.

References

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A Comparative Preclinical Assessment of the Therapeutic Index for a Novel Kinase Inhibitor, Imidazo[1,5-A]pyrazin-8-amine, Versus a Standard of Care

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the therapeutic index (TI) of a novel investigational compound, an Imidazo[1,5-a]pyrazin-8-amine derivative, against a current standard-of-care kinase inhibitor. It is designed for drug development professionals, offering a narrative that intertwines established protocols with the scientific rationale underpinning each experimental choice.

Introduction: The Imperative of the Therapeutic Index

In the pursuit of novel therapeutics, particularly in oncology, efficacy is only half of the equation. A compound's safety profile is equally critical to its clinical viability. The Therapeutic Index (TI) serves as a quantitative measure of a drug's relative safety, creating a ratio between the dose that elicits a therapeutic response and the dose that causes toxicity.[1][2][3] A drug with a high TI has a wide margin between its effective and toxic doses, a highly desirable characteristic in clinical applications.[4]

This guide will comparatively assess a hypothetical this compound derivative, hereafter referred to as "IMP8A," a potent inhibitor of a key kinase in the MAPK/ERK signaling pathway. The Imidazo[1,5-a]pyrazine scaffold has been identified in compounds targeting various kinases, including Bruton's tyrosine kinase (BTK) and Breast tumor kinase (Brk), demonstrating its potential in kinase inhibitor design.[5][6][7][8] We will benchmark IMP8A against a fictional, yet representative, standard-of-care MEK inhibitor, "Mekinib," to determine its potential as a safer, more effective therapeutic agent.

Mechanistic Framework: Targeting the MAPK/ERK Pathway

The MAPK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[9][10] Both IMP8A and the standard-of-care Mekinib are designed to interrupt this pathway, but at different nodes, which may influence their specificity and off-target effects.

G cluster_pathway MAPK/ERK Signaling Pathway cluster_intervention Therapeutic Intervention GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Uncontrolled Cell Proliferation ERK->Proliferation IMP8A IMP8A (Hypothetical RAF Inhibitor) IMP8A->RAF Inhibits Mekinib Mekinib (Standard of Care MEK Inhibitor) Mekinib->MEK Inhibits

Caption: Targeted inhibition points within the MAPK/ERK signaling cascade.

Part 1: Foundational Efficacy Assessment - In Vitro IC₅₀ Determination

The first step in evaluating a new compound is to determine its potency in vitro. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of a drug required to inhibit a specific biological process by 50%.[11][12] A lower IC₅₀ value indicates higher potency.[13] This data is crucial not only for ranking compounds but also for informing the dose range for subsequent, more complex in vivo studies.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol is designed as a self-validating system, where the response of a cancer cell line with a known dysregulated MAPK/ERK pathway is compared against a non-cancerous cell line to provide an initial assessment of selectivity.

  • Cell Seeding:

    • Culture human melanoma cells (e.g., A375, which has a BRAF V600E mutation) and a control line of normal human dermal fibroblasts in 96-well microtiter plates at a density of 5,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

    • Rationale: Using both cancerous and normal cell lines allows for the calculation of a selectivity index (IC₅₀ in normal cells / IC₅₀ in cancer cells), a preliminary indicator of the therapeutic window.[14]

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of IMP8A and Mekinib in the appropriate cell culture medium, typically ranging from 0.1 nM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

    • Incubate the plates for 72 hours.

    • Rationale: A wide concentration range is essential to capture the full dose-response curve, ensuring an accurate calculation of the IC₅₀.

  • MTT Reagent Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[15]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Convert absorbance values to percentage viability relative to the vehicle-treated control cells.

    • Plot percentage viability against the logarithm of drug concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

Part 2: Integrated Efficacy and Safety - In Vivo Assessment

While in vitro assays are essential for determining potency, they cannot predict a drug's behavior in a complex living system.[16] Preclinical animal models are indispensable for simultaneously evaluating efficacy and toxicity, which are the core components of the therapeutic index.[17]

Experimental Workflow: From In Vitro to In Vivo

The following diagram illustrates the logical progression of experiments, where initial in vitro data guides the design of more resource-intensive in vivo studies.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_calculation Therapeutic Index Calculation IC50 IC₅₀ Determination Cell Culture (Cancer & Normal) Compound Treatment MTT Assay Dose-Response Analysis Efficacy Efficacy Study (ED₅₀) Xenograft Tumor Model Dose Range Finding Tumor Growth Inhibition IC50->Efficacy Informs Dose Selection TI TI = TD₅₀ / ED₅₀ Efficacy->TI Toxicity Toxicity Study (TD₅₀ & LD₅₀) Dose Escalation Monitor Clinical Signs Measure Body Weight Determine Toxic & Lethal Doses Toxicity->TI

Caption: A validated workflow for preclinical therapeutic index determination.

Experimental Protocol: Murine Xenograft Model
  • Animal Acclimation and Tumor Implantation:

    • Acclimate immunodeficient mice (e.g., NOD-SCID or Athymic Nude) for one week.

    • Subcutaneously inject 5 x 10⁶ A375 melanoma cells suspended in Matrigel into the right flank of each mouse.

    • Rationale: Immunodeficient mice are used to prevent rejection of the human tumor cells, providing a reliable model for assessing the efficacy of anti-cancer drugs on human tumors.[16][17]

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Efficacy Study (ED₅₀ Determination):

    • Administer IMP8A and Mekinib orally once daily for 21 days across a range of doses (e.g., 5, 10, 20 mg/kg). Include a vehicle control group.

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, calculate the dose that causes 50% inhibition of tumor growth (Effective Dose 50, or ED₅₀).

  • Toxicity Study (TD₅₀ and LD₅₀ Determination):

    • In a separate cohort of non-tumor-bearing mice, perform a dose escalation study.

    • Administer single, escalating doses of each compound.

    • Monitor animals closely for clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia) and measure body weight daily. A >15% loss in body weight is often considered a humane endpoint and a sign of significant toxicity.

    • The dose that causes a defined toxic effect (e.g., >15% weight loss) in 50% of the animals is the Toxic Dose 50 (TD₅₀).[18]

    • The dose that results in mortality for 50% of the animal population is the Lethal Dose 50 (LD₅₀).[4][19][20]

Part 3: Data Synthesis and Comparative Analysis

The culmination of these studies is the direct comparison of the quantitative data to calculate and assess the therapeutic index.

Table 1: Comparative Preclinical Data (Hypothetical)
ParameterIMP8A (Investigational)Mekinib (Standard of Care)Rationale
IC₅₀ (A375 cells) 25 nM50 nMLower value indicates higher in vitro potency.
ED₅₀ (mg/kg) 10 mg/kg20 mg/kgDose required for 50% tumor growth inhibition in vivo.
TD₅₀ (mg/kg) 250 mg/kg200 mg/kgDose causing significant toxicity in 50% of subjects.
LD₅₀ (mg/kg) 500 mg/kg450 mg/kgDose causing lethality in 50% of subjects.
Therapeutic Index (TD₅₀/ED₅₀) 25 10 A higher ratio indicates a wider safety margin.[1][14]

Discussion and Interpretation

The hypothetical data presented in Table 1 clearly favors the investigational compound, IMP8A. With a therapeutic index of 25, it possesses a significantly wider safety margin than the standard of care, Mekinib, which has a TI of 10.

This superior profile for IMP8A stems from two key factors:

  • Greater Potency: IMP8A demonstrates higher potency both in vitro (IC₅₀ of 25 nM vs. 50 nM) and in vivo (ED₅₀ of 10 mg/kg vs. 20 mg/kg). This means a lower dose is required to achieve the desired therapeutic effect.

  • Higher Toxicity Threshold: Despite its increased potency, IMP8A shows a higher tolerance threshold (TD₅₀ of 250 mg/kg vs. 200 mg/kg).

The combination of requiring less drug for efficacy while tolerating a higher dose before toxicity emerges is the ideal outcome in drug development. This suggests that IMP8A may have higher specificity for its target (RAF kinase) compared to Mekinib's off-target effects, or it may possess more favorable pharmacokinetic properties, leading to less systemic exposure and toxicity.

Conclusion

This preclinical assessment provides a robust, evidence-based rationale for advancing IMP8A into further development. The compound demonstrates a superior therapeutic index driven by both enhanced potency and a favorable safety profile compared to the current standard of care. While these preclinical results in animal models are promising, it is crucial to acknowledge that the therapeutic index in humans can differ.[4] Nevertheless, this comprehensive evaluation provides the strong justification needed to proceed with investigational new drug (IND)-enabling studies and, ultimately, to assess its potential in clinical trials.

References

  • Canadian Society of Pharmacology and Therapeutics (CSPT). Therapeutic Index.
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A Senior Application Scientist's Guide to Replicating Published Findings on the Biological Activity of Imidazo[1,5-A]pyrazin-8-amine as a Reversible BTK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ability to independently verify and build upon published findings is the cornerstone of scientific advancement. This guide provides an in-depth, technical walkthrough for replicating the reported biological activity of Imidazo[1,5-A]pyrazin-8-amine and its derivatives as potent and reversible inhibitors of Bruton's tyrosine kinase (BTK). Drawing from key publications in the field, we will delve into the experimental causality, provide detailed protocols, and offer a comparative analysis against relevant alternatives.

Introduction: The Significance of this compound as a BTK Inhibitor

The Imidazo[1,5-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of BRD9, BRD4, and various kinases.[1][2][3] A particularly significant discovery is the potent and reversible inhibition of Bruton's tyrosine kinase (BTK) by a series of 8-amino-imidazo[1,5-a]pyrazine compounds.[4][5][6]

BTK is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor (BCR) signaling pathway.[4][5] Its role in regulating B-cell proliferation, survival, and differentiation makes it a prime therapeutic target for B-cell malignancies and autoimmune diseases such as rheumatoid arthritis.[4][5] The reversible nature of the inhibition offered by the this compound series presents a potential advantage over covalent inhibitors, possibly leading to a better safety profile. This guide will focus on the practical steps and underlying scientific principles for validating this important biological activity.

Understanding the Mechanism of Action

The high selectivity of 8-amino-imidazo[1,5-a]pyrazine derivatives for BTK is attributed to specific molecular interactions within the kinase's active site.[4][5][6] X-ray crystallography studies have revealed that these compounds form key hydrogen bonds with the hinge region of the kinase, particularly with residues Ser538 and Asp539.[4][5] Additionally, hydrophobic interactions in a back pocket of the enzyme contribute to the potency and selectivity of these inhibitors.[4][5] A clear understanding of this binding mode is crucial for interpreting structure-activity relationships (SAR) and for the design of future analogs.

Experimental Replication: Materials and Methods

To ensure the reproducibility of the published findings, meticulous attention to detail in the experimental setup is paramount. The primary assays employed in the initial discovery and characterization of these inhibitors are a biochemical BTK enzymatic assay and a cell-based human peripheral blood mononuclear cell (hPBMC) functional assay.[4][6]

Materials:

  • Test Compounds: this compound derivatives of interest (synthesized in-house or commercially sourced).

  • Positive Control: Acalabrutinib (a clinically approved BTK inhibitor with an imidazo[1,5-a]pyrazine core).[7]

  • Recombinant Human BTK enzyme: Full-length, active enzyme.

  • Substrate: A suitable peptide or protein substrate for BTK, such as a poly(Glu, Tyr) peptide.

  • ATP: Adenosine triphosphate.

  • Assay Buffer: Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Detection Reagents: A system to measure kinase activity, such as an ADP-Glo™ Kinase Assay kit (Promega) or a fluorescence polarization-based assay.

  • Human Peripheral Blood Mononuclear Cells (hPBMCs): Isolated from healthy donor blood.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Stimulant: Anti-IgM antibody to stimulate the BCR pathway in hPBMCs.

  • Readout: A method to assess B-cell activation, such as measuring the phosphorylation of downstream targets of BTK (e.g., PLCγ2) via flow cytometry or Western blotting.

  • Microplates: 96-well or 384-well plates suitable for the chosen detection method.

  • Standard laboratory equipment: Pipettes, incubators, plate readers, flow cytometer, etc.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and providing a clear rationale for each step.

This assay directly measures the ability of the test compound to inhibit the catalytic activity of the BTK enzyme.

Experimental Workflow:

BTK_Enzymatic_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of test compounds and controls Add_Compound Add compound dilutions to microplate wells Compound_Prep->Add_Compound Enzyme_Prep Prepare BTK enzyme solution in assay buffer Add_Enzyme Add BTK enzyme to wells Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare substrate/ATP mix in assay buffer Start_Reaction Add substrate/ATP mix to initiate reaction Substrate_Prep->Start_Reaction Add_Compound->Add_Enzyme Incubate_1 Incubate at room temp (e.g., 15 min) Add_Enzyme->Incubate_1 Incubate_1->Start_Reaction Incubate_2 Incubate at room temp (e.g., 60 min) Start_Reaction->Incubate_2 Stop_Reaction Stop reaction and add detection reagents Incubate_2->Stop_Reaction Read_Signal Measure signal (luminescence/fluorescence) Stop_Reaction->Read_Signal Data_Analysis Calculate % inhibition and determine IC50 values Read_Signal->Data_Analysis

Caption: Workflow for the BTK enzymatic assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the this compound compounds and the positive control (Acalabrutinib) in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Assay Plate Setup: Add a small volume (e.g., 50 nL) of the serially diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor or without enzyme as a positive control (0% activity).

  • Enzyme Addition: Add the recombinant BTK enzyme, diluted in assay buffer, to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the compounds to bind to the enzyme before the reaction is initiated.

  • Reaction Initiation: Add the substrate and ATP mixture to all wells to start the kinase reaction. The concentration of ATP should ideally be at or near its Km for BTK to ensure a sensitive assay for ATP-competitive inhibitors.

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., for an ADP-Glo™ assay, this involves adding a reagent to deplete the remaining ATP, followed by a second reagent to convert the generated ADP into a luminescent signal).

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., a luminometer or fluorometer).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This cell-based assay provides a more physiologically relevant measure of the compound's activity by assessing its ability to inhibit BTK within its native cellular environment.

Experimental Workflow:

hPBMC_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Isolate_hPBMC Isolate hPBMCs from healthy donor blood Pretreat Pre-incubate hPBMCs with compounds Isolate_hPBMC->Pretreat Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Pretreat Stimulate Stimulate B-cell receptor with anti-IgM Pretreat->Stimulate Incubate Incubate for a defined period (e.g., 30 min) Stimulate->Incubate Fix_Perm Fix and permeabilize cells Incubate->Fix_Perm Stain Stain with fluorescently labeled antibodies (e.g., anti-pPLCγ2) Fix_Perm->Stain Acquire Acquire data on a flow cytometer Stain->Acquire Analyze Gate on B-cell population and determine IC50 Acquire->Analyze

Caption: Workflow for the hPBMC functional assay.

Step-by-Step Methodology:

  • hPBMC Isolation: Isolate hPBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend the isolated hPBMCs in cell culture medium and plate them in a 96-well plate.

  • Compound Treatment: Add serial dilutions of the this compound compounds and controls to the cells and pre-incubate for 1-2 hours.

  • BCR Stimulation: Stimulate the B-cells within the hPBMC population by adding an anti-IgM antibody. Include unstimulated and vehicle-treated stimulated controls.

  • Incubation: Incubate the cells for a short period (e.g., 15-30 minutes) at 37°C to allow for the activation of the BCR signaling cascade.

  • Cell Processing: Fix and permeabilize the cells to allow for intracellular antibody staining.

  • Antibody Staining: Stain the cells with a cocktail of fluorescently labeled antibodies, including a marker for B-cells (e.g., CD19 or CD20) and an antibody specific for the phosphorylated form of a downstream BTK target, such as PLCγ2.

  • Flow Cytometry: Acquire the data on a flow cytometer.

  • Data Analysis: Gate on the B-cell population and quantify the median fluorescence intensity of the phospho-protein signal. Calculate the percent inhibition of phosphorylation for each compound concentration and determine the IC50 value.

Expected Quantitative Data and Comparative Analysis

Based on the published literature, potent 8-amino-imidazo[1,5-a]pyrazine derivatives are expected to exhibit low nanomolar to sub-nanomolar IC50 values in the BTK enzymatic assay and low to mid-nanomolar IC50 values in the hPBMC functional assay.[4][7]

Table 1: Expected Potency of this compound Derivatives and Comparators

Compound ClassTargetBTK Enzymatic IC50 (nM)hPBMC Functional IC50 (nM)Notes
This compound Derivatives BTK <1 - 20 5 - 100 Potent and reversible inhibitors. [4]
AcalabrutinibBTK~5~8Clinically approved reversible BTK inhibitor.[7]
Imidazo[1,5-a]pyrazin-8(7H)-one DerivativesBRD935 - 103Not ApplicableDifferent target class, but related scaffold.[1]
7-methylimidazo[1,5-a]pyrazin-8(7H)-one DerivativesBRD476 - 130Not ApplicableDifferent target class, but related scaffold.[3]

Comparative Insights:

When replicating these findings, it is crucial to compare the performance of your this compound compounds not only to the published data but also to clinically relevant BTK inhibitors like Acalabrutinib. This provides a benchmark for potency and cellular activity. Furthermore, assessing the selectivity of your compounds against other kinases, particularly those from the Src family, is a critical step in evaluating their therapeutic potential, as off-target effects can lead to undesirable side effects.[8] The original discovery work highlighted excellent kinase selectivity for the lead compounds.[4][5]

Troubleshooting and Causality

  • Low Potency in Enzymatic Assay:

    • Cause: Inactive enzyme, incorrect ATP concentration, or compound precipitation.

    • Solution: Verify enzyme activity with a known inhibitor, use ATP at its Km concentration, and check the solubility of your compounds in the assay buffer.

  • Weak Activity in hPBMC Assay:

    • Cause: Poor cell permeability, high plasma protein binding in the serum-containing medium, or compound instability.

    • Solution: Assess compound permeability using a PAMPA or Caco-2 assay. Measure the free fraction of the compound in the presence of plasma proteins. Evaluate compound stability in the cell culture medium.

  • Variability in Results:

    • Cause: Donor-to-donor variability in hPBMCs, inconsistent cell handling, or assay drift.

    • Solution: Use hPBMCs from multiple donors, standardize cell isolation and handling procedures, and include appropriate controls on every plate to monitor assay performance.

Conclusion

The discovery of 8-amino-imidazo[1,5-a]pyrazines as potent and reversible BTK inhibitors represents a significant advancement in the search for novel therapeutics for autoimmune diseases and B-cell malignancies.[4][5] By following the detailed protocols and understanding the scientific rationale outlined in this guide, researchers can confidently replicate and build upon these important findings. A rigorous and comparative approach, benchmarking against established inhibitors and thoroughly investigating the compound's cellular activity and selectivity, will be key to translating these promising molecules into future therapies.

References

  • Liu, J., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 7(2), 198–203. [Link]

  • Zhang, H., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1391-1404. [Link]

  • Klutchko, S. R., et al. (2011). Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5870-5875. [Link]

  • Kozlowski, J. A., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 7(2), 198-203. [Link]

  • Zheng, Y., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1391-1404. [Link]

  • Liu, J., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ResearchGate. [Link]

  • Al-Salama, Z. T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309734. [Link]

  • Btk inhibitors. (2014).
  • Corbett, J. W., et al. (2002). Synthesis and evaluation of imidazo[1,5-a]pyrazines as corticotropin releasing hormone receptor ligands. Bioorganic & Medicinal Chemistry Letters, 12(3), 291-294. [Link]

  • Substituted 8 - amino - imidazo [1, 2-a] pyrazines as antibacterial agents. (2012).
  • Zhang, H., et al. (2017). Design, synthesis and biological evaluation of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD4 inhibitors. Bioorganic & Medicinal Chemistry, 25(9), 2643-2653. [Link]

  • Goodacre, S. C., et al. (2006). Imidazo[1,2-a]pyrazin-8-ones, imidazo[1,2-d][1][4][5]triazin-8-ones and imidazo[2,1-f][1][4][5]triazin-8-ones as alpha2/alpha3 subtype selective GABA A agonists for the treatment of anxiety. Bioorganic & Medicinal Chemistry Letters, 16(6), 1582-1585. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Imidazo[1,5-A]pyrazin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Imidazo[1,5-A]pyrazin-8-amine, a nitrogen-containing heterocyclic compound. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind these essential safety procedures.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Based on this analogue, this compound should be treated as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.[1] Nitrogen-containing heterocyclic compounds, as a class, are often biologically active and may present unforeseen toxicological risks.[2][3] Therefore, the foundational principle of our disposal plan is to prevent any uncontrolled release into the environment and to protect all personnel from exposure.

Assumed Hazard Classification:

Hazard ClassDescriptionPrecautionary Statement Codes
Skin IrritantCauses skin irritation.P264, P280, P302+P352, P332+P313, P362
Eye IrritantCauses serious eye irritation.P280, P305+P351+P338, P337+P313
Respiratory IrritantMay cause respiratory irritation.P261, P271, P304+P340, P312

This table is based on the hazard profile of the analogous compound Imidazo[1,2-B]pyridazin-8-amine and represents a cautious starting point for risk assessment.[1]

Personnel Protection: Your First Line of Defense

Given the assumed hazards, stringent adherence to Personal Protective Equipment (PPE) protocols is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE.[4]

Required PPE for Handling this compound Waste:

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact.

  • Skin and Body Protection: A standard laboratory coat should be worn and fully buttoned. For larger quantities of waste, a chemically resistant apron may be necessary.

  • Respiratory Protection: Handling of the solid compound or any procedure that could generate dust should be performed in a certified chemical fume hood to avoid inhalation.[1][5]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of chemical waste is a regulated process, primarily governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][7] The following workflow is designed to ensure compliance and safety.

Step 1: Waste Characterization and Segregation

  • Causality: The first and most critical step is to correctly identify the waste. Under RCRA, a waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6] Given the irritant nature and the lack of comprehensive toxicological data, this compound waste must be managed as hazardous waste.

  • Protocol:

    • Designate all materials contaminated with this compound (e.g., residual solid, empty containers, contaminated gloves, and paper towels) as hazardous waste.

    • This waste stream must be segregated from non-hazardous laboratory trash.

    • Crucially, do not mix this waste with incompatible chemicals. While specific incompatibility data is not available, as a general rule, avoid mixing with strong oxidizing agents or strong acids.[8]

Step 2: Containerization

  • Causality: Proper containment is essential to prevent leaks and spills during accumulation and transport. OSHA and the EPA have specific requirements for hazardous waste containers.[6][9]

  • Protocol:

    • Select a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable for solid nitrogen-containing heterocyclic compounds.

    • The container must be in good condition, with no leaks or cracks.

    • The container must have a secure, tight-fitting lid. Keep the container closed at all times, except when adding waste.[10]

Step 3: Labeling

  • Causality: Accurate labeling is a cornerstone of the Hazard Communication Standard (HazCom) and is mandated by the EPA.[11][12] Proper labels inform personnel of the container's contents and associated hazards, which is critical for safe handling and in case of an emergency.

  • Protocol:

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound." Do not use abbreviations.

      • A clear indication of the hazards (e.g., "Irritant," "Handle with Care").

      • The date on which waste was first added to the container (the "accumulation start date").

Step 4: Accumulation and Storage

  • Causality: The EPA regulates the on-site storage of hazardous waste. Laboratories typically operate under Satellite Accumulation Area (SAA) rules, which allow for the collection of waste at or near the point of generation.[10][13]

  • Protocol:

    • Store the labeled waste container in a designated SAA. This area should be under the direct control of laboratory personnel.

    • The SAA must be in a secondary containment system (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[13]

    • Once a container is full, it must be moved to a central accumulation area within three days.[10]

Step 5: Final Disposal

  • Causality: Hazardous waste cannot be disposed of in the regular trash or poured down the drain.[6] It must be transported and disposed of by a licensed hazardous waste management company.

  • Protocol:

    • Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup of the full, sealed, and properly labeled waste container.

    • Your EHS department will arrange for a certified hazardous waste transporter to take the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

    • Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed as required by your institution and regulatory agencies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Handling & Accumulation cluster_disposal Final Disposal A Identify Waste: This compound and contaminated materials B Consult SDS/Analogue Data (Assume Irritant) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Select Compatible Container (e.g., HDPE, Glass) C->D E Affix 'Hazardous Waste' Label - Full Chemical Name - Hazards - Accumulation Date D->E F Place in Satellite Accumulation Area (Secondary Containment) E->F G Keep Container Closed F->G H Container Full? G->H I Contact EHS for Pickup H->I Yes J Transfer to Licensed Waste Disposal Facility I->J

Disposal Workflow for this compound
Emergency Procedures: Planning for the Unexpected

All laboratories handling hazardous waste must have a clear and practiced emergency response plan.[14]

  • In Case of a Spill:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, don appropriate PPE.

    • Contain the spill using a chemical spill kit with an absorbent appropriate for solid materials.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Label the container and dispose of it as hazardous waste.

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

  • In Case of Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1]

    • Inhalation: Move to fresh air.[1]

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with the name of the chemical.

By adhering to these protocols, you not only ensure regulatory compliance but also foster a culture of safety and responsibility within your laboratory. The careful management of chemical waste is a critical component of scientific integrity.

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Vertex AI Search.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Vertex AI Search.
  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025, December 16). Vertex AI Search.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. (2024, October 30). Vertex AI Search.
  • Imidazo[1,2-B]pyridazin-8-amine - AK Scientific, Inc. Vertex AI Search.
  • Hazardous Waste - Standards | Occupational Safety and Health Administration - OSHA. Vertex AI Search.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21). Vertex AI Search.
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11). Vertex AI Search.
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. Vertex AI Search.
  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). Vertex AI Search.
  • Laboratory Waste Management: The New Regulations. Vertex AI Search.
  • SAFETY DATA SHEET - Fisher Scientific. (2011, March 11). Vertex AI Search.
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 25). Vertex AI Search.
  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Vertex AI Search.
  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - NIH. Vertex AI Search.

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Comprehensive Safety and Handling Guide for Imidazo[1,5-A]pyrazin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Researcher Safety and Experimental Integrity

Welcome to your essential guide for the safe handling of Imidazo[1,5-A]pyrazin-8-amine. As researchers and drug development professionals, our primary responsibility is to maintain a safe laboratory environment, not only for ourselves but for our colleagues as well. This guide is designed to provide you with the immediate safety, operational, and disposal information necessary to handle this potent heterocyclic amine with confidence and precision. We will delve into not just what to do, but why you're doing it, fostering a deep understanding of the safety principles at play.

Hazard Analysis: Understanding the Risks of this compound

Before any work with a new compound commences, a thorough understanding of its potential hazards is paramount. This compound is a heterocyclic amine, a class of compounds often associated with biological activity and, consequently, potential toxicity.

Based on available data, this compound is classified with the following hazard statements[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given these hazards, and the general principle of treating novel compounds with unknown long-term effects as potentially potent, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential. The Occupational Safety and Health Administration (OSHA) and other regulatory bodies provide guidelines for handling such chemicals, which we will integrate into our protocols[2].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach. It is a risk-based decision that considers the physical state of the compound, the quantity being handled, and the specific laboratory operations being performed. For this compound, we will adopt a strategy suitable for handling highly potent active pharmaceutical ingredients (HPAPIs)[3].

Core PPE Ensemble
PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves. Inner glove tucked under the lab coat sleeve, outer glove over the sleeve.Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against tears and contamination during doffing.
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes, aerosols, and airborne particles that can cause serious eye irritation[1]. A face shield offers broader protection[4].
Lab Coat/Gown A long-sleeved, cuffed lab coat or a disposable gown.Protects the body from contamination. Cuffs should be snug to prevent exposure of the wrists[2][4].
Respiratory Protection An N95 respirator at a minimum. For larger quantities or when aerosolization is possible, a powered air-purifying respirator (PAPR) is recommended.Mitigates the risk of inhaling airborne particles that can cause respiratory irritation[1][4]. PAPRs offer a higher level of protection for high-potency compounds[5].
Footwear Closed-toe shoes and shoe covers.Protects feet from spills and prevents the tracking of contaminants outside the laboratory[4].
Operational PPE Decision Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental context.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_ppe_levels PPE Level cluster_disposal Disposal Start Start: Handling This compound Quantity Quantity of Compound? Start->Quantity Operation Type of Operation? Quantity->Operation Small (<1g) EnhancedPPE Enhanced PPE: - Core PPE - Disposable Gown - Face Shield - PAPR Quantity->EnhancedPPE Large (>1g) CorePPE Core PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat - N95 Respirator - Shoe Covers Operation->CorePPE Weighing in a ventilated enclosure Operation->EnhancedPPE Solution transfer, potential for splashing Dispose Dispose of all PPE as hazardous waste CorePPE->Dispose EnhancedPPE->Dispose

Caption: PPE selection workflow for this compound.

Step-by-Step Safety Protocols

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Donning PPE
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a glove box.

  • Gather Supplies: Before starting, ensure all necessary equipment, reagents, and waste containers are within the designated area.

  • Donning Sequence:

    • Put on inner gloves.

    • Put on a lab coat or gown, ensuring full coverage.

    • Put on outer gloves, pulling them over the cuffs of the lab coat.

    • Don respiratory protection (N95 or PAPR).

    • Don eye protection (goggles or face shield).

Handling and Experimental Procedures
  • Weighing: When weighing the solid compound, use a ventilated balance enclosure or a glove box to contain any airborne particles.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Work in a fume hood.

  • Spill Management: In the event of a spill, immediately alert others in the area. Follow your institution's established spill cleanup procedures for potent compounds. Do not attempt to clean a large spill without proper training and equipment.

Doffing PPE and Decontamination

The doffing process is as critical as donning to prevent contamination.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them in a designated hazardous waste container.

  • Gown/Lab Coat: Remove the gown or lab coat by rolling it away from your body. Dispose of it in the designated hazardous waste container.

  • Eye and Respiratory Protection: Remove your face shield/goggles and respirator.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Disposal Plan: A Cradle-to-Grave Approach

All materials that come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE, weighing papers, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container.

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By adhering to these protocols, you are not only protecting yourself but also contributing to a culture of safety within your research environment. This commitment to meticulous handling and safety is the hallmark of a trusted and authoritative scientific professional.

References

  • AIHA. (n.d.). Potent Pharmaceutical Compound Containment Case Study. Retrieved from [Link]

  • 3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • DuPont. (2024, July 15). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Cleanroom Technology. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo(1,5-a)pyrazin-8-amine. Retrieved from [Link]

  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.